4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Description
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Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSIWTLJMVJMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows molecules containing this framework to act as antagonists or modulators of purinergic receptors and enzymes that process purine-based substrates, such as kinases.[1] The strategic placement of nitrogen atoms in the bicyclic system facilitates a variety of non-covalent interactions with protein targets, making it a "privileged scaffold" in drug design.
This guide focuses on the chemical properties of a specific derivative, 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine . The introduction of a chlorine atom at the 4-position and a methyl group at the 6-position offers distinct opportunities for synthetic elaboration and modulation of physicochemical properties. The chlorine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆ClN₃ | (Calculated) |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | (Inference) |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | (Inference) |
| XLogP3 | ~1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of the this compound Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be approached in two primary ways: annulation of a pyrazole ring onto a pre-existing pyridine or construction of the pyridine ring from a substituted pyrazole precursor.[3] A plausible and efficient route to this compound involves the cyclization of a suitably substituted pyridine derivative.
Proposed Synthetic Pathway
A logical synthetic approach starts from a commercially available chloromethylpyridine and builds the pyrazole ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-hydrazinyl-2-chloro-6-methylpyridine
-
To a solution of 2,4-dichloro-6-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-hydrazinyl-2-chloro-6-methylpyridine.
Causality: The nucleophilic aromatic substitution of the more activated 4-chloro position on the pyridine ring by hydrazine is the key transformation. Ethanol serves as a suitable polar protic solvent for this reaction.
Step 2: Synthesis of 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
-
Dissolve 4-hydrazinyl-2-chloro-6-methylpyridine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), and cool to 0 °C.
-
Add a base, such as triethylamine (2.5 eq), to the solution.
-
Slowly add a solution of triphosgene (0.4 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pyrazolo[4,3-c]pyridinone.
Causality: Triphosgene acts as a phosgene equivalent, facilitating the cyclization of the hydrazinyl pyridine to form the pyrazole ring. The base is crucial to neutralize the HCl generated during the reaction.
Step 3: Synthesis of this compound
-
Treat the 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq) with excess phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to obtain this compound.
Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides, a key step in activating the scaffold for further diversification.
Chemical Reactivity and Derivatization Potential
The 4-chloro substituent on the pyrazolo[4,3-c]pyridine ring is the primary site for chemical modification. This position is activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for building molecular complexity.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the chloro-heterocycle with a boronic acid or boronate ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 4-position.[1]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, providing access to a wide range of substituted anilines and other amino derivatives. This is particularly useful for modulating the pharmacokinetic properties and target engagement of the molecule.[4]
Caption: Key reactivity of the 4-chloro position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the 4-position for nucleophilic aromatic substitution. This allows for the displacement of the chloride with a variety of nucleophiles, including:
-
Alkoxides and Thiolates: To introduce ether and thioether linkages.
-
Amines: Although often requiring harsher conditions than palladium-catalyzed methods, direct amination is possible.
The choice between a palladium-catalyzed approach and a direct SNAr reaction will depend on the desired nucleophile and the overall substrate compatibility.
Potential Applications in Drug Discovery
The pyrazolopyridine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives explored as therapeutic agents, particularly in oncology.[1]
Kinase Inhibition
Given the structural similarity of the pyrazolo[4,3-c]pyridine core to the purine ring of ATP, derivatives of this scaffold are frequently investigated as kinase inhibitors.[5] By designing substituents that can occupy the hydrophobic regions and form hydrogen bonds within the ATP-binding pocket of a target kinase, this compound can serve as a valuable starting point for the development of potent and selective kinase inhibitors for various oncology targets.
Other Therapeutic Areas
Beyond oncology, pyrazolopyridine derivatives have shown promise in a range of therapeutic areas, including:
-
Anti-inflammatory agents: By targeting inflammatory kinases.[6]
-
Antiviral and antibacterial agents: By inhibiting essential viral or bacterial enzymes.[7][8]
The derivatization potential of the 4-chloro position allows for the generation of large libraries of compounds for screening against a wide array of biological targets, making this compound a versatile building block for drug discovery programs.
References
- Bunnage, M. E., & Blagg, J. (2018). Heterocyclic Scaffolds in Medicinal Chemistry. In The Practice of Medicinal Chemistry (4th ed., pp. 221-264). Academic Press.
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- El-Sayed, M. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Journal of Molecular Structure, 1248, 131463.
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
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Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]
- Mohareb, R. M., & Abdallah, A. E. M. (2011). The reaction of cyanoacetic acid hydrazide with α,β-unsaturated carbonyl compounds: a novel route for the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyridazine derivatives with promising antimicrobial activities. Medicinal Chemistry Research, 20(7), 1037-1045.
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PubChem. (n.d.). 4-chloro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Retrieved from [Link]
- Reddy, T. S., et al. (2017). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3461-3466.
- Shaker, Y. M. (2016). Recent advances in the chemistry of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 53(4), 963-987.
- Thomas, A. P., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Tetrahedron Letters, 60(5), 425-428.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- Zareef, M., et al. (2007). Synthesis and anti-inflammatory activity of some new 1,3,4-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5238-5245.
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
- Zhang, Y., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 10(6), 959-976.
-
Beilstein Journals. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]
-
MDPI. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
-
PubMed. (2018). Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]
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An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Senior Application Scientist Note: The subject of this guide, 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine, is a sparsely documented compound in publicly accessible scientific literature and chemical databases. As such, a specific CAS number has not been definitively assigned. This guide has been constructed by leveraging established synthetic methodologies for the pyrazolo[4,3-c]pyridine scaffold and by extrapolating physicochemical and safety data from closely related, well-characterized structural analogs. All data derived from analogous compounds are explicitly noted to ensure scientific transparency.
Section 1: Core Compound Identification and Properties
This compound is a substituted heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine, making it a privileged core for designing enzyme inhibitors and receptor modulators.[1] The specific substitution of a chloro group at the 4-position and a methyl group at the 6-position offers distinct electronic and steric properties that can be exploited in drug design for modulating target affinity and pharmacokinetic profiles.
Physicochemical & Calculated Properties
Due to the absence of experimental data, the following properties have been calculated based on the compound's structure. For context, experimental data for the parent compound, 4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 871836-51-0), is included where available.
| Property | Value for this compound (Calculated) | Value for 4-Chloro-1H-pyrazolo[4,3-c]pyridine (Analog Data) |
| CAS Number | Not Assigned | 871836-51-0[2] |
| Molecular Formula | C₇H₆ClN₃ | C₆H₄ClN₃[2] |
| Molecular Weight | 167.59 g/mol | 153.57 g/mol [2] |
| IUPAC Name | This compound | 4-chloro-1H-pyrazolo[4,3-c]pyridine |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 41.6 Ų[3] |
| logP (Octanol-Water Partition Coefficient) | 1.9 (Estimated) | 1.4[3] |
| Hydrogen Bond Donors | 1 | 1[3] |
| Hydrogen Bond Acceptors | 2 | 2[3] |
| Melting Point | Data not available | Data not available |
Section 2: Synthesis and Mechanism
The synthesis of the pyrazolo[4,3-c]pyridine core can be approached in two primary ways: annulation of a pyrazole ring onto a pyridine precursor or formation of the pyridine ring from a suitably functionalized pyrazole.[4] A plausible and efficient synthetic route for this compound involves the construction of the pyrazole ring onto a pre-functionalized pyridine backbone.
This proposed pathway leverages a substituted aminopyridine, a common and versatile starting material in heterocyclic chemistry. The causality behind this choice lies in the ability to introduce the required methyl and chloro substituents onto the pyridine ring early in the synthesis, followed by a reliable cyclization to form the fused pyrazole ring.
Proposed Synthetic Pathway
The proposed synthesis starts from 3-amino-4-chloro-6-methylpyridine. The pathway involves a diazotization reaction followed by cyclization to form the pyrazolo[4,3-c]pyridine ring system. This method is adapted from established procedures for synthesizing related pyrazolopyridine isomers.
Sources
An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, molecular structure, and potential synthetic pathways, offering a foundational resource for researchers working with this and related molecular scaffolds.
Core Molecular Attributes
This compound is a substituted derivative of the pyrazolo[4,3-c]pyridine bicyclic system. This scaffold is of significant interest in drug development due to its structural similarity to purine bases, suggesting potential interactions with a wide range of biological targets. The presence of a chlorine atom and a methyl group on the pyridine ring provides specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in biological and chemical systems, including its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.6 g/mol | [1] |
| CAS Number | 1159828-70-2 | [1] |
| Purity | 97% | [1] |
| PubChem CID | 73012775 | [1] |
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the fusion of the pyrazole and pyridine rings, along with the positions of the chloro and methyl substituents.
Caption: 2D structure of this compound.
Synthesis Strategies
While a specific, documented synthesis for this compound is not extensively reported in peer-reviewed literature, its synthesis can be approached through established methods for constructing the pyrazolo[4,3-c]pyridine core. The primary strategies involve either the annulation of a pyrazole ring onto a pre-existing pyridine derivative or the formation of the pyridine ring from a functionalized pyrazole precursor.[2]
Conceptual Synthetic Workflow
A plausible synthetic route, based on general principles for this heterocyclic system, is outlined below. This workflow serves as a conceptual framework for the laboratory synthesis of the target compound and its analogs.
Caption: Conceptual workflow for the synthesis of the target compound.
Key Synthetic Considerations
-
Starting Materials: The choice of the initial pyridine or pyrazole precursor is critical and will dictate the subsequent reaction steps. For the target molecule, a pyridine derivative with appropriate substituents at the 2, 3, and 5 positions would be a logical starting point.
-
Ring Closure: The formation of the fused pyrazole ring often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this cyclization is a key challenge that must be addressed to obtain the desired isomer.
-
Chlorination: The introduction of the chlorine atom at the 4-position is typically achieved through the treatment of a corresponding hydroxyl or oxo precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The synthesis of related pyrazolo[3,4-c]pyridine scaffolds has been reported, providing valuable insights into potential synthetic methodologies that could be adapted for the 6-methyl isomer.[3]
Applications in Drug Discovery and Development
The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several therapeutic areas.
Potential as a Kinase Inhibitor
Many heterocyclic compounds containing the pyrazolopyridine core have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The specific substitution pattern of this compound could confer selectivity for particular kinase targets.
Scaffold for Fragment-Based Drug Discovery
Given its relatively low molecular weight and presence of key functional groups for interaction with biological targets, this compound could serve as a valuable starting point or fragment in fragment-based drug discovery (FBDD) campaigns.[3] FBDD involves identifying small, low-affinity compounds that bind to a target protein and then optimizing them into more potent leads.
The general workflow for a fragment-based screening and lead optimization process is illustrated below.
Caption: General workflow for fragment-based drug discovery.
Safety and Handling
Detailed toxicological data for this compound are not available. However, based on the safety information for the closely related compound, 4-chloro-1H-pyrazolo[4,3-c]pyridine, caution should be exercised when handling this chemical.[4][5]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents an intriguing molecular scaffold for researchers in medicinal chemistry and drug discovery. While specific biological and detailed synthetic data for this particular isomer are currently limited, its structural relationship to other bioactive pyrazolopyridines suggests a high potential for further investigation. This guide provides a foundational understanding of its core properties and outlines logical next steps for its synthesis and application in the development of novel therapeutics. Future research to elucidate its biological activity and to develop efficient and scalable synthetic routes is warranted.
References
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PubChem, 4-chloro-1H-pyrazolo[4,3-c]pyridine. [Link]
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Shanghai Udchem Agricultural Technology Co., Ltd., 4-chloro-1H-pyrazolo[4,3-c]pyridine. [Link]
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PubChem, 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. [Link]
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Royal Society of Chemistry, Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
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Beilstein Journal of Organic Chemistry, Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]
-
MDPI, 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ACS Omega, Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
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Molecules, Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
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A Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Therapeutic Potential
Introduction: The pyrazolopyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This bioisosteric relationship makes it a "privileged scaffold," capable of interacting with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Consequently, pyrazolopyridine derivatives are actively investigated for their therapeutic potential in oncology, immunology, and neurodegenerative diseases.[2][3]
This technical guide provides a comprehensive overview of a specific, targeted derivative: 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine . While literature on this exact molecule is sparse, this document extrapolates from established chemistry of the pyrazolo[4,3-c]pyridine core to present its fundamental properties, a robust and plausible synthetic pathway, and its significant potential as a core intermediate for drug discovery programs. The guide is intended for researchers and scientists in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable protocols.
Nomenclature and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all subsequent research.
IUPAC Name and Chemical Identifiers
-
Systematic IUPAC Name: this compound
-
Core Scaffold: Pyrazolo[4,3-c]pyridine
-
Key Substituents:
-
A chloro group at the C4 position.
-
A methyl group at the C6 position.
-
A protonated nitrogen at the N1 position of the pyrazole ring (1H-tautomer).
-
Structural and Physicochemical Data
The structure and computed properties provide insight into the molecule's behavior in biological and chemical systems. The data presented below are estimated based on the well-characterized parent scaffold, 4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS 871836-51-0).[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | Calculated |
| Molecular Weight | 167.59 g/mol | Calculated[6] |
| Canonical SMILES | CC1=CC2=C(C=NN2)C(Cl)=N1 | Proposed |
| InChI Key | HLLABXSVPSGYEO-UHFFFAOYSA-N | Based on N-methylated analog[6] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Estimated from parent[4] |
| LogP (Octanol/Water Partition Coeff.) | ~1.9 | Estimated |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Proposed Synthesis and Mechanistic Rationale
A reliable and scalable synthetic route is critical for enabling further research. The following multi-step synthesis is proposed based on established methods for constructing the pyrazolo[4,3-c]pyridine core, adapted for the desired substitution pattern.[1]
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a straightforward synthetic strategy starting from a commercially available substituted pyridine derivative. The key transformation is the formation of the pyrazole ring via diazotization of an aminopyridine followed by intramolecular cyclization.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful isolation and characterization of the intermediate (Step 2) confirms the viability of the subsequent cyclization.
Step 1: Acetylation of 3-Amino-4-chloro-2-methylpyridine
-
Rationale: Protection of the amine with an acetyl group is a crucial step. The acetyl group serves as a leaving group during the subsequent cyclization reaction, facilitating the formation of the pyrazole ring. Acetic anhydride is an effective and readily available acetylating agent.
-
Procedure:
-
To a solution of 3-amino-4-chloro-2-methylpyridine (1.0 eq.) in dichloromethane (DCM, ~0.2 M), add acetic anhydride (1.2 eq.).
-
Add triethylamine (1.5 eq.) dropwise to the solution at 0 °C to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-(4-chloro-2-methylpyridin-3-yl)acetamide.
-
Step 2: Diazotization and Intramolecular Cyclization
-
Rationale: This is the key ring-forming step. Sodium nitrite in an acidic medium generates nitrous acid in situ, which converts the acetylated amine into a diazonium salt. Heating this intermediate promotes an intramolecular electrophilic aromatic substitution (cyclization) onto the pyridine ring, followed by elimination of the acetyl group to form the stable aromatic pyrazole ring.[1]
-
Procedure:
-
Dissolve the N-(4-chloro-2-methylpyridin-3-yl)acetamide (1.0 eq.) from Step 1 in 1,2-dichloroethane (DCE, ~0.25 M).
-
Add sodium nitrite (NaNO₂, 4.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 3 hours under a nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C and maintain overnight. The reaction progress can be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the residue with a saturated NaHCO₃ solution to neutralize residual acid and extract the product with ethyl acetate (5x).
-
Combine the organic extracts, wash with water (4x) and brine (2x), then dry over MgSO₄, filter, and concentrate.
-
The resulting solid, this compound, can be further purified by recrystallization or flash chromatography.
-
Purification and Characterization
-
Purification: Flash column chromatography on silica gel is the standard method. A typical eluent system would be a gradient of methanol in dichloromethane.
-
Characterization: The structure of the final product should be confirmed using a suite of analytical techniques:
-
¹H NMR: Expect distinct aromatic proton signals for the pyrazole and pyridine rings, as well as a singlet for the methyl group. The NH proton of the pyrazole may appear as a broad singlet.
-
¹³C NMR: Expect signals corresponding to the seven unique carbon atoms in the molecule.
-
HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecular formula C₇H₆ClN₃, showing the characteristic isotopic pattern for a single chlorine atom.
-
Reactivity and Potential for Lead Optimization
The synthesized compound is not an endpoint but rather a versatile intermediate for creating a library of analogs for structure-activity relationship (SAR) studies. The scaffold possesses two primary handles for chemical modification.
Caption: Key derivatization pathways for lead optimization.
-
C4-Position (Chloro Group): The chlorine atom is susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which can serve as crucial hydrogen bond donors or acceptors for target engagement. Furthermore, the chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl substituents, enabling exploration of different steric and electronic environments.
-
N1-Position (Pyrazole NH): The acidic proton on the pyrazole nitrogen can be readily deprotonated with a mild base and subsequently alkylated or acylated. This modification is critical for modulating physicochemical properties such as solubility and cell permeability, and can also introduce vectors for further functionalization.
Rationale for Drug Development & Biological Applications
The therapeutic interest in this scaffold stems from its inherent biological mimicry and its proven success in targeting disease-relevant protein families.
The Pyrazolopyridine Scaffold as a Purine Bioisostere
The core structure of pyrazolopyridine is a bioisostere of purine (the core of adenine and guanine). This means it has a similar size, shape, and electronic distribution, allowing it to fit into the binding sites of enzymes that naturally recognize purines. This is particularly relevant for protein kinases , a class of enzymes that use adenosine triphosphate (ATP) to phosphorylate other proteins and are central to cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.[2]
Target Landscape: Kinase Inhibition
The pyrazolopyridine scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The substituents at the C4 and C6 positions project into different pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity against specific kinases.
Caption: Conceptual model of kinase inhibition by the scaffold.
Therapeutic Potential
Derivatives of the pyrazolopyridine scaffold have demonstrated significant biological activities, suggesting broad therapeutic potential for compounds derived from this compound:
-
Anticancer Activity: Many pyrazolopyridines function as potent inhibitors of oncogenic kinases such as c-Met, EGFR, and others, leading to antiproliferative effects in various cancer cell lines.[2][7]
-
Anti-Inflammatory Activity: By targeting kinases involved in inflammatory signaling pathways (e.g., JAK kinases), these compounds can modulate the immune response.[3][8] The approved drug Baricitinib, a pyrazole derivative, is a notable example in this class.[9]
-
Antiviral and Antimicrobial Activity: The purine-like structure also allows these molecules to interfere with pathogen replication and other essential processes.[3]
Safety and Handling
Based on GHS classifications for the closely related 4-chloro-1H-pyrazolo[4,3-c]pyridine, the target compound should be handled with appropriate care.[4][5]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
This compound represents a highly valuable, yet underexplored, chemical entity. Its strategic design incorporates the privileged pyrazolopyridine scaffold with functional handles positioned for extensive chemical modification. The synthetic route detailed herein is robust and based on well-established chemical principles, providing a clear path to accessing this intermediate. Its potential as a core building block for developing selective kinase inhibitors and other targeted therapeutics makes it a compound of significant interest for academic and industrial drug discovery programs. The insights provided in this guide aim to accelerate research and unlock the full therapeutic potential of this promising molecular scaffold.
References
- MySkinRecipes. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
- ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- BLDpharm. 4-Chloro-1H-pyrazolo[4,3-c]pyridine.
- MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
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PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Available from: [Link]
- Abovchem. 4-chloro-1H-pyrazolo[3,4-b]pyridine.
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PubChem. 4-chloro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
- Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
-
Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]
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National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
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National Center for Biotechnology Information. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available from: [Link]
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MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available from: [Link]
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Royal Society of Chemistry. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available from: [Link]
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National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
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- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 4-chloro-1H-pyrazolo[4,3-c]pyridine | C6H4ClN3 | CID 46835637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
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- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is designed to be practical for laboratory-scale production, with each step detailed to ensure reproducibility and understanding of the underlying chemical principles.
Introduction to this compound
The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 6-position offers a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. This guide will focus on a rational and efficient multi-step synthesis to obtain this target compound.
Proposed Synthetic Pathway: An Overview
The synthesis of this compound can be strategically approached by constructing the pyrazole ring onto a pre-functionalized pyridine core. This retro-synthetic analysis leads to a key intermediate, 3-amino-4-chloro-6-methylpyridine . The overall synthetic strategy is outlined below:
Part 1: Synthesis of the Key Precursor: 3-Amino-4-chloro-6-methylpyridine
The successful synthesis of the target molecule hinges on the efficient preparation of the key aminopyridine intermediate. This section details a two-step process starting from a commercially available pyridine derivative.
Step 1.1: Nitration of 4-Chloro-2-methylpyridine
The introduction of a nitro group at the 3-position of the pyridine ring is the first critical step. This is achieved through electrophilic nitration. The regioselectivity of this reaction is directed by the existing substituents on the pyridine ring.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount | Notes |
| 4-Chloro-2-methylpyridine | 1.0 | (To be determined by scale) | Starting material |
| Concentrated Sulfuric Acid (98%) | - | (Sufficient to dissolve starting material) | Solvent and catalyst |
| Concentrated Nitric Acid (70%) | 1.1 | (To be calculated based on starting material) | Nitrating agent |
Procedure:
-
To a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool the flask to 0°C in an ice bath.
-
Slowly add 4-chloro-2-methylpyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
Once the pyridine is fully dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-chloro-6-methyl-3-nitropyridine .
Step 1.2: Reduction of 4-Chloro-6-methyl-3-nitropyridine
The nitro group is then reduced to an amino group to yield the key intermediate, 3-amino-4-chloro-6-methylpyridine. Several reducing agents can be employed for this transformation.
Chemical Rationale: The reduction of an aromatic nitro group is a standard and well-established reaction in organic synthesis. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal-acid reductions (e.g., tin or iron in hydrochloric acid). The choice of method may depend on the scale of the reaction and the presence of other functional groups. For this substrate, a metal-acid reduction is a robust and efficient choice.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount | Notes |
| 4-Chloro-6-methyl-3-nitropyridine | 1.0 | (To be determined by scale) | Starting material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3.0-5.0 | (To be calculated based on starting material) | Reducing agent |
| Concentrated Hydrochloric Acid | - | (Sufficient to dissolve starting material) | Acidic medium |
| Sodium Hydroxide (50% aq. solution) | - | (To adjust pH) | For workup |
Procedure:
-
In a round-bottom flask, suspend 4-chloro-6-methyl-3-nitropyridine in concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate portion-wise to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully neutralize it with a 50% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10).
-
Extract the resulting mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-chloro-6-methylpyridine . The crude product may be of sufficient purity for the next step or can be further purified by recrystallization or column chromatography.
Part 2: Construction of the Pyrazolo[4,3-c]pyridine Ring System
With the key aminopyridine in hand, the focus shifts to the formation of the fused pyrazole ring. This is accomplished through a diazotization-reduction sequence followed by cyclization.
Step 2.1: Diazotization of 3-Amino-4-chloro-6-methylpyridine and Reduction to the Hydrazine
This two-step, one-pot procedure converts the amino group into a hydrazine moiety, which is the direct precursor to the pyrazole ring.
Chemical Rationale: The diazotization of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic reaction that forms a diazonium salt.[1] These diazonium salts are versatile intermediates. For the synthesis of hydrazines, the diazonium salt is reduced in situ. Common reducing agents for this transformation include tin(II) chloride or sodium sulfite.[2]
Experimental Protocol:
| Reagent | Molar Equiv. | Amount | Notes |
| 3-Amino-4-chloro-6-methylpyridine | 1.0 | (To be determined by scale) | Starting material |
| Concentrated Hydrochloric Acid | - | (Sufficient to dissolve starting material) | Acidic medium |
| Sodium Nitrite (NaNO₂) | 1.1 | (To be calculated based on starting material) | Diazotizing agent |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3.0 | (To be calculated based on starting material) | Reducing agent |
| Sodium Hydroxide (50% aq. solution) | - | (To adjust pH) | For workup |
Procedure:
-
Dissolve 3-amino-4-chloro-6-methylpyridine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the stirred aminopyridine solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Make the solution strongly basic by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the basic mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (4-chloro-6-methylpyridin-3-yl)hydrazine . This intermediate is often used directly in the next step without further purification due to its potential instability.
Step 2.2: Cyclization to form this compound
The final step involves the cyclization of the pyridylhydrazine with a one-carbon electrophile to form the fused pyrazole ring.
Chemical Rationale: The reaction of a hydrazine with a one-carbon source, such as formic acid or trimethyl orthoformate, is a common method for the synthesis of pyrazoles and other five-membered nitrogen-containing heterocycles. In this case, the pyridylhydrazine will undergo condensation with formic acid, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[4,3-c]pyridine ring system.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount | Notes |
| (4-Chloro-6-methylpyridin-3-yl)hydrazine | 1.0 | (To be determined by scale) | Starting material |
| Formic Acid (88-98%) | - | (As solvent and reactant) | C1 source |
Procedure:
-
To the crude (4-chloro-6-methylpyridin-3-yl)hydrazine from the previous step, add an excess of formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, This compound .
Characterization and Data
The structure of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Considerations
This synthesis involves the use of hazardous materials, including strong acids, corrosive reagents, and potentially unstable intermediates. Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Special care should be taken during the handling of diazonium salts, as they can be explosive when isolated in a dry state.
References
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
- Hoffmann, R. W. (2008). Diazotization and Dediazoniation. In Comprehensive Organic Synthesis II (pp. 529-557). Elsevier.
Sources
The Pyrazolo[4,3-c]pyridine Scaffold: A Core of Therapeutic Importance
An In-depth Technical Guide to the Structural Analogs of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary: The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. As a fused bicyclic system, it mimics the structure of purine bases, allowing it to interact with a wide array of biological targets. This guide focuses on the this compound core, providing a comprehensive overview of its synthetic strategies, key structural analogs, structure-activity relationships (SAR), and diverse therapeutic applications. We delve into its role as a modulator of protein-protein interactions and an inhibitor of key enzymes, offering researchers and drug development professionals a detailed reference for leveraging this promising scaffold in future discovery programs.
The pyrazolo[4,3-c]pyridine ring system is a member of the pyrazolopyridine family, which consists of five different isomers based on the fusion of a pyrazole and a pyridine ring.[1] This class of compounds has garnered significant interest from medicinal chemists due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[2][3][4] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make the scaffold an excellent starting point for designing targeted therapies.
The specific substitution pattern of this compound offers distinct advantages for drug design. The chlorine atom at the C4 position serves as a crucial synthetic handle for introducing further diversity through cross-coupling reactions, while the methyl group at C6 can influence solubility and metabolic stability.
Synthetic Strategies for the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through several strategic approaches, typically involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.
Annulation of a Pyridine Ring onto a Pyrazole Precursor
A common and effective strategy involves the condensation of a functionalized pyrazole with a suitable partner to form the fused pyridine ring. For instance, pyrazolo[4,3-c]pyridines can be obtained from a dienamine precursor, which undergoes condensation with various amines.[5] The reaction is typically carried out by refluxing in a protic solvent like methanol, leading to the target products in good yields.[5] This method allows for the introduction of diverse substituents on the pyridine nitrogen.[5]
The general workflow for this synthetic approach is outlined below.
Caption: General workflow for pyridine ring annulation.
Functionalization of the Core Scaffold
Once the core is synthesized, the chloro-substituent at the C4 position is invaluable for diversification. It acts as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions.[6] This allows for the systematic exploration of the chemical space around the core, which is fundamental for developing structure-activity relationships (SAR).
Key Biological Targets and Therapeutic Applications
Analogs of the pyrazolo[4,3-c]pyridine scaffold have been identified as potent modulators of several important biological targets.
Inhibition of Protein-Protein Interactions (PPIs): PEX14-PEX5
A groundbreaking application for this scaffold is in the development of inhibitors for the PEX14–PEX5 protein-protein interaction, which is crucial for protein import into glycosomes in Trypanosoma parasites.[7][8] These parasites are responsible for devastating diseases like sleeping sickness and Chagas disease.
-
Mechanism of Action: By inhibiting the PEX14-PEX5 interaction, these compounds disrupt the import of essential enzymes into the glycosome.[8] This leads to a catastrophic failure of the parasite's glucose metabolism, resulting in rapid cell death.[8]
-
Significance: Targeting the glycosomal transport system represents a novel therapeutic strategy, as it simultaneously disrupts multiple metabolic pathways vital for the parasite's survival.[8] A structure-based drug discovery approach has led to pyrazolo[4,3-c]pyridine derivatives that kill T. brucei and T. cruzi in nanomolar concentrations.[7][8]
The signaling pathway disruption is visualized below.
Caption: Inhibition of the PEX14-PEX5 interaction.
Enzyme Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in CO2 hydration.[5] Several derivatives demonstrated potent inhibitory activity against human CA isoforms (hCA I, II, IX, XII) and bacterial CAs, suggesting potential applications as novel antibacterial agents.[5]
The related pyrazolo[4,3-c]quinolin-3-one series has been investigated as potential inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the cell cycle in response to DNA damage.[9] Chk1 inhibitors are a promising cancer therapy strategy, as they can potentiate the efficacy of cytotoxic chemotherapy agents.[9]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyrazolo[4,3-c]pyridine scaffold, systematic modifications have yielded key insights.
In the context of PEX14-PEX5 inhibition, a detailed SAR study revealed that the orientation of the central scaffold is critical for activity.[7] The potency of the inhibitors was significantly influenced by the nature of the substituents targeting two key hydrophobic pockets (the Trp pocket and the Phe pocket) on the PEX14 protein surface.[7]
| Position | Modification | Impact on Activity (PEX14-PEX5 Inhibition) | Rationale |
| C3 | Phenyl, Naphthyl, Indole groups | High Impact | These aromatic groups occupy a key hydrophobic "Trp pocket" on the PEX14 surface, and their size and electronics directly influence binding affinity.[7][8] |
| N1 | Substituted Phenyl, Naphthyl groups | High Impact | Substituents at this position explore a second hydrophobic "Phe pocket." Merging features from potent binders at both N1 and C3 led to more potent inhibitors.[7] |
| C4 | Amine, Ether linkages | Moderate Impact | Used as the primary point for diversification via cross-coupling. The nature of the linker and the attached group fine-tunes solubility and cell permeability. |
| C6 | Methyl group | Low to Moderate Impact | Primarily influences physicochemical properties such as metabolic stability and lipophilicity. |
Table: Summary of Structure-Activity Relationships for Pyrazolo[4,3-c]pyridine analogs as PEX14-PEX5 inhibitors.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as examples based on established methodologies for the synthesis and evaluation of pyrazolopyridine analogs.
General Protocol for Suzuki-Miyaura Cross-Coupling at C4
This protocol describes a representative method for diversifying the this compound core.
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Seal the vial and heat the mixture under microwave irradiation (e.g., 100-120 °C) for 30-60 minutes, or alternatively, heat conventionally at reflux until TLC or LC-MS analysis indicates completion.
-
Rationale: Microwave heating often accelerates the reaction, reducing reaction times and improving yields. The choice of catalyst and base is critical and may require optimization for specific substrates.
-
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the C4-arylated analog.
Protocol for In Vitro Biological Evaluation (General Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized analogs against a target kinase.
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.
-
Assay Reaction: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
-
Incubation: Add the serially diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Rationale: The incubation time must be within the linear range of the enzyme kinetics to ensure accurate measurement of inhibition.
-
-
Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Future Directions and Therapeutic Potential
The this compound scaffold and its analogs represent a highly versatile and promising class of compounds. Future research should focus on:
-
Kinase Inhibitor Profiling: Expanding the screening of these analogs against a broad panel of kinases to identify novel inhibitors for oncology and inflammatory diseases.
-
Optimization for CNS Diseases: The pyrazolo[4,3-c]quinolone nucleus has been associated with ligands for the GABA-A receptor, suggesting that analogs could be explored for neurological and psychiatric disorders.[9]
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies of the most potent compounds are necessary to advance them into preclinical and clinical development.
The demonstrated success in targeting challenging PPIs and a range of enzymes validates the pyrazolo[4,3-c]pyridine core as a powerful starting point for the development of next-generation therapeutics.
References
-
Supuran, C. T., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
-
Iriepa, I., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, NIH. Available at: [Link]
-
Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
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Marsden, J. A., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. Available at: [Link]
-
Ozdemir, A., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed Central, NIH. Available at: [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Dar'in, D., & Krasavin, M. (2018). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central, NIH. Available at: [Link]
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Iriepa, I., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]
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Sbardella, G., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Available at: [Link]
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Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives
The quest for novel therapeutic agents is often centered on the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets. The pyrazolo[4,3-c]pyridine core is a prime example of such a scaffold. As a fused heterocyclic system, it acts as a bioisostere of purine, the fundamental building block of nucleic acids and the energy currency molecule, ATP.[1][2] This structural mimicry allows pyrazolo[4,3-c]pyridine derivatives to effectively interact with a vast array of purine-binding proteins, particularly kinases, making them a cornerstone of modern medicinal chemistry.[1]
While the broader family of pyrazolopyridines includes five distinct isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), the pyrazolo[4,3-c]pyridine framework has garnered significant attention for its unique biological profile.[3] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
A Spectrum of Therapeutic Potential: Key Biological Activities
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[4][5]
Anticancer Activity: A Multi-Pronged Attack on Malignancy
The most extensively documented application of pyrazolo[4,3-c]pyridine derivatives is in oncology. Their efficacy stems from the ability to modulate multiple pathways crucial for cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: As ATP mimetics, these compounds are potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6] The pyrazolopyridine core serves as an effective "hinge-binder," anchoring the molecule in the ATP-binding pocket of the kinase.[2] Prominent targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as c-Met, Fibroblast Growth Factor Receptors (FGFR), and RET kinase, which are key drivers in various lung, thyroid, and gastrointestinal cancers.[2][7][8] The FDA-approved drug Asciminib, which contains a pyrazolopyridine scaffold, is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[9]
-
Non-Receptor Tyrosine Kinases: Including Spleen Tyrosine Kinase (Syk), which is implicated in both hematological malignancies and inflammation.[10]
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, and TANK-binding kinase 1 (TBK1), a target in innate immunity and oncogenesis.[3][8][11]
-
-
Topoisomerase IIα Inhibition: Certain derivatives function as inhibitors of Topoisomerase IIα, an essential enzyme that manages DNA topology during replication.[8] By trapping the enzyme-DNA complex, these agents induce catastrophic DNA damage, leading to apoptotic cell death in rapidly dividing cancer cells.[8]
-
Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Pyrazolo[4,3-c]pyridine derivatives have been shown to possess anti-angiogenic properties, further contributing to their anticancer profile.[9]
Trypanocidal Activity: A Novel Mechanism Against Parasitic Disease
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant global health challenge. In a novel therapeutic approach, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI).[12] This interaction is vital for protein import into glycosomes, organelles essential for the parasite's survival. By disrupting this PPI, the compounds effectively kill the parasite, offering a new strategy for treating trypanosomal infections.[12][13]
Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been developed as potent inhibitors of carbonic anhydrases (CAs).[9] These enzymes are involved in numerous physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII, is a validated anticancer strategy. Furthermore, these compounds have shown activity against bacterial CAs, suggesting potential as novel antimicrobial agents.[9]
Broad-Spectrum Biological Effects
Beyond these well-defined areas, the scaffold has been associated with a variety of other important biological activities, including:
-
Anti-inflammatory Effects , likely linked to the inhibition of inflammatory kinases like Syk.[4][5][10]
-
Central Nervous System (CNS) Activity , with derivatives showing potential as analgesic, anxiolytic, and sedative agents.[4][9][14]
Structure-Activity Relationships (SAR): The Logic of Molecular Design
The therapeutic efficacy of pyrazolo[4,3-c]pyridine derivatives is not inherent to the core alone but is exquisitely controlled by the nature and position of its substituents. Understanding these structure-activity relationships is fundamental to rational drug design.
Causality in Kinase Inhibition
For kinase inhibitors, the pyrazolopyridine core establishes the primary interaction by forming hydrogen bonds with the hinge region of the enzyme's ATP pocket. Potency and selectivity are then achieved by "vectorial functionalisation"—the strategic placement of substituents at different positions (N1, C3, C5, C7) to engage with specific sub-pockets.[1][15] For example, a bulky hydrophobic group at one position might occupy the "gatekeeper" pocket, while a flexible, polar side chain at another position could extend towards the solvent-exposed region, fine-tuning the compound's pharmacokinetic properties.
Caption: SAR logic for kinase inhibitors.
Decoding PEX14-PEX5 PPI Inhibition
In the context of trypanocidal agents, SAR studies revealed that the precise orientation of the pyrazolo[4,3-c]pyridine scaffold is critical.[12] Successful inhibitors position a phenyl ring to fit snugly into a tryptophan pocket on the PEX14 protein, while another aromatic system, such as a naphthalene group, occupies a distinct phenylalanine hotspot. This dual engagement, guided by the central scaffold, is essential for potent disruption of the PPI.[12]
Optimizing Carbonic Anhydrase Inhibitors
For CA inhibitors, the linker connecting the sulfonamide warhead to the pyrazolo[4,3-c]pyridine core plays a decisive role. An N-methylpropionamide linker was found to be optimal for inhibiting the hCA I isoform, whereas a direct bond or a simple ethyl linker was detrimental to activity.[9] This demonstrates that even subtle changes in linker chemistry can profoundly impact biological activity by altering the compound's presentation to the enzyme's active site.
Quantitative Data Summary
The potency of these derivatives is quantified through various metrics, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[4,3-c]pyridine Derivatives
| Compound/Drug Name | Target Kinase | IC50 Value | Reference |
| Glumetinib (Analogue) | c-Met | Potent Inhibition | [2] |
| Selpercatinib | RET | Potent Inhibition | [2][10] |
| Compound 15y | TBK1 | 0.2 nM | [11] |
| BMS-265246 | CDK1/CDK2 | 6 nM / 9 nM | [3] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound ID | Target Isoform | Ki (Inhibition Constant) | Reference |
| 1f | hCA I | Potent (Better than AAZ) | [9] |
| 1f | hCA II | 5.6 nM | [9] |
| 1g, 1h, 1k | hCA I | Potent (Better than AAZ) | [9] |
| 1b | Bacterial β-CAs | Selective Inhibition | [9] |
| *AAZ (Acetazolamide) is a standard reference CA inhibitor. |
Experimental Protocols and Methodologies
The validation of biological activity relies on robust and reproducible experimental protocols. The following workflows are representative of the methods used to characterize pyrazolo[4,3-c]pyridine derivatives.
Workflow 1: General Screening for Inhibitor Discovery
This diagram illustrates a typical workflow from initial compound design to the identification of a validated hit.
Caption: Experimental workflow for inhibitor screening.
Protocol: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
This protocol is a self-validating system for determining the inhibitory potency of compounds against Carbonic Anhydrase isoforms.
Objective: To measure the inhibition constant (Ki) of a pyrazolo[4,3-c]pyridine sulfonamide derivative.
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The accompanying change in pH is monitored by a colorimetric indicator (e.g., 4-nitrophenolate) over time. An inhibitor will slow this reaction rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Trizma-HEPES-sulfate) at a specific pH (e.g., 7.5).
-
Prepare a stock solution of the indicator (e.g., 4-nitrophenol).
-
Prepare a stock solution of the purified CA enzyme of known concentration.
-
Prepare serial dilutions of the pyrazolo[4,3-c]pyridine inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a CO2-saturated water solution immediately before the experiment.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the deprotonated form of the indicator (e.g., 400 nm for 4-nitrophenolate).
-
-
Assay Execution:
-
Syringe 1: Load with the enzyme solution, buffer, indicator, and a specific concentration of the inhibitor.
-
Syringe 2: Load with the CO2-saturated solution.
-
Rapidly mix the contents of both syringes in the instrument's observation cell.
-
Record the change in absorbance over time for 10-12 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the slope of the kinetic trace.
-
Repeat the experiment across a range of inhibitor concentrations.
-
Plot the reaction rates against the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the substrate (CO2) concentration and the enzyme's Michaelis constant (Km).
-
Conclusion and Future Outlook
The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and therapeutically relevant framework in drug discovery. Its ability to act as a purine bioisostere provides access to a wide range of important biological targets, most notably protein kinases. The extensive research into its anticancer, anti-parasitic, and CA-inhibitory activities underscores its privileged status. Future work will undoubtedly focus on leveraging detailed SAR insights to design next-generation derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles, paving the way for new and effective treatments for some of the most challenging human diseases.
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
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4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for the Synthetic Chemist
Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Core
The relentless pursuit of novel therapeutic agents has cemented the importance of nitrogen-containing heterocyclic scaffolds in modern drug discovery. Among these, the pyrazolo[4,3-c]pyridine framework stands out as a "privileged scaffold." Its structural resemblance to purine bases, the fundamental building blocks of nucleic acids, renders it a prime candidate for interacting with a multitude of biological targets, particularly ATP-binding sites in kinases. This bioisosteric relationship has been successfully leveraged to develop potent inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
This guide focuses on a key synthetic intermediate, 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine . The strategic placement of a reactive chlorine atom at the 4-position and a tunable methyl group at the 6-position makes this molecule a versatile building block. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The methyl group, while seemingly simple, offers a potential site for further chemical modification, adding another layer of structural diversification.
This document provides a comprehensive overview of the synthesis, reactivity, and application of this compound, designed for researchers and professionals in drug development and synthetic chemistry.
Synthesis of the Core Intermediate
While a direct, published synthesis for this compound is not extensively documented, a robust and logical synthetic pathway can be constructed based on established methodologies for analogous pyrazolo-fused systems. The most convergent and reliable approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.
The proposed synthesis begins with a commercially available or readily synthesized 3-amino-4-chloro-6-methylpyridine. The pyrazole ring is then annulated onto the pyridine scaffold, followed by a final chlorination step to install the reactive handle at the 4-position.
Caption: Proposed synthetic pathway to the target intermediate.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from established procedures for the synthesis of related pyrazolopyridine cores. Optimization of reaction times, temperatures, and reagent stoichiometry may be required.
Step 1 & 2: Diazotization and Reductive Cyclization
-
Dissolution: Dissolve 3-amino-4-chloro-6-methylpyridine (1.0 eq) in a suitable acidic medium, such as concentrated hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride (3.0-4.0 eq) in concentrated hydrochloric acid dropwise. The causality here is the use of a strong reducing agent to effect the reductive cyclization of the diazonium intermediate to form the pyrazole ring.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the completion of the reaction. Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate. The crude product, 4-hydroxy-6-methyl-1H-pyrazolo[4,3-c]pyridine, can be purified by column chromatography or recrystallization.
Step 3: Chlorination
-
Reaction Setup: To a flask containing 4-hydroxy-6-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent. The large excess of POCl₃ is crucial to drive the conversion of the hydroxyl group to the chloride.
-
Heating: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with a chlorinated solvent like dichloromethane.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.
The Intermediate in Action: Key Synthetic Transformations
The utility of this compound lies in the high reactivity of the C4-chloro substituent, which readily participates in various cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The electron-deficient nature of the pyrazolopyridine ring system makes the 4-chloro position an excellent substrate for such transformations.
1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl groups at the 4-position.[1][2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
2. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines and is particularly effective for coupling primary and secondary amines to the pyrazolopyridine core.[4][5][6] The development of sterically hindered and electron-rich phosphine ligands has been key to the broad applicability of this method.
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).
-
Solvent: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-120 °C, until the reaction is complete.
-
Work-up and Purification: Cool the reaction, quench with water or a saturated aqueous NH₄Cl solution, and extract with an organic solvent. The product is purified via standard chromatographic techniques.
| Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-120 | 65-90 |
| Yields are representative and based on analogous systems reported in the literature. |
Potential for Further Functionalization: The 6-Methyl Group
The methyl group at the 6-position is not merely a passive substituent. It offers a valuable site for secondary modifications, further expanding the chemical space accessible from this intermediate. The reactivity of a methyl group on a pyridine ring is well-established and can be exploited in several ways.[7][8]
Caption: Potential pathways for functionalizing the 6-methyl group.
1. Oxidation to a Carboxylic Acid:
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). This transformation is significant as it introduces a carboxylic acid moiety that can be used for amide bond formation, esterification, or as a handle for further synthetic manipulations. The reaction conditions, however, must be carefully chosen to avoid degradation of the heterocyclic core.[8][9]
2. Radical Halogenation:
Under radical conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or under UV irradiation, the methyl group can be halogenated to form a 6-(halomethyl) derivative. This product is a highly reactive intermediate, primed for nucleophilic substitution reactions to introduce a variety of side chains.
Conclusion and Outlook
This compound represents a highly valuable, albeit specialized, synthetic intermediate. While its direct synthesis and application are not yet pervasively documented, its chemical behavior can be confidently predicted from a wealth of literature on analogous systems. Its true potential is realized through the strategic and selective functionalization of its two key handles: the C4-chloro group, which is readily displaced or coupled, and the C6-methyl group, which offers a secondary point of diversification. For medicinal chemists and drug development professionals, this intermediate provides a robust platform for the rapid generation of compound libraries targeting a wide range of biological targets. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.
References
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Ogurtsov, V.A., & Rakitin, O.A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
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Bedwell, E.V., da Silva Emery, F., Clososki, G.C., & Steel, P.G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9847-9852. [Link]
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Krasavin, M. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4447. [Link]
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PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. National Center for Biotechnology Information. [Link]
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Makosza, M., & Ostrowski, S. (1987). Reactions of organic anions; CXXVI. Reactions of 2-methyl-3-nitropyridines with S-nucleophiles. A convenient synthesis of 2-styryl-3-nitropyridines. Journal für Praktische Chemie, 329(4), 689-698. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Billingsley, K.L., Anderson, K.W., & Buchwald, S.L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Garczyński, M., & Szafran, M. (1986). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry, 60(1-3), 207-211. [Link]
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A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine in a range of organic solvents. Recognizing that solubility is a critical physicochemical parameter influencing bioavailability, formulation, and process development, this document outlines the theoretical underpinnings of solubility, presents detailed experimental protocols for its determination, and offers insights into data interpretation. While specific experimental solubility data for this compound is not publicly available, this guide equips the user with the necessary knowledge and methodologies to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development.[1] It dictates the bioavailability of a compound and influences key decisions in formulation, process chemistry, and toxicology studies.[1] A thorough understanding of an API's solubility in various organic solvents is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.
-
Preclinical and Clinical Studies: Ensuring adequate compound exposure in in vitro and in vivo models.
This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry. By providing a robust framework for solubility determination, we aim to empower researchers to accelerate their development programs.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and selecting appropriate analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| Chemical Structure | PubChem | |
| CAS Number | 1353392-31-0 (for a related isomer) | |
| Computed XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Note: The CAS number provided in some sources may correspond to an isomer. It is crucial to verify the identity of the material being tested.
The computed XLogP3 value of 1.5 suggests that this compound has a moderate lipophilicity. The presence of two hydrogen bond acceptors (the nitrogen atoms in the pyrazolopyridine ring system) and no hydrogen bond donors will significantly influence its interactions with protic and aprotic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The solubility of an organic molecule is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Solvent Selection Strategy
A logical approach to solvent selection involves screening a diverse set of organic solvents with varying polarities, hydrogen bonding capabilities, and functional groups.
Caption: Experimental workflow for the shake-flask method.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present to ensure saturation.
-
Accurately add a known volume of each selected organic solvent to the vials.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
For rigorous separation, centrifuge the vials and then sample the supernatant, or filter the slurry through a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., the mobile phase).
-
Accurately dilute the saturated supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples and calibration standards onto the HPLC system.
-
Develop an appropriate HPLC method, considering the analyte's properties. [6]A reversed-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer.
-
Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Reporting Solubility Data of this compound at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (M) | Observations |
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value | e.g., Clear solution |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | e.g., Clear solution |
| Polar Protic | ||||
| Methanol | 5.1 | Experimental Value | Calculated Value | e.g., Clear solution |
| Ethanol | 4.3 | Experimental Value | Calculated Value | e.g., Clear solution |
| Intermediate Polarity | ||||
| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Fine precipitate |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., Fine precipitate |
| Nonpolar Aprotic | ||||
| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Insoluble |
| Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Insoluble |
Kinetic Solubility: A High-Throughput Alternative
For early-stage drug discovery, kinetic solubility assays offer a higher throughput method for assessing solubility. [7]These methods typically involve dissolving the compound in DMSO and then adding this stock solution to an aqueous buffer or organic solvent, with precipitation being detected by methods like turbidimetry. [3][8]It is important to note that kinetic solubility can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions. [3]
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the systematic determination of the solubility of this compound in organic solvents. By combining a theoretical understanding of solubility with robust experimental protocols, researchers can generate high-quality, reliable data that is crucial for advancing their drug development programs. The presented methodologies, particularly the shake-flask method coupled with HPLC analysis, represent a self-validating system for accurate solubility profiling. Future work should focus on obtaining experimental data for this compound in a wide array of solvents and at various temperatures to build a comprehensive solubility database.
References
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5033-5037. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967-10992. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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BMC. (2023, January 24). Prediction of protein solubility based on sequence physicochemical patterns and distributed representation information with DeepSoluE. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
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ResearchGate. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
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Pharmaceutical Updates. (2020, November 28). Validation Of Dissolution Method By HPLC. Retrieved from [Link]
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AIP Publishing. (2017, June 6). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]
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The Therapeutic Promise of the 4-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-methyl-1H-pyrazolo[4,3-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purine molecules confers upon it the status of a "privileged scaffold," enabling it to interact with a diverse array of biological targets with high affinity. This technical guide provides an in-depth exploration of the therapeutic potential of 4-methyl-1H-pyrazolo[4,3-c]pyridine derivatives, with a primary focus on their well-documented role as kinase inhibitors within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will delve into the scientific rationale behind its therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The 4-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 4-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, with its fused pyrazole and pyridine rings and a methyl group at the 4-position, presents a unique combination of structural features that are highly attractive for drug design. Its purine-like architecture allows it to effectively mimic endogenous ligands and interact with the ATP-binding sites of numerous enzymes, particularly kinases. This inherent ability to engage with multiple, therapeutically relevant targets makes it a "privileged scaffold" in the field of medicinal chemistry.
The strategic placement of the methyl group at the 4-position can influence the scaffold's physicochemical properties, such as solubility and metabolic stability, and can also provide a vector for further chemical modifications to enhance potency and selectivity. The versatility of this core structure allows for the generation of large, diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Therapeutic Potential in Oncology: Targeting the MAPK/ERK Signaling Pathway
The dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a hallmark of many human cancers. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Consequently, targeting key components of this pathway, such as the Extracellular signal-Regulated Kinases (ERK1 and ERK2), has emerged as a promising strategy for cancer therapy.[2]
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of ERK1 and ERK2.[2] By competing with ATP for binding to the kinase domain, these compounds can effectively block the downstream signaling events that drive tumor growth and survival.
Mechanism of Action: Inhibition of ERK1/2
The therapeutic effect of 4-methyl-1H-pyrazolo[4,3-c]pyridine derivatives in oncology is primarily attributed to their ability to inhibit the kinase activity of ERK1 and ERK2. This inhibition disrupts the phosphorylation of downstream substrates, which are critical for cell cycle progression and survival.
Quantitative Data Summary: Kinase Inhibitory Activity
While specific IC50 values for 4-methyl-1H-pyrazolo[4,3-c]pyridine derivatives are not extensively available in the public domain, data from closely related pyrazolopyridine compounds highlight the potential of this scaffold.
| Compound Class | Target | IC50 (nM) | Reference |
| 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives | ERK1/2 | Varies | [2][3] |
| Temuterkib (LY3214996) | ERK1/2 | 5 | [2] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | 0.2 | [4] |
Note: The data presented are for related pyrazolopyridine scaffolds and are intended to be illustrative of the potential of the 4-methyl-1H-pyrazolo[4,3-c]pyridine core.
Therapeutic Potential in Neurodegenerative Diseases
Emerging evidence suggests that the dysregulation of kinase signaling pathways, including the MAPK pathway, plays a significant role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[5][6][7] The activation of p38 MAPK, in particular, has been linked to the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[6][7][8]
The ability of pyrazolopyridine derivatives to modulate kinase activity makes them intriguing candidates for the development of novel therapies for these debilitating conditions. By inhibiting kinases like p38 MAPK, these compounds could potentially interfere with the pathological processes that lead to neuronal dysfunction and cell death.
Antimicrobial and Carbonic Anhydrase Inhibition Potential
Beyond their role as kinase inhibitors, pyrazolo[4,3-c]pyridine derivatives have demonstrated promising activity in other therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9][10] They are involved in a variety of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer.[11] Sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have been shown to be potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[9][12][13][14] Some of these compounds have exhibited greater potency than the clinically used sulfonamide, acetazolamide.[9][13]
Antibacterial Activity
The emergence of antibiotic-resistant bacteria represents a significant global health threat. The pyrazolo[4,3-c]pyridine scaffold has also shown potential as a source of new antibacterial agents.[9] Derivatives of this scaffold have demonstrated inhibitory activity against bacterial β- and γ-carbonic anhydrases, suggesting a novel mechanism of action for antibacterial drugs.[9][13] Furthermore, some pyrazolopyridine derivatives have shown moderate antibacterial activity against various bacterial species.[15] The proposed mechanism of action for some related heterocyclic compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[16]
Synthesis and Experimental Protocols
The synthesis of the 4-methyl-1H-pyrazolo[4,3-c]pyridine core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted aminopyrazole with a suitable pyridine precursor.
General Synthesis Protocol for 4-Methyl-1H-pyrazolo[4,3-c]pyridine
One reported method for the synthesis of the core scaffold involves the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyrazole in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add an equimolar amount of 2-chloropyridine to the solution.
-
Base Addition: Add a base, such as potassium carbonate, to the reaction mixture to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography, to obtain the desired 4-methyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Protocol: Kinase Inhibition Assay (General)
The inhibitory activity of 4-methyl-1H-pyrazolo[4,3-c]pyridine derivatives against specific kinases can be determined using various in vitro kinase assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare kinase buffer, kinase enzyme solution, substrate/ATP mix, and a solution of the test compound at various concentrations.
-
Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO as a control) followed by the kinase enzyme.
-
Initiate Reaction: Add the substrate/ATP mix to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ATP: Add a reagent that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Conclusion
The 4-methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its proven ability to modulate the activity of key enzymes, particularly kinases involved in cancer and neurodegenerative diseases, underscores its significant therapeutic potential. Further exploration of the structure-activity relationships of this scaffold, coupled with the optimization of its pharmacokinetic and pharmacodynamic properties, is warranted. The development of more selective and potent derivatives could lead to the discovery of next-generation drugs for a range of unmet medical needs. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable heterocyclic core.
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ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. [Link]
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ResearchGate. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]
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An In-depth Technical Guide to Pyrazolo[4,3-c]pyridine Derivatives in Drug Discovery
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes crucial to cellular function and disease progression. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of pyrazolo[4,3-c]pyridine derivatives. We will delve into their established and emerging roles in oncology, neurodegenerative disorders, and metabolic diseases, supported by detailed experimental protocols and mechanistic insights to equip researchers and drug development professionals with a thorough understanding of this versatile chemical scaffold.
The Pyrazolo[4,3-c]pyridine Core: A Scaffold of Opportunity
Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] There are several possible isomers depending on the fusion pattern, including [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[1] The pyrazolo[4,3-c]pyridine core, in particular, has emerged as a valuable scaffold in therapeutic agent development due to its structural similarity to purine.[2] This mimicry allows it to effectively bind to purine-binding pockets within a variety of cellular proteins, leading to a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[2][3][4] The versatility of this scaffold, coupled with well-established synthetic methodologies, allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone for fragment-based drug discovery (FBDD).[5]
Synthetic Strategies for the Pyrazolo[4,3-c]pyridine Scaffold
The construction of the pyrazolo[4,3-c]pyridine core can be achieved through various synthetic routes. A common and effective strategy involves the condensation of a dienamine with an amine-containing fragment, followed by cyclization. This approach allows for the introduction of diverse substituents on the pyridine moiety.
General Synthesis Workflow
A representative synthetic pathway starts from dimethyl acetonedicarboxylate to form a dienamine intermediate. This intermediate is then condensed with various amines, often containing a desired pharmacophore like a sulfonamide group, to yield the final pyrazolo[4,3-c]pyridine derivatives.[6]
Caption: General synthetic workflow for pyrazolo[4,3-c]pyridines.
Detailed Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
This protocol is adapted from the synthesis of pyrazolo[4,3-c]pyridines as carbonic anhydrase inhibitors.[6]
Objective: To synthesize a pyrazolo[4,3-c]pyridine derivative via condensation.
Materials:
-
Dienamine intermediate (synthesized from dimethyl acetonedicarboxylate).[6]
-
Amine containing a sulfonamide fragment (e.g., sulfanilamide).
-
Methanol (reagent grade).
-
Standard reflux apparatus.
-
Magnetic stirrer and heat source.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the dienamine intermediate (1 equivalent) in methanol.
-
Addition of Amine: Add the desired amine containing the sulfonamide fragment (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final pyrazolo[4,3-c]pyridine derivative with yields typically ranging from 72-88%.[6]
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.
Therapeutic Applications and Biological Targets
The versatility of the pyrazolo[4,3-c]pyridine scaffold has led to its exploration in a multitude of therapeutic areas. Its derivatives have been reported to possess antimicrobial, antioxidant, anxiolytic, anticancer, and antileishmanial properties, among others.[6]
Oncology
In oncology, pyrazolopyridines have been extensively investigated as kinase inhibitors.[7] By acting as ATP-competitive inhibitors, they can block the signaling pathways that drive cancer cell proliferation and survival.
-
Mechanism of Action - Kinase Inhibition: Many kinases share a common ATP-binding pocket. The pyrazolopyridine scaffold, as a purine bioisostere, can effectively occupy this pocket, particularly interacting with the "hinge region" that connects the N- and C-terminal lobes of the kinase.[7] Specific substitutions on the scaffold allow for additional interactions with other parts of the binding site, conferring potency and selectivity. For instance, glumetinib, a pyrazolo[4,3-b]pyridine derivative, is a potent c-Met inhibitor that has shown durable anticancer activity in clinical trials for non-small cell lung cancer.[7] While much of the kinase inhibitor development has focused on other isomers, the underlying principle of targeting the ATP pocket is directly applicable to the pyrazolo[4,3-c]pyridine scaffold.
Caption: ATP-competitive kinase inhibition by pyrazolopyridine derivatives.
Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes that are crucial for regulating pH in various physiological and pathological processes.[6]
-
Mechanism of Action: CA inhibitors typically contain a zinc-binding group, most commonly a sulfonamide, which coordinates to the Zn²⁺ ion in the enzyme's active site. The pyrazolo[4,3-c]pyridine scaffold serves as a carrier for the sulfonamide warhead, with its substituents modulating the compound's affinity and selectivity for different CA isoforms (e.g., hCA I, II, IX, and XII).[6] Certain derivatives have shown potent inhibition of bacterial CAs, suggesting a potential role as novel antibacterial agents.[6]
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives against Carbonic Anhydrase Isoforms
| Compound | Linker Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
|---|---|---|---|
| 1a | -CH₂-CH₂- | 102.4 | 34.1 |
| 1b | Direct Connection | 21.5 | 18.2 |
| 1f | N-methylpropionamide | 7.9 | 5.6 |
| Acetazolamide (AAZ) | Reference Drug | 250 | 12.1 |
Data synthesized from Supuran et al.[6]
Neurological and Metabolic Disorders
-
Cannabinoid Receptor (CB1) Modulation: Tetrahydropyrazolo[4,3-c]pyridine derivatives have been developed as potent and peripherally selective CB1 receptor inverse agonists.[8] By restricting action to the periphery, these compounds aim to treat obesity and related metabolic disorders without the central nervous system (CNS) side effects associated with earlier generations of CB1 blockers.[8] This selectivity is achieved by introducing polar functional groups that increase the molecule's topological polar surface area, thereby limiting its ability to cross the blood-brain barrier.[8]
-
Neurodegenerative Diseases: The structural features of pyrazolopyridines make them attractive candidates for targeting pathways implicated in neurodegenerative diseases like Alzheimer's.[9][10] They have been explored as inhibitors of enzymes such as monoamine oxidase and acetylcholinesterase, and for their ability to target the aggregation of amyloid-β peptides.[10][11]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. For pyrazolo[4,3-c]pyridines, modifications at several positions can dramatically influence biological activity.
-
Substituents on the Pyridine Ring: In the context of carbonic anhydrase inhibitors, the nature of the linker connecting the pyrazolo[4,3-c]pyridine core to the benzenesulfonamide moiety is crucial. An N-methylpropionamide linker (compound 1f ) was found to be highly favorable for hCA I inhibitory activity, whereas a simple ethyl linker was detrimental.[6] A direct connection also yielded potent, albeit slightly less active, compounds.[6]
-
Substituents on the Pyrazole Ring: In the development of inhibitors for the PEX14–PEX5 protein-protein interaction (a target for trypanocidal drugs), the orientation of the pyrazolo[4,3-c]pyridine scaffold was key.[12] A phenyl ring at one position was found to bury itself in a "Trp pocket" of the target protein, while a naphthalene system at another position filled a "Phe hotspot," demonstrating how distinct substituents can be optimized to interact with specific subpockets of a binding site.[12]
Caption: Key structure-activity relationship points for pyrazolo[4,3-c]pyridines.
Future Perspectives
The pyrazolo[4,3-c]pyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its proven ability to interact with diverse and important biological targets ensures its relevance in modern drug discovery. Future efforts will likely focus on:
-
Vectorial Functionalization: Developing synthetic methods that allow for the selective and late-stage introduction of functional groups at multiple positions (e.g., C-3, C-5, C-7, and the nitrogen atoms) to rapidly generate diverse chemical libraries for screening.[2][5]
-
Targeting Protein-Protein Interactions (PPIs): As demonstrated with PEX14-PEX5 inhibitors, the rigid, three-dimensional nature of the scaffold is well-suited for designing inhibitors of challenging targets like PPIs.[12]
-
Improving Pharmacokinetic Properties: Continued optimization of solubility, metabolic stability, and cell permeability will be crucial for advancing promising hits into clinical candidates.
By leveraging established knowledge and innovative chemical strategies, the pyrazolo[4,3-c]pyridine core is poised to deliver the next generation of targeted therapies for a wide range of human diseases.
References
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Al-Ostoot, F.H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
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Avila, A.G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
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GITIS, A., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
-
Gomha, S.M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
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Bedwell, E.V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Bedwell, E.V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Mladenovic, M. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]
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Singh, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Fall, Y., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. Available at: [Link]
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Mladenovic, M. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Ingenta Connect. Available at: [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]
-
Singh, T., et al. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. MDPI. Available at: [Link]
-
Singh, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
-
Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]
-
Zhu, B., et al. (2016). Tetrahydropyrazolo[4,3- c ]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Sci-Hub. Available at: [Link]
-
Singh, T., & Kumar, V. (2020). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available at: [Link]
-
Singh, T., et al. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Singh, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
- Unknown. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Google Patents.
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Methodological & Application
Experimental Protocol for Suzuki Coupling with 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] Its impact is particularly profound in medicinal chemistry and drug development, where the efficient assembly of complex molecular scaffolds is paramount. The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold, appearing in numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics.
The ability to functionalize this core at the C4 position via Suzuki coupling opens a direct and versatile route to novel analogues and compound libraries. However, the coupling of nitrogen-rich, electron-deficient heterocycles like 4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine presents unique challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates a carefully optimized and robust catalytic system.[4][5]
This document provides an in-depth, field-proven protocol for the successful Suzuki-Miyaura coupling of this specific substrate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the results but also to troubleshoot and adapt the methodology for their specific needs.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational protocol design and optimization. The Suzuki-Miyaura reaction proceeds through a well-defined sequence of steps centered on a palladium catalyst.[2][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step for aryl chlorides and forms a Pd(II) intermediate.[6]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[7][8] This species then transfers its organic group to the palladium center, displacing the halide. This step regenerates the base and forms a new Pd(II) complex bearing both organic partners.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This crucial step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2][6]
Challenges can arise when using N-heterocyclic substrates, as the lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting turnover.[9] The choice of a bulky, electron-rich ligand helps to mitigate this effect by promoting the desired catalytic steps over off-cycle catalyst deactivation pathways.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is designed as a robust starting point for coupling various aryl- and heteroarylboronic acids with this compound.
Part 1: Materials and Reagents
| Reagent | CAS Number | Recommended Grade | Notes |
| This compound | 1201177-38-0 | >97% | The limiting reagent. |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | >98% | Use 1.2–1.5 equivalents. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | >98% | A reliable pre-catalyst. Use 2–5 mol%. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, >99% | Use 2.0–3.0 equivalents. A 2M aqueous solution is recommended.[10] |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Ensure it is peroxide-free.[10] |
| Water | 7732-18-5 | Deionized | For preparing the base solution. |
| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | Anhydrous | For drying the organic layer. |
| Celite® 545 | 61790-53-2 | - | For filtering the palladium catalyst post-reaction.[11] |
| Silica Gel | 7631-86-9 | 230-400 mesh | For column chromatography. |
Part 2: Equipment
-
Two- or three-neck round-bottom flask or a microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Schlenk line (optional, but recommended for rigorous degassing)
-
Syringes and needles for solvent/reagent transfer
-
Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
Part 3: Step-by-Step Reaction Procedure
Caption: General workflow for the Suzuki coupling experiment.
-
Reaction Setup:
-
Place a magnetic stir bar into a dry round-bottom flask equipped with a condenser.
-
To the flask, add this compound (1.0 eq) and the chosen arylboronic acid (1.3 eq).
-
Seal the flask with septa and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times. Maintain a positive pressure of inert gas.
-
-
Solvent and Base Addition:
-
Prepare a 2M solution of potassium carbonate in deionized water. This is often more effective than adding solid base and water separately.[10]
-
Via syringe, add anhydrous 1,4-dioxane (to achieve a final substrate concentration of ~0.1 M) followed by the 2M K₂CO₃ solution (2.5 eq). The typical solvent ratio is 3:1 to 5:1 dioxane:water.[1]
-
-
Degassing (Critical Step):
-
With the inert gas line providing positive pressure through the condenser, vigorously stir the biphasic mixture.
-
Sparge the mixture by bubbling argon or nitrogen gas through the solution via a long needle for 15-20 minutes. Proper degassing is crucial to prevent oxidation of the phosphine ligands and deactivation of the catalyst.[10]
-
-
Catalyst Addition:
-
After degassing, briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask against a positive flow of inert gas.
-
Rationale: Adding the catalyst to the already-degassed mixture minimizes its exposure to oxygen, preventing premature decomposition into inactive palladium black.[10]
-
-
Reaction Execution:
-
Heat the reaction mixture to 90–100 °C with vigorous stirring. The mixture will typically turn from a reddish-orange to a dark brown or black color.
-
Allow the reaction to proceed for 4–16 hours.
-
-
Monitoring Progress:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Check for the disappearance of the starting chloro-heterocycle.
-
Part 4: Work-up and Purification
-
Quenching and Filtration:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (~20 mL per mmol of starting material).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.[11]
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting the desired product.
-
Self-Validation: Key Parameters and Causality
The success of this protocol hinges on the rational selection of each component. The following table summarizes the key choices and their underlying justification.
| Parameter | Recommended Condition | Rationale & Justification |
| Catalyst System | Pd(dppf)Cl₂ or other Pd(II) pre-catalysts with bulky, electron-rich phosphine ligands. | Aryl chlorides are challenging substrates. The electron-rich dppf ligand facilitates the difficult oxidative addition step and stabilizes the Pd(0) active species.[5][7] For particularly stubborn couplings, more advanced biarylphosphine ligands (e.g., SPhos, XPhos) may offer superior performance.[8] |
| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 eq) | A moderately strong inorganic base is required to form the reactive boronate species for transmetalation.[1] Using a pre-dissolved aqueous solution ensures the base is active and available in the reaction, which can be a problem if solid base dissolves slowly.[10] |
| Solvent System | 1,4-Dioxane/Water or THF/Water (~4:1 v/v) | A polar aprotic solvent is needed to solubilize the organic starting materials and the palladium complex.[1] Water is essential for dissolving the inorganic base and is believed to facilitate the transmetalation step by activating the boronic acid.[1][7] |
| Temperature | 90–100 °C | Elevated temperatures are generally required to overcome the higher activation energy for the oxidative addition of aryl chlorides compared to aryl bromides or iodides.[12] Microwave irradiation can sometimes be used to shorten reaction times, often at temperatures around 120 °C in a sealed vessel.[13][14] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst and its phosphine ligands are sensitive to oxidation by atmospheric oxygen. Maintaining a strictly inert atmosphere throughout the setup and reaction is critical for preventing catalyst deactivation and achieving high yields.[10] |
Troubleshooting Common Issues
-
Reaction Stalls / Low Conversion: The primary suspect is catalyst deactivation. Ensure solvents are rigorously degassed and peroxide-free. Check the quality of the palladium pre-catalyst. If the reaction stalls, adding a second portion of the catalyst (after degassing again) can sometimes restart the reaction.[10]
-
Formation of Side Products:
-
Dehalogenation: The starting chloro-heterocycle is reduced to the corresponding H-analogue. This can be caused by trace water/protons before the catalytic cycle is fully established or by side-reactions on the palladium center.
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or if the transmetalation step is slow.
-
Protodeborylation: The boronic acid is hydrolyzed back to the corresponding arene. This is more common with heteroarylboronic acids and can be minimized by using the boronic acid pinacol ester (Bpin) derivative.[1]
-
Safety Precautions
-
Chemical Hazards: Palladium catalysts are heavy metal compounds; handle with care and avoid inhalation of dust. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Boronic acids can be irritants.
-
Engineering Controls: All operations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Pressure: If using a sealed microwave vial, never exceed the recommended volume or temperature limits for the vessel to avoid over-pressurization and explosion risk.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cerne, D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Viciu, M. S., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2015, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (2015, October 16). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Advantage of the Pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of kinase inhibitors. Within this critical class of therapeutics, the pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a versatile starting point for the development of potent and selective inhibitors.[1][2] The strategic placement of substituents on this core framework enables the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
This guide focuses on a particularly valuable building block: 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine . The chlorine atom at the C4 position serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical moieties, facilitating the exploration of the chemical space around the scaffold to optimize target engagement and pharmacokinetic properties. The methyl group at the C6 position can also play a role in modulating the molecule's interaction with the target protein.
This document provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in the synthesis of kinase inhibitors, with a particular focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to be self-validating, with explanations of the rationale behind key experimental choices to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Data of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis. Below is a summary of the key physicochemical properties and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Solid (form may vary) | - |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | General Chemical Knowledge |
GHS Hazard Information:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: This information is based on available data for the N-methylated analog and should be handled with appropriate laboratory safety precautions.
Synthetic Pathways: Diversification of the Pyrazolo[4,3-c]pyridine Core
The C4-chloro substituent on the pyrazolo[4,3-c]pyridine ring is the key to unlocking a multitude of derivatives. Palladium-catalyzed cross-coupling reactions are the most effective tools for this purpose. Below, we detail the protocols for two of the most powerful and versatile of these transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Sulfonamide Scaffold
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine scaffold, a class of heterocyclic compounds of significant interest to medicinal chemists due to its structural similarity to purine bases.[1][2] This core structure is present in several FDA-approved drugs and serves as a privileged scaffold in drug discovery.[3] When functionalized with a sulfonamide group—a well-established zinc-binding moiety and amide bioisostere—the resulting pyrazolo[4,3-c]pyridine sulfonamides exhibit potent biological activities.[3][4][5] Notably, this class of compounds has been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in a plethora of physiological and pathological processes.[3][6]
This guide provides detailed, step-by-step protocols for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, designed for researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies, offering both a direct route and a more modular approach suitable for generating compound libraries for structure-activity relationship (SAR) studies.
Part 1: Overall Synthetic Strategies
The synthesis of pyrazolo[4,3-c]pyridine sulfonamides can be approached from two main retrosynthetic perspectives.
Strategy A: Convergent Synthesis. This approach involves the construction of the bicyclic core by reacting a key intermediate with an amine that already contains the desired sulfonamide moiety. This method is highly efficient for producing a specific set of target molecules where the sulfonamide-containing starting material is readily available.
Strategy B: Modular, Late-Stage Functionalization. This strategy focuses on first synthesizing a versatile, functionalized pyrazolo[4,3-c]pyridine core, typically bearing a halogen atom. This halogenated intermediate then serves as a handle for introducing the sulfonamide group (or other functionalities) in a later step via cross-coupling reactions. This approach offers greater flexibility for creating diverse analogues.
Caption: High-level overview of convergent vs. modular synthetic routes.
Part 2: Protocol I - Convergent Synthesis via Dienamine Condensation
This protocol details a highly effective method for the direct synthesis of N-substituted pyrazolo[4,3-c]pyridine-3-sulfonamides starting from dimethyl acetonedicarboxylate.[3] The key transformation is the condensation of a versatile dienamine intermediate with various commercially available sulfanilamide derivatives.
Workflow for Convergent Synthesis
Caption: Step-by-step workflow for the convergent synthesis protocol.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of the Dienamine Intermediate (2)
This procedure follows a known two-step process starting from dimethyl acetonedicarboxylate.[3]
-
Materials: Dimethyl acetonedicarboxylate, dimethylformamide dimethyl acetal (DMF-DMA), N,N-dimethylhydrazine, ethanol.
-
Procedure (Step 1): A solution of dimethyl acetonedicarboxylate (1 equiv.) in a suitable solvent is treated with DMF-DMA (1.1 equiv.). The reaction is stirred at room temperature until analysis (e.g., TLC or GC-MS) indicates complete consumption of the starting material, yielding the enol ether intermediate.
-
Procedure (Step 2): The crude enol ether is dissolved in ethanol, and N,N-dimethylhydrazine (1.1 equiv.) is added. The mixture is stirred, typically for 1-2 hours at room temperature, to form the key dienamine intermediate. The product can be isolated via solvent evaporation and used in the next step without further purification.
Expertise & Experience: The formation of the dienamine is a crucial step. N,N-dimethylhydrazine provides the two nitrogen atoms required for the pyrazole ring. The reaction is generally clean and high-yielding. Using the crude dienamine directly in the next step is often feasible and improves overall efficiency by avoiding losses during purification.
Step 3: Cyclocondensation to Form Pyrazolo[4,3-c]pyridines (1a-f)
-
Materials: Dienamine intermediate (2) (1 equiv.), appropriate amine containing a sulfonamide fragment (e.g., sulfanilamide, 1.1 equiv.), methanol (MeOH).
-
Procedure: The dienamine intermediate (2) and the selected sulfonamide-containing amine are combined in methanol.
-
The reaction mixture is heated to reflux for approximately 1 hour.[3]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate (the target product) is collected by filtration, washed with cold methanol, and dried under vacuum. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Data Summary
The condensation reaction is robust, affording the desired products in good to excellent yields across a range of sulfonamide derivatives.
| Compound | R' Group (Amine-SO₂NHR') | Yield (%)[3] |
| 1a | Phenyl | 85% |
| 1b | 4-Methylphenyl | 88% |
| 1c | 4-Chlorophenyl | 78% |
| 1d | Pyridin-2-yl | 72% |
| 1e | Thiazol-2-yl | 75% |
| 1f | 5-Methylisoxazol-3-yl | 81% |
Part 3: Protocol II - Modular Synthesis via Late-Stage Functionalization
This strategy provides the flexibility needed for medicinal chemistry programs by first constructing a versatile pyrazolo[4,3-c]pyridine core that can be diversified in the final steps. A key intermediate is a halogenated scaffold, which is amenable to various palladium-catalyzed cross-coupling reactions.[1][7]
Workflow for Modular Synthesis
Caption: General workflow for the modular synthesis of pyrazolopyridines.
Step-by-Step Experimental Protocol
Step A: Synthesis of a Halogenated Pyrazolo[4,3-c]pyridine Core
The synthesis of a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been well-described and the principles can be adapted.[1] A crucial aspect of this modular approach is the use of protecting groups on the pyrazole nitrogen to direct regioselectivity in subsequent reactions.
-
Core Synthesis: A common route involves the cyclization of a functionalized pyridine precursor. For example, starting from a dihalopyridine, a sequence of reactions including nitration, cyclization with hydrazine, and subsequent manipulations can yield the desired halo-pyrazolo[4,3-c]pyridine core.
-
N-Protection: To prevent side reactions and control the site of functionalization, the pyrazole NH is often protected. Tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) are effective protecting groups.[1] For instance, THP protection can be achieved using 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The N-1 and N-2 isomers can often be produced selectively based on reaction time, with longer times favoring the thermodynamically more stable N-1 product.[1]
Expertise & Experience: The choice of protecting group is critical. A robust group like SEM is stable to the conditions of many cross-coupling reactions. The ability to selectively protect the N-1 or N-2 position allows for the exploration of different "growth vectors" from the core scaffold, which is a key strategy in fragment-based drug discovery.[1][7]
Step B: Late-Stage Introduction of the Sulfonamide Moiety
With the halogenated core in hand, modern cross-coupling reactions provide powerful tools for C-N bond formation.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines.[8] This can be used to couple the halo-pyrazolo[4,3-c]pyridine core with a primary sulfonamide.
-
Materials: Protected halo-pyrazolo[4,3-c]pyridine (1 equiv.), primary sulfonamide (R-SO₂NH₂) (1.2 equiv.), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., Xantphos or a suitable biarylphosphine ligand, 4-10 mol%), Base (e.g., Cs₂CO₃ or K₃PO₄, 2 equiv.), and an anhydrous solvent (e.g., Dioxane or Toluene).
-
Procedure: a. To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base. b. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). This is repeated three times. c. Add the protected halo-pyrazolo[4,3-c]pyridine, the primary sulfonamide, and the anhydrous solvent. d. Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. f. Concentrate the filtrate and purify the residue by column chromatography.
-
Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions (e.g., acid for THP or fluoride source for SEM) to yield the final product.
Expertise & Experience: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand and reaction conditions.[9] Sterically hindered biarylphosphine ligands are often highly effective.[10] The reaction must be performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the palladium catalyst. If the reaction fails, screening different ligands, bases, and solvents is a standard troubleshooting step.[11]
Method 2: Suzuki-Miyaura Coupling
If a boronic acid or ester containing the desired sulfonamide moiety is available, the Suzuki-Miyaura coupling provides an alternative and powerful method for C-C or C-N bond formation.[12] For this application, we would couple the halo-pyrazolo[4,3-c]pyridine with a boronic acid derivative of an aniline, which could then be converted to a sulfonamide. A more direct, though less common, approach would be to use a boronic acid that already contains the full sulfonamide side chain.
-
Materials: Protected halo-pyrazolo[4,3-c]pyridine (1 equiv.), boronic acid/ester (1.5 equiv.), Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), Base (e.g., aqueous Na₂CO₃ or Cs₂CO₃, 2-3 equiv.), and a solvent system (e.g., Dioxane/water or DMAc).[1][13]
-
Procedure: a. Combine the halo-pyrazolo[4,3-c]pyridine, boronic acid, palladium catalyst, and base in the solvent system in a reaction vessel. b. De-gas the mixture by bubbling an inert gas through the solution for 10-15 minutes. c. Heat the reaction to 80-120 °C (microwave heating can significantly shorten reaction times) until completion.[1][14] d. Perform an aqueous work-up, extracting the product with an organic solvent. e. Dry the organic layer, concentrate, and purify by column chromatography.
-
Deprotection: Remove the N-protecting group as described previously.
Expertise & Experience: The Suzuki reaction is generally more tolerant of functional groups and less sensitive to air and moisture than many other cross-coupling reactions.[13] The choice of base is important; cesium carbonate is often effective for challenging couplings.[1] In-situ formation of a boronate ester from the pyrazole core followed by a one-pot Suzuki coupling can be a highly efficient tandem process.[1]
References
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]
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Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link]
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Aksenov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
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García-García, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. [Link]
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Al-Abdullah, E. S., et al. (2022). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Aksenov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
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Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. [Link]
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Ruan, J., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
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Todd, M. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Anil Sheeja, A. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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De Vita, D., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
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Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
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Carey, J. S. (2006). The Synthesis of Functionalised Sulfonamides. CORE. [Link]
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Kuwano, R., et al. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
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DeBor, M. D., & Diao, T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Puccetti, L., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]
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St-Gallay, S. A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. [Link]
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Kim, H. J., & Lee, P. H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
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Application Notes & Protocols: Evaluating 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine as a Novel Antimicrobial Agent
I. Introduction: The Pyrazolopyridine Scaffold in Antimicrobial Research
The relentless emergence of multidrug-resistant (MDR) pathogens necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Fused heterocyclic systems are a cornerstone of medicinal chemistry, offering rigid three-dimensional structures that can be finely tuned to interact with biological targets. Among these, the pyrazolopyridine scaffold has garnered significant attention due to its presence in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3][4] The pyrazolopyridine system is an analog of purine bases, suggesting its potential to interact with key cellular machinery involved in nucleic acid metabolism.[5][6][7]
The specific isomer, pyrazolo[4,3-c]pyridine, is a less explored but highly promising scaffold.[1] This document provides a comprehensive guide for the systematic evaluation of a novel derivative, 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine , as a potential lead compound in antimicrobial drug development. We will outline the core experimental protocols, from initial screening to quantitative assessment and preliminary safety profiling, explaining the scientific rationale behind each step to provide a robust framework for its investigation.
II. Compound Profile and Hypothesized Mechanism of Action
Compound: this compound Structure:
-
Core: A fused pyrazole and pyridine ring system (Pyrazolo[4,3-c]pyridine).
-
Substituents: A chlorine atom at position 4 and a methyl group at position 6. These substituents are critical starting points for future Structure-Activity Relationship (SAR) studies. The chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties and binding interactions of the molecule, while the methyl group can impact steric interactions and metabolic stability.
Hypothesized Mechanism of Action: While the precise mechanism for this specific compound is unknown, related structures provide valuable starting points for investigation:
-
Enzyme Inhibition: Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as inhibitors of bacterial carbonic anhydrases (CAs).[1] CAs are metalloenzymes crucial for microbial metabolism, pH homeostasis, and survival. Inhibition of these enzymes represents a potentially novel antibacterial strategy.[1]
-
Disruption of DNA/RNA Synthesis: Given the structural similarity to purines, pyrazolopyridines may act as antagonists of nucleic acid metabolism, potentially interfering with enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[5][8]
The following protocols are designed to first establish the compound's antimicrobial efficacy and then provide a foundation for elucidating its mechanism of action.
III. Experimental Workflow for Antimicrobial Evaluation
A logical, stepwise approach is crucial for efficiently evaluating a new chemical entity. The workflow begins with broad screening, progresses to quantitative potency determination, and integrates an early assessment of host cell toxicity to gauge therapeutic potential.
Caption: Broth Microdilution Workflow for MIC Determination.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) [9]* Standardized bacterial inoculum (prepared as in Protocol 1, then diluted per CLSI/EUCAST guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells) [10]* Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 50 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Compound Dilution: Prepare a 2X starting concentration of the test compound. Add 100 µL of this solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Controls: Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).
-
Inoculation: Prepare the final bacterial inoculum at 2X the target concentration (1 x 10⁶ CFU/mL). Add 50 µL of this inoculum to wells in columns 1 through 11. This dilutes the compound and bacteria to their final 1X concentrations.
-
Sterility Control: Add 50 µL of sterile MHB to column 12.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours. [11]7. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in column 11. [10]The sterility control in column 12 should remain clear.
MBC Determination:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Rationale: A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [12][13]This allows for the calculation of the 50% cytotoxic concentration (IC50) and the determination of a Selectivity Index (SI = IC50/MIC). A high SI is desirable for a therapeutic candidate.
Materials:
-
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the mammalian cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for a period relevant to the compound's intended use (e.g., 24 or 48 hours) in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
V. Data Presentation and Interpretation
Quantitative data from these protocols should be summarized for clear comparison.
Table 1: Antimicrobial Activity and Cytotoxicity Profile of this compound
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| S. aureus | ATCC 29213 | HEK293 | |||||
| E. coli | ATCC 25922 | HepG2 | |||||
| P. aeruginosa | ATCC 27853 | ||||||
| B. subtilis | ATCC 6633 |
Interpretation:
-
MBC/MIC Ratio: A ratio of ≤ 4 typically suggests bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
-
Selectivity Index (SI): A higher SI value (ideally >10) indicates that the compound is significantly more toxic to the pathogen than to mammalian cells, marking it as a more promising candidate for further development.
VI. Conclusion and Future Directions
This document provides a foundational set of protocols to begin the systematic evaluation of this compound as a novel antimicrobial agent. Positive results from these initial in vitro studies—specifically, low MIC values against a range of pathogens and a high Selectivity Index—would provide strong justification for advancing the compound to the next stages of drug discovery. These stages include extensive Structure-Activity Relationship (SAR) studies to optimize potency and safety, detailed Mechanism of Action (MoA) studies to identify the specific cellular target, and eventual assessment in in vivo models of infection. The pyrazolo[4,3-c]pyridine scaffold holds considerable promise, and rigorous, well-designed experimental evaluation is the key to unlocking its therapeutic potential.
VII. References
-
Gudžević, M., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(2), 833. [Link]
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Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Chiscov, E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7559. [Link]
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Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]
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Muthusaravanan, S., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Chiscov, E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 27(21), 7559. [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2022). Molecules, 27(10), 3123. [Link]
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Tsolaki, E., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(11), 2913. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Ryabukhin, S. V., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 26(2), 438. [Link]
-
Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. (2015). ResearchGate. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2024). MDPI. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). NACA. [Link]
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Methodologies for Antimicrobial Susceptibility Testing. (n.d.). University of Pretoria. [Link]
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de Souza, M. V. N., et al. (2009). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 52(24), 7841-7845. [Link]
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Ghorab, M. M., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
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Antimicrobial Susceptibility Testing Protocols. (2003). CRC Press. [Link]
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High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. (2016). JoVE. [Link]
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4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2017). ResearchGate. [Link]
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EUCAST: European Committee on Antimicrobial Susceptibility Testing. (n.d.). [Link]
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Bentham Science. [Link]
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Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]tetrazolo[1,5-a]pyridazine derivatives. (2001). PubMed. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). bioMérieux. [Link]
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Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3123. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2020). PubMed Central. [Link]
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Natural Compounds: Advances in Antimicrobial Activity. (n.d.). MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2018). PubMed Central. [Link]
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Application Note: A Researcher's Guide to the Regioselective Functionalization of the Pyrazolo[4,3-c]pyridine Scaffold
Abstract: The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold due to its prevalence in compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] Its structural similarity to purine bases makes it a cornerstone in medicinal chemistry and fragment-based drug discovery (FBDD).[2] However, the successful elaboration of pyrazolo[4,3-c]pyridine fragments into potent lead compounds hinges on the ability to achieve predictable and regioselective functionalization. This guide provides an in-depth analysis of key synthetic protocols for modifying this important scaffold, explaining the mechanistic rationale behind experimental choices and offering detailed, field-tested procedures for immediate application in the research and development laboratory.
Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Core
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine family of isomers, which are of significant interest to medicinal chemists.[3] Specifically, the pyrazolo[4,3-c]pyridine arrangement offers a unique spatial distribution of nitrogen atoms and hydrogen bond donors/acceptors, making it an attractive starting point for designing enzyme inhibitors and receptor modulators. The challenge, however, lies in the selective chemical modification at its various positions (N1, N2, C3, C4, C5, C7) to explore the chemical space around the core. This document outlines reliable, modern synthetic strategies to achieve this "vectorial functionalization," transforming a simple heterocyclic core into a diverse library of drug-like molecules.[2][4]
Foundational Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, offering high functional group tolerance and predictable regioselectivity. For the pyrazolo[4,3-c]pyridine scaffold, starting with a halogenated precursor (e.g., a 5-halo-1H-pyrazolo[4,3-c]pyridine) is a common and effective entry point for diversification.[2]
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[5] This reaction is crucial for introducing amine-containing side chains, which are prevalent in pharmacologically active compounds.
Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (C-X) bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP) is critical as it promotes the reductive elimination step and prevents catalyst decomposition.[5][6]
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination at C5 [7]
-
Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the 5-halo-pyrazolo[4,3-c]pyridine (1.00 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.12 eq.), and sodium tert-butoxide (NaOᵗBu, 3.00 eq.).
-
Reagent Addition: Add the desired amine (1.10 eq.) followed by anhydrous tetrahydrofuran (THF, to 0.1 M concentration) via syringe.
-
Reaction: Seal the tube and stir the deep red solution at 55 °C. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter it through a pad of Celite®, washing the filter cake with additional EtOAc.
-
Purification: Concentrate the combined filtrates under reduced pressure and purify the crude residue by silica gel flash column chromatography to yield the desired aminated product.
C-H Functionalization: A Modern Approach to Elaboration
Direct C-H activation is a powerful and atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material. For pyrazolo[4,3-c]pyridines, this allows for the introduction of new substituents at positions that might be difficult to access through classical methods.
Iridium-Catalyzed C-H Borylation at C3
Drawing precedent from indazole chemistry, iridium-catalyzed C-H borylation has proven to be highly regioselective for the C3 position of the pyrazole ring.[7] This reaction introduces a boronate ester, a versatile functional group that can subsequently be used in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Mechanistic Rationale: The iridium catalyst, in conjunction with a bidentate phosphine ligand, selectively cleaves the C3-H bond, which is often the most acidic C-H bond on the pyrazole ring. The resulting organoiridium intermediate then reacts with a boron-containing reagent (like B₂pin₂) to form the C-B bond and regenerate the active catalyst. The choice of a nitrogen-protecting group (e.g., SEM) is often necessary to prevent side reactions at the N-H position.
Tandem Borylation and Suzuki-Miyaura Cross-Coupling
The true power of C-H borylation is realized when it is used in a one-pot, tandem sequence with a subsequent Suzuki-Miyaura cross-coupling. This allows for the direct formation of a C-C bond at the C3 position without isolating the often-sensitive boronate ester intermediate.
Visualizing the Reaction Scheme: C3 Functionalization
Caption: Tandem C-H Borylation/Suzuki-Miyaura Coupling.
Detailed Protocol: Tandem C-H Borylation/Suzuki-Miyaura Coupling at C3 [7]
-
Borylation Step: To a microwave vial, add [Ir(cod)(OMe)]₂ (0.015 eq.), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 0.030 eq.), and pinacol diboron (B₂pin₂, 1.10 eq.). Seal the vial, evacuate, and backfill with nitrogen. Add a solution of the N-SEM-protected pyrazolo[4,3-c]pyridine (1.00 eq.) in anhydrous methyl tert-butyl ether (MTBE, to 0.4 M). Heat the reaction in a microwave reactor at 100 °C until GC-MS analysis confirms complete borylation. Concentrate the mixture under reduced pressure to obtain the crude boronate ester.
-
Suzuki-Miyaura Step: To the crude boronate ester, add cesium carbonate (Cs₂CO₃, 2.00 eq.), Pd(dppf)Cl₂ (0.025 eq.), the desired aryl halide (1.10 eq.), and anhydrous dimethylacetamide (DMAc, to 1 M) under a nitrogen atmosphere.
-
Expert Insight: For challenging couplings where protodeborylation is an issue, the addition of copper(I) chloride (CuCl, 1.00 eq.) can accelerate the transmetalation step and improve yields.[7]
-
-
Reaction: Heat the mixture in a microwave reactor at 120 °C until GC-MS analysis shows complete consumption of the boronate ester.
-
Work-up and Purification: Cool the reaction, filter through Celite®, and wash the residue with EtOAc. The combined filtrates are washed with water and brine, dried over MgSO₄, filtered, and concentrated. The final product is purified by silica gel flash column chromatography.
Comparative Summary of Functionalization Protocols
For clarity, the key parameters for the discussed palladium-catalyzed reactions are summarized below. This allows for a quick comparison of the conditions required for activating different positions on the pyrazolo[4,3-c]pyridine core.
| Parameter | Buchwald-Hartwig Amination (C5) | Tandem Borylation/Suzuki (C3) |
| Target Position | C5 (from 5-halo precursor) | C3 (from C-H bond) |
| Catalyst System | Pd₂(dba)₃ / rac-BINAP | [Ir(cod)(OMe)]₂ / dtbbpy (Borylation) |
| Pd(dppf)Cl₂ (Suzuki) | ||
| Base | NaOᵗBu | Cs₂CO₃ |
| Solvent | THF | MTBE (Borylation), DMAc (Suzuki) |
| Temperature | 55 °C | 100 °C (Borylation), 120 °C (Suzuki) |
| Key Advantage | Direct C-N bond formation | Atom-economical C-C bond formation |
Conclusion and Future Perspectives
The protocols detailed in this application note represent robust and reproducible methods for the selective functionalization of the pyrazolo[4,3-c]pyridine scaffold. By leveraging modern synthetic techniques like palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation, researchers can systematically explore the structure-activity relationships of this important heterocyclic core.[2] The ability to introduce diverse substituents at specific vectors (C3, C5, and others) is fundamental to advancing fragment-based drug discovery programs and developing novel therapeutic agents.[7][8] Future work will likely focus on developing even more efficient and sustainable catalytic systems, such as those using earth-abundant metals or photoredox catalysis, to further expand the synthetic toolbox for this valuable scaffold.
References
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
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Al-Sanea, M. M., et al. (2021). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available at: [Link]
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Mini-Reviews in Organic Chemistry. (Date N/A). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]
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Tarasov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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Zuniga, Y. F. R., et al. (2021). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis. Available at: [Link]
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ResearchGate. (Date N/A). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. ResearchGate. Available at: [Link]
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Chen, C., et al. (2022). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]
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ResearchGate. (Date N/A). Cu-catalysed direct C-H (hetero)arylation of[1][7]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. ResearchGate. Available at: [Link]
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National Institutes of Health. (Date N/A). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Use of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine in the Design of c-Met Inhibitors
Introduction: The Strategic Importance of c-Met and the Privileged Pyrazolo[4,3-c]pyridine Scaffold
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are central players in cell proliferation, migration, and angiogenesis.[1] Dysregulation of the HGF/c-Met signaling pathway is a critical driver in the development and metastasis of numerous cancers, making it a highly attractive target for therapeutic intervention.[2] The design of small molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain is a cornerstone of modern targeted cancer therapy.
Within the vast landscape of kinase inhibitor scaffolds, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold." Its structural resemblance to the endogenous purine bases allows it to be readily accommodated within the ATP-binding pockets of various kinases.[2] The strategic placement of substituents on this core structure is paramount for achieving high potency and selectivity. This guide focuses on the unique potential of the 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine scaffold as a versatile starting point for the generation of novel c-Met inhibitors. The chlorine atom at the 4-position serves as a key functional handle for introducing a variety of substituents through well-established cross-coupling chemistries, enabling extensive exploration of the chemical space around the kinase hinge-binding region. The methyl group at the 6-position can provide beneficial steric and electronic interactions within the active site, potentially enhancing both potency and selectivity.
This document provides a comprehensive, in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of this key intermediate in the design and evaluation of potent and selective c-Met inhibitors.
The c-Met Signaling Pathway: A Rationale for Targeted Inhibition
The c-Met signaling cascade is a complex network that, when aberrantly activated, contributes to the hallmarks of cancer. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/Akt pathways, which collectively promote cell growth, survival, and motility.
Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Protocols
Proposed Synthetic Workflow
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Cell-based assay protocol for pyrazolopyridine derivatives
Topic: A Multi-Tiered Cell-Based Assay Cascade for Characterizing Pyrazolopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, a molecular framework that can bind to multiple, diverse biological targets.[1] This structural motif is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Pyrazolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, including c-Met, Cyclin-Dependent Kinases (CDKs), and TBK1, which are critical nodes in signaling pathways that drive cell proliferation and survival.[3][4][5]
Effective characterization of novel pyrazolopyridine compounds requires a systematic and multi-tiered assay strategy. A robust screening cascade should not only quantify the potency of a compound but also validate its mechanism of action and functional impact on cellular pathways. This guide details a logical, self-validating workflow designed to comprehensively profile pyrazolopyridine derivatives, moving from a broad assessment of cellular impact to specific target engagement and pathway modulation.
The Assay Cascade Philosophy: A Self-Validating Workflow
A common pitfall in drug discovery is relying on a single assay readout, which can be prone to artifacts and may not fully capture a compound's biological activity. We advocate for a tiered approach that builds confidence in the data at each step. This cascade begins with a general cytotoxicity screen, followed by a specific biochemical or target-based assay, and is confirmed with a functional pathway-level assay. This integrated approach ensures that the observed biological effects are directly linked to the intended mechanism of action.
Caption: The tiered cell-based assay workflow.
Primary Screen: Assessing Antiproliferative Activity with the MTT Assay
The initial step is to determine whether the pyrazolopyridine derivatives exhibit cytotoxic or cytostatic effects on relevant cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell viability.[6] It relies on the conversion of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) to ~80% confluency.[3][7]
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[8]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the pyrazolopyridine derivatives in complete medium. It is crucial to include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | A549 | 1.5 |
| Derivative B | A549 | 12.8 |
| Derivative C | A549 | 0.9 |
| Doxorubicin | A549 | 0.5 |
Secondary Screen: Validating Target Engagement with a Kinase Activity Assay
Many pyrazolopyridine derivatives function by inhibiting ATP binding to the kinase active site.[11] A direct measurement of kinase activity is therefore essential to confirm this mechanism. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[12] Less kinase activity results in less ADP production and, consequently, a stronger light signal, as more ATP is available for the luciferase reaction.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., c-Met)
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
Dilute the target kinase (e.g., recombinant human c-Met) and its specific substrate peptide to the desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the pyrazolopyridine derivatives.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of an ATP solution.
-
Incubate at room temperature for 1 hour.[4]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the substrate for luciferase. Incubate for 30 minutes.
-
-
Measurement:
-
Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
Orthogonal Validation: Monitoring Cellular Pathway Modulation
To confirm that target engagement translates into a functional cellular response, a reporter gene assay is an excellent orthogonal method.[13] If a pyrazolopyridine derivative inhibits a kinase in a pathway that culminates in the activation of a specific transcription factor (e.g., NF-κB), a luciferase reporter construct driven by a promoter containing response elements for that factor can be used.[14] Inhibition of the upstream kinase will lead to a decrease in luciferase expression and a reduced light signal.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Plate HEK293 or a relevant cancer cell line in a 96-well plate.[15]
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV). The Renilla luciferase serves to normalize for transfection efficiency and cell number.[16]
-
-
Compound Treatment and Pathway Stimulation:
-
After 24 hours, replace the medium with fresh medium containing the serially diluted pyrazolopyridine derivatives. Incubate for 1-2 hours.
-
Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNFα).
-
-
Cell Lysis and Luciferase Measurement:
-
After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luciferase activities in each well.[16] The firefly signal is read first, then a second reagent is added to quench it and activate the Renilla reaction.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized activity against the compound concentration to determine the IC₅₀ for pathway inhibition.
-
Advanced Profiling: High-Content Imaging for Phenotypic Fingerprinting
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from individual cells.[17] This powerful technique can reveal a compound's "phenotypic fingerprint," providing insights into its mechanism of action, potential off-target effects, and overall cellular impact beyond simple viability metrics.[18][19]
Application: Cell Cycle and Apoptosis Profiling
-
Workflow: Treat a relevant cancer cell line (e.g., HCT-116) with the pyrazolopyridine derivatives for 24-48 hours.[3]
-
Staining: Fix the cells and stain them with multiple fluorescent dyes simultaneously. For example:
-
Hoechst 33342: To stain the nucleus and assess nuclear morphology and DNA content (cell cycle phase).
-
Anti-Phospho-Histone H3 Antibody: To identify cells in mitosis.
-
Annexin V/Propidium Iodide: To distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
-
Imaging and Analysis: Acquire images using an automated high-content imaging system. Image analysis software can then quantify dozens of features per cell, such as nuclear size, texture, and staining intensity, to build a detailed profile of the cellular response to each compound. This can reveal if the observed cytotoxicity is due to cell cycle arrest at a specific phase (e.g., G2/M) or the induction of apoptosis.[3]
Conclusion
The characterization of novel pyrazolopyridine derivatives demands a rigorous, multi-faceted approach. The assay cascade presented here—progressing from broad cytotoxicity screening to specific target engagement and functional pathway validation—provides a robust framework for building a comprehensive understanding of a compound's biological activity. By integrating data from these orthogonal assays, researchers can confidently identify and prioritize promising candidates for further preclinical development, ensuring that lead compounds are not only potent but also function through the desired mechanism of action.
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available from: [Link]
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Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. Available from: [Link]
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Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors - PMC - NIH. (2025-07-30). Available from: [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Publications. (2023-03-15). Available from: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (2025-11-20). Available from: [Link]
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Kinase assays | BMG LABTECH. (2020-09-01). Available from: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]
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Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies - PubMed. (2021-06-20). Available from: [Link]
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Anticancer activity of some known pyrazolopyridine derivatives. - ResearchGate. Available from: [Link]
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024-12-25). Available from: [Link]
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Reporter assays for studying quadruplex nucleic acids - KOPS. Available from: [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies - Semantic Scholar. (2021-06-26). Available from: [Link]
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Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available from: [Link]
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MTT Analysis Protocol - Creative Bioarray. Available from: [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). Available from: [Link]
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Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023-07-18). Available from: [Link]
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In Vitro Evaluation of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives: Application Notes and Protocols
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry and drug discovery, notably for the development of kinase inhibitors targeting various cancers.[1] The structural similarity of pyrazolopyridine derivatives to purines allows them to interact with a wide range of cellular proteins that possess purine-binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[2] Specifically, derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been investigated as potent inhibitors of key signaling proteins. For instance, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as novel inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical component of the MAPK pathway that is frequently activated in human cancers.[1][3]
This document provides a comprehensive guide for the in vitro evaluation of novel 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug development with the necessary tools to assess the cytotoxic and mechanistic properties of this promising class of compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
PART 1: Foundational In Vitro Assays
A hierarchical approach to in vitro testing is crucial for the efficient evaluation of novel compounds.[4] The initial phase should focus on assessing the general cytotoxic and anti-proliferative effects of the this compound derivatives across a panel of relevant cancer cell lines.
The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC50 value) and is a critical gatekeeper for further studies.[5]
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][7]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation and Causality:
-
Seeding Density: Optimizing the initial cell seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting the accuracy of the results.
-
DMSO Concentration: High concentrations of DMSO are toxic to cells. Maintaining a final concentration below 0.5% is essential to ensure that the observed effects are due to the compound and not the solvent.
-
Positive Control: Including a known cytotoxic agent validates the assay's ability to detect a positive response and provides a benchmark for comparing the potency of the test compounds.
The results from the cell viability assays should be summarized in a clear and concise table to facilitate comparison between different derivatives and cell lines.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives after 48h Treatment.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | 12.8 | 15.3 | 14.1 |
| Derivative 3 | 2.5 | 4.3 | 3.8 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
PART 2: Mechanistic Assays
Once the anti-proliferative activity of the derivatives is established, the next logical step is to investigate the underlying mechanism of action. Given that pyrazolopyridine derivatives are often kinase inhibitors, evaluating their effect on specific signaling pathways and cellular processes like apoptosis and the cell cycle is a priority.[7]
Due to their structural similarity to purines, pyrazolopyridine derivatives are prime candidates for kinase inhibitors.[2] A targeted kinase inhibition assay can determine if the compounds directly interact with and inhibit the activity of specific kinases.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: ERK2)
Materials:
-
Active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-32P]ATP
-
Kinase reaction buffer
-
This compound derivatives
-
Positive control inhibitor (e.g., a known ERK inhibitor)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, active ERK2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding [γ-32P]ATP and the MBP substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of incorporated 32P into the MBP substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value.
Causality and Trustworthiness:
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. High ATP concentrations can be competitive and may mask the inhibitory effect of ATP-competitive inhibitors.[8]
-
Substrate Selection: The choice of substrate (MBP for ERK2) is specific to the kinase being assayed and is essential for a valid activity measurement.
-
Radiolabeling: The use of [γ-32P]ATP provides a highly sensitive method for detecting kinase activity.
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), Annexin V/PI staining followed by flow cytometry is the gold standard.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Expertise and Validation:
-
Controls: It is essential to include unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up the flow cytometer gates correctly and to establish the baseline level of apoptosis.
-
Time Course: Performing a time-course experiment can provide insights into the kinetics of apoptosis induction.
PART 3: Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways can greatly enhance understanding and communication of the research.
The following diagram illustrates the general workflow for the in vitro evaluation of the this compound derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
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- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. (2022-07-07).
- Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC. (2014-10-23).
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. (2025-08-09).
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. (2016-07-14).
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Application Notes and Protocols: Molecular Docking Studies of 1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Significance of 1H-pyrazolo[3,4-b]pyridines and Molecular Docking in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated potential as anticancer, kinase inhibitor, and antimicrobial agents.[1][4][5] Their therapeutic promise stems from their ability to interact with various biological targets, including but not limited to cyclin-dependent kinases, tubulin, and tropomyosin receptor kinases.[1][6]
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[7] It predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] This in silico method is instrumental in virtual screening, lead optimization, and elucidating the molecular basis of a drug's mechanism of action. By simulating the interaction between a 1H-pyrazolo[3,4-b]pyridine derivative and its target protein, researchers can gain insights into binding affinities, key intermolecular interactions, and the structural determinants of activity. This knowledge is invaluable for the rational design of more potent and selective drug candidates.
This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this computational approach in their work.
I. Theoretical Framework: Understanding the "Why" Before the "How"
The core principle of molecular docking is to find the optimal binding geometry of a ligand within the active site of a protein, which corresponds to the lowest free energy of binding. This is achieved through a combination of a search algorithm, which generates various possible conformations and orientations of the ligand, and a scoring function, which estimates the binding affinity for each pose.[8]
Key Concepts in Molecular Docking:
-
Receptor: The biological macromolecule, typically a protein or nucleic acid, whose activity is to be modulated.
-
Ligand: The small molecule, in this case, a 1H-pyrazolo[3,4-b]pyridine derivative, that binds to the receptor.
-
Binding Site (Active Site): The specific region on the receptor where the ligand binds and exerts its effect.
-
Pose: A specific conformation and orientation of the ligand within the binding site.
-
Scoring Function: A mathematical model used to predict the binding affinity (e.g., in kcal/mol) of a given pose. A more negative score generally indicates a more favorable binding interaction.[9]
-
Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of two superimposed molecules. In docking, it's used to compare the docked pose to a known experimental binding mode (if available) to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.[9][10]
II. Experimental Workflow: A Step-by-Step Guide
The following sections detail the essential steps for performing a molecular docking study. While the specific commands and user interfaces may vary between different software packages (e.g., AutoDock, Schrödinger, PyRx), the underlying principles and workflow remain consistent.[11][12][13]
Figure 1: A high-level overview of the molecular docking workflow.
Protocol 1: Protein Preparation
The goal of protein preparation is to clean up the experimentally determined protein structure and make it suitable for docking calculations.[14][15]
Rationale: Raw PDB files often contain non-essential components like water molecules, co-factors, and multiple conformations for certain residues.[16] Additionally, they typically lack hydrogen atoms, which are crucial for defining the correct hydrogen bonding network.[17]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) ([Link]).
-
Remove Unnecessary Molecules: Delete all water molecules, ions, and any co-crystallized ligands that are not relevant to the study.[15]
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for the physiological pH (typically ~7.4).[17]
-
Assign Partial Charges: Assign partial charges to each atom of the protein. This is essential for calculating electrostatic interactions.[17]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.[14]
-
Save the Prepared Protein: Save the processed protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock).[17]
Protocol 2: Ligand Preparation
Proper ligand preparation is equally critical for obtaining meaningful docking results.[17]
Rationale: The 3D structure of the 1H-pyrazolo[3,4-b]pyridine derivative must be optimized, and its rotatable bonds identified to allow for conformational flexibility during docking.
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the 2D structure of the 1H-pyrazolo[3,4-b]pyridine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms.[16]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations during the simulation.[17]
-
Save the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT).[17]
Protocol 3: Grid Generation and Molecular Docking
This phase involves defining the search space for the docking simulation and running the docking algorithm.
Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking software will attempt to place the ligand. A well-defined grid box is crucial for efficient and accurate docking.
Step-by-Step Methodology:
-
Define the Binding Site: Identify the amino acid residues that constitute the binding site of the target protein. This can be determined from experimental data (e.g., a co-crystallized ligand) or through binding site prediction software.
-
Generate the Grid Box: Center the grid box on the identified binding site. The size of the grid box should be large enough to accommodate the entire ligand and allow for some rotational and translational freedom.
-
Run the Docking Simulation: Initiate the docking calculation using the prepared protein, ligand(s), and the defined grid box. The docking software will then explore different poses of the ligand within the grid box and calculate a binding score for each.[7]
III. Data Analysis and Interpretation: From Numbers to Insights
The output of a docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinities.[18]
Key Metrics for Analysis:
-
Binding Energy/Docking Score: This is the primary metric for ranking different ligands or different poses of the same ligand. A more negative value typically indicates a stronger predicted binding affinity.[9]
-
Ligand-Receptor Interactions: Visualize the docked poses to analyze the specific intermolecular interactions between the ligand and the protein. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Cluster Analysis: Docking programs often group similar poses into clusters. Analyzing the top-ranked clusters can provide a more robust understanding of the potential binding modes.[19]
Figure 2: A flowchart for the analysis of molecular docking results.
Data Presentation:
Summarize the docking results in a clear and concise table.
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Derivative 1 | -8.5 | Tyr123, Asp184, Leu205 | 2 |
| Derivative 2 | -9.2 | Tyr123, Asp184, Phe208 | 3 |
| ... | ... | ... | ... |
IV. Validation: Ensuring the Reliability of Your Results
Validation is a critical step to ensure that the chosen docking protocol is reliable and can accurately predict the binding mode of ligands for the target of interest.[10][20]
Protocol 4: Re-docking (Self-Docking)
Rationale: If a crystal structure of the target protein with a co-crystallized ligand is available, re-docking the co-crystallized ligand back into the binding site is a common validation method.[10][20]
Step-by-Step Methodology:
-
Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the protein structure.
-
Prepare the Ligand and Protein: Prepare the extracted ligand and the protein as described in Protocols 1 and 2.
-
Perform Docking: Dock the prepared ligand back into the protein's binding site using the same docking parameters as for the test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand and calculate the RMSD. An RMSD value below 2.0 Å indicates that the docking protocol can successfully reproduce the experimentally observed binding mode.[10]
Protocol 5: Docking of Known Actives and Decoys
Rationale: Another validation method involves docking a set of known active compounds and a set of "decoy" molecules (compounds that are physically similar to the actives but are known to be inactive).[10][20]
Step-by-Step Methodology:
-
Compile Ligand Sets: Create a set of known active inhibitors of the target protein and a larger set of decoy molecules.
-
Perform Docking: Dock both the active and decoy compounds using the established protocol.
-
Analyze Results: A successful docking protocol should assign significantly better (i.e., more negative) docking scores to the active compounds compared to the decoy molecules. This can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve.[10]
V. Conclusion and Future Directions
Molecular docking is an indispensable tool in the study of 1H-pyrazolo[3,4-b]pyridine derivatives for drug discovery. By providing detailed insights into ligand-protein interactions, it enables the rational design of novel compounds with improved potency and selectivity. It is crucial to remember that molecular docking is a computational model, and its predictions should be validated by experimental techniques. Future directions in this field may involve the use of more advanced techniques like molecular dynamics simulations to study the dynamic nature of ligand-protein interactions and more accurate free energy calculation methods to refine binding affinity predictions.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmoud, G. A., Al-Qurain, N. A., Al-Zahrani, A. A., Al-Hazani, A. A., ... & El-Gazzar, A. R. (2025). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1625. [Link]
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Bou-Petit, E., Plans, A., Rodríguez-Picazo, N., Torres-Coll, A., Puigjaner, C., Font-Bardia, M., ... & Estrada-Tejedor, R. (2022). 1H-Pyrazolo [3, 4-b] pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1545-1558. [Link]
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ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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Molecular Docking Tutorial. (n.d.). [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1 H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1545-1558. [Link]
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Schrödinger, LLC. (n.d.). Docking and scoring. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]
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S. E. K. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 7(8), e41836. [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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Wang, T., Liu, Y., Zhang, J., Chen, J., Li, Y., & Zhang, Y. (2016). Discovery of Substituted 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 585-590. [Link]
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ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
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Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino) pyrazolo [3, 4-d] pyrimidines. Journal of medicinal chemistry, 39(12), 2285-2292. [Link]
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PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. [Link]
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Wang, Y., Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Design, synthesis and biological evaluation of pyrazolo [3, 4-b] pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1372. [Link]
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The Strategic Synthesis of Pyrazolopyridine Derivatives via Three-Component Reactions: An Application Note and Protocol
Introduction: The Significance of Pyrazolopyridines in Modern Drug Discovery
Pyrazolopyridine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] These fused heterocyclic systems exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The synergistic fusion of pyrazole and pyridine rings gives rise to a privileged pharmacophore with diverse biological targets.[2] Consequently, the development of efficient and versatile synthetic routes to access these valuable molecules is of paramount importance to the drug discovery and development community.[4][5]
The Power of Three: Advantages of Multi-Component Reactions (MCRs)
Traditional multi-step syntheses are often plagued by low overall yields, tedious purification of intermediates, and significant solvent waste. In stark contrast, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy for the construction of complex molecular architectures.[4][6] These one-pot reactions, where three or more starting materials react in a single synthetic operation, offer numerous advantages:
-
Atom Economy and Efficiency: MCRs inherently maximize the incorporation of starting material atoms into the final product, minimizing waste.[4][6]
-
Operational Simplicity: The one-pot nature of MCRs streamlines the experimental workflow, saving time and resources.[4][6]
-
Molecular Diversity: By systematically varying the individual components, MCRs allow for the rapid generation of large libraries of structurally diverse compounds, a crucial aspect of modern drug discovery.[7]
-
Green Chemistry: MCRs often align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and purification procedures.[8][9]
This application note provides a detailed protocol and mechanistic insights into a representative three-component synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative, a prominent member of the pyrazolopyridine family.
Reaction Mechanism: A Stepwise Look into the Formation of 1H-Pyrazolo[3,4-b]pyridines
The three-component synthesis of 1H-pyrazolo[3,4-b]pyridines typically involves the reaction of an aldehyde, a ketone (or another active methylene compound), and a 5-aminopyrazole derivative.[10][11] The underlying mechanism is a cascade of well-established organic reactions, as illustrated below.
The reaction commences with the formation of a 1,3-bis-electrophile through a carbonyl condensation between the aldehyde and the ketone, which is often catalyzed by an acid or base.[10][11] This is followed by a Michael addition of the 5-aminopyrazole to the in situ generated α,β-unsaturated compound. Subsequent cyclization of the pyridine ring with the elimination of a water molecule, and a final oxidation step, yields the aromatic 1H-pyrazolo[3,4-b]pyridine scaffold.[10][11] Interestingly, in the absence of an oxidizing agent like air, a dihydropyridine intermediate may be isolated.[10][11]
Caption: A simplified workflow of the three-component reaction mechanism.
Experimental Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine
This protocol details a general procedure for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative. The specific substrates and reaction conditions can be adapted to generate a variety of analogs.
Materials and Reagents:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetophenone)
-
5-Amino-3-methyl-1-phenylpyrazole
-
Ethanol (Absolute)
-
Catalyst (e.g., L-proline or Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment for workup and purification
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and the ketone (1.0 mmol) in absolute ethanol (10 mL).
-
Addition of Reagents: To the stirred solution, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) followed by the catalyst (e.g., 0.1 mmol of L-proline or a few drops of glacial acetic acid).
-
Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.[10] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Reaction Completion and Workup: Once the starting materials are consumed (typically within 30-60 minutes, though reaction times may vary), allow the mixture to cool to room temperature.[10]
-
Isolation of the Product: Pour the reaction mixture into ice-cold water (50 mL) with stirring. The precipitated solid product is then collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.[1]
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Yields and Reaction Conditions
The efficiency of this three-component reaction is influenced by the choice of catalyst and solvent. The following table summarizes typical results for the synthesis of a model 1H-pyrazolo[3,4-b]pyridine derivative under various conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | L-proline | Ethanol | 80 | 30-60 | 85-95 |
| 2 | Acetic Acid | Acetic Acid | 150-160 | 15-20 | 65-88 |
| 3 | Acetic Acid/Triethylamine | Acetic Acid | 150-160 | 15-20 | 86-98 |
| 4 | [Et₃NH][HSO₄] (Ionic Liquid) | [Et₃NH][HSO₄] | 60 | 30-45 | 90-96 |
Data compiled from various literature sources.[10]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol, from reaction setup to product characterization.
Caption: A step-by-step overview of the experimental workflow.
Conclusion: A Versatile and Efficient Synthetic Strategy
The three-component synthesis of pyrazolopyridine derivatives represents a highly efficient, atom-economical, and versatile approach for accessing this important class of heterocyclic compounds. The operational simplicity and the ability to generate diverse molecular structures make this methodology particularly attractive for applications in drug discovery and medicinal chemistry. The protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers and scientists working in these fields.
References
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Guedes, F. F. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(13), 4237. [Link]
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Karak, S., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(5), 1641. [Link]
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Shaabani, A., et al. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Research on Chemical Intermediates, 42, 6071–6080. [Link]
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Reddy, C. R., et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011(8), 17-27. [Link]
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Deka, M. J., et al. (2021). Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. The Journal of Organic Chemistry, 86(10), 7127–7137. [Link]
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Ravi, C., et al. (2017). Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522. [Link]
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Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(6), 3083–3135. [Link]
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Al-Zahrani, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]
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Kumar, A., et al. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 7(38), e202202688. [Link]
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Mohareb, R. M., et al. (2023). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Bulletin of the Chemical Society of Ethiopia, 37(6), 1521-1536. [Link]
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Alvim, H. G. O., et al. (2014). Hantzsch synthesis: a four-component reaction. RSC Advances, 4, 54282-54299. [Link]
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El-Faham, A., et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 873–880. [Link]
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Asghari, S., et al. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(40), 8758-8787. [Link]
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Sharma, V., et al. (2022). Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines. Beilstein Journal of Organic Chemistry, 18, 597–605. [Link]
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Sharma, R., et al. (2013). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. International Journal of Pharmaceutical & Biological Archives, 4(5), 801-810. [Link]
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Kumar, A., et al. (2022). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions. ChemistrySelect, 7(38). [Link]
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Boros, E. E., et al. (2005). Hantzsch Synthesis of Pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: Partial Agonists of the Calcitonin Receptor. The Journal of Organic Chemistry, 70(13), 5331–5334. [Link]
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Dömling, A. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 1849–1886. [Link]
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Alvim, H. G. O., et al. (2014). Hantzsch pyridine synthesis. RSC Advances, 4(92), 54282-54299. [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. [Link]
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Mohareb, R. M., et al. (2022). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. International Journal of Pharmaceutical Sciences and Research, 13(1), 134-149. [Link]
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Boros, E. E., et al. (2005). Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor. The Journal of Organic Chemistry, 70(13), 5331-4. [Link]
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Abdel-monem, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
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Singh, R., et al. (2021). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Organic Synthesis, 18(6), 578-596. [Link]
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Kumar, A., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Journal of Heterocyclic Chemistry, 59(1), 7-23. [Link]
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Sridhar, G., et al. (2022). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry, 59(8), 1335-1358. [Link]
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Foster, H. E., & Hurst, J. (1973). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2901-2906. [Link]
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El-Adl, K., et al. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European Journal of Medicinal Chemistry, 228, 114012. [Link]
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El-Faham, A., et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 873-880. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in pyrazolo[3,4-b]pyridine synthesis
An essential scaffold in medicinal chemistry, pyrazolo[3,4-b]pyridine is a key component in a variety of pharmacologically active substances. Professionals in drug development and scientific research, however, frequently face difficulties in synthesizing this compound, with low yields being a common obstacle.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems they may run into when synthesizing pyrazolo[3,4-b]pyridines, with an emphasis on finding solutions for poor yields.
Technical Troubleshooting Guide
This guide is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: My reaction shows low conversion of starting materials, with significant unreacted aminopyrazole remaining. What are the primary factors to investigate?
A1: Low conversion is a common issue that typically points to suboptimal reaction kinetics or equilibrium. Here is a breakdown of the critical parameters to reassess:
-
Causality : The condensation reaction to form the pyridine ring, often a variation of the Friedländer annulation, is highly dependent on effective catalysis and temperature to overcome the activation energy for both the initial Michael addition (if applicable) and the subsequent cyclization/dehydration steps.
-
Troubleshooting Steps :
-
Catalyst Choice and Loading : The catalyst's role is crucial. While acetic acid is a common solvent and acid catalyst, its effectiveness can be limited.[1] Consider screening more potent catalysts. Lewis acids like Zirconium tetrachloride (ZrCl₄) can enhance the electrophilicity of the carbonyl components, while specific ionic liquids can serve as both the solvent and catalyst, sometimes leading to higher yields at lower temperatures.[1][2]
-
Reaction Temperature : Many pyrazolo[3,4-b]pyridine syntheses require significant thermal energy. If you are running the reaction at a moderate temperature (e.g., 60-80 °C), an increase to reflux conditions in a higher-boiling solvent (e.g., acetic acid, ethanol, or DMF) may be necessary.[1][3] Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance, as excessive heat can also lead to degradation.
-
Solvent and Solubility : Ensure that all reactants are fully dissolved at the reaction temperature. Poor solubility of the starting aminopyrazole or the dicarbonyl compound can severely limit the reaction rate. A solvent screen is highly recommended. For instance, a mixture of EtOH/DMF was found to be optimal for dissolving reactants in a synthesis using ZrCl₄.[2] In some cases, solvent-free ("neat") conditions at high temperatures can be surprisingly effective.[3]
-
Reaction Time : Monitor the reaction's progress using TLC. Inadequate monitoring can lead to premature termination of the reaction. Some condensations may require extended periods (12-24 hours) to reach completion.[1]
-
Q2: My TLC analysis shows multiple product spots, suggesting the formation of side products or isomers. How can I improve the reaction's selectivity?
A2: The formation of multiple products is a classic challenge, often stemming from issues with regioselectivity or competing reaction pathways.
-
Causality (Regioisomers) : When using an unsymmetrical 1,3-dicarbonyl compound (e.g., acetylacetone), the initial nucleophilic attack from the 5-aminopyrazole can occur at either of the two distinct carbonyl carbons. The ratio of the resulting regioisomers is determined by the relative electrophilicity of these two carbonyls.[1] If the electrophilicity is similar, a nearly 1:1 mixture can be expected.
-
Troubleshooting Steps :
-
Control Regioselectivity :
-
Modify the Substrate : The most direct solution is to use a symmetrical 1,3-dicarbonyl equivalent if the target molecule allows.
-
Leverage Electronic Differences : If you must use an unsymmetrical substrate, select one with significant electronic differences between the two carbonyl groups (e.g., a benzoylacetone vs. acetylacetone) to favor attack at the more electrophilic center.
-
-
Consider a Three-Component Strategy : A highly effective method to bypass regioselectivity issues is to employ a three-component reaction (e.g., 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile or ethyl acetoacetate).[1][4] This approach first forms a defined α,β-unsaturated intermediate in situ, which then undergoes a predictable Michael addition and cyclization, typically yielding a single major product.[1]
-
Final Oxidation Step : The final step in many of these syntheses is the aromatization of a dihydropyridine intermediate. This oxidation is often presumed to occur spontaneously with atmospheric oxygen.[1] If this step is inefficient, you may isolate a mixture of the desired aromatic product and the partially reduced intermediate. If this is suspected, consider bubbling air through the reaction mixture during the final stages or adding a mild oxidizing agent post-cyclization.
-
Q3: The reaction appears to work, but I suffer significant product loss during workup and purification. What are the best practices for isolating these heterocycles?
A3: Pyrazolo[3,4-b]pyridines, being nitrogen-containing heterocycles, can present unique challenges during purification due to their basicity and potential for poor solubility or strong interaction with silica gel.
-
Causality : The nitrogen atoms in the bicyclic system can act as Lewis bases. When using standard silica gel chromatography, these basic sites can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to significant peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.
-
Troubleshooting and Optimization :
-
Modified Column Chromatography :
-
Basic Modifier : To mitigate interaction with acidic silica, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Acidic Modifier : In some cases, if the molecule has other functional groups, an acidic modifier like 0.5-1% acetic acid can be effective, though this is less common for basic heterocycles.
-
-
Alternative Purification Methods :
-
Recrystallization : If a solid is obtained, recrystallization is often the best method to achieve high purity without the losses associated with chromatography. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate/hexane, acetone).
-
Trituration : If the crude product is an amorphous solid or oil with solid impurities, trituration can be very effective. This involves stirring the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. The purified solid product can then be isolated by filtration. Common trituration solvents include diethyl ether, hexane, or cold ethanol.
-
-
Workup Procedure : Avoid harsh acidic or basic conditions during the aqueous workup if your product is potentially labile. Use saturated sodium bicarbonate instead of strong bases and saturated ammonium chloride instead of strong acids for pH adjustments.
-
Optimization Workflow & Key Parameters
The following table and diagram summarize the key experimental variables and a logical workflow for troubleshooting low-yield reactions.
Table 1: Key Parameter Optimization in Pyrazolo[3,4-b]pyridine Synthesis
| Parameter | Common Conditions | Optimization Strategy | Rationale & Expected Outcome |
| Catalyst | Acetic Acid, Piperidine | Screen Lewis acids (e.g., ZrCl₄, InCl₃) or solid-supported acids (e.g., Amberlyst-15). | Lewis acids increase carbonyl electrophilicity, potentially lowering reaction temperature and time while improving yield.[2] |
| Solvent | Ethanol, Acetic Acid | Test higher boiling point solvents like DMF or consider solvent-free conditions under heat. | Improves solubility of starting materials and allows for higher reaction temperatures, driving the reaction to completion.[1][3] |
| Temperature | 80 °C to Reflux | Monitor by TLC at various temperatures (e.g., 80 °C, 100 °C, 120 °C) or use microwave irradiation. | Balances reaction rate against potential thermal degradation of reactants or products. Microwave can dramatically reduce reaction times.[4] |
| Stoichiometry | 1:1 (Aminopyrazole:Dicarbonyl) | Use a slight excess (1.1-1.2 eq.) of the more stable/less expensive reagent. | Can help drive the reaction to completion according to Le Châtelier's principle. |
Diagram 1: Troubleshooting Workflow This diagram provides a step-by-step logical process for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocol Example: Three-Component Synthesis
This protocol is a representative example for the synthesis of a 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine, adapted from common literature procedures that report high yields.[1][4]
Diagram 2: Reaction Scheme
Caption: General three-component reaction scheme.
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-1-phenylpyrazole (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and the ketone (e.g., acetone, 1.5 eq.).
-
Solvent and Catalyst Addition : Add ethanol as the solvent (approx. 0.2 M concentration relative to the aminopyrazole). Add the chosen catalyst (e.g., a catalytic amount of ZrCl₄ (0.15 eq.) or glacial acetic acid (20% v/v)).
-
Reaction Execution : Heat the mixture to reflux (approx. 80 °C for ethanol). Monitor the reaction progress by TLC every 2-4 hours until the starting aminopyrazole spot is consumed. Reactions are typically complete within 8-16 hours.
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
Add water and ethyl acetate to the residue. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification :
-
Concentrate the dried organic phase to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane), modified with 0.5% triethylamine to prevent streaking.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use microwave irradiation for this synthesis?
-
A: Yes, microwave-assisted synthesis is highly effective for many pyrazolo[3,4-b]pyridine preparations, often dramatically reducing reaction times from hours to minutes and improving yields.[4] It is an excellent optimization strategy if conventional heating gives low conversion.
-
-
Q: My starting aminopyrazole is old or discolored. Could this be the problem?
-
A: Absolutely. The purity of starting materials, especially the aminopyrazole, is critical.[3] Amines can oxidize and degrade over time. If you suspect purity issues, it is best to recrystallize the aminopyrazole or purify it by column chromatography before use.
-
-
Q: What is the most common mistake researchers make in this synthesis?
-
A: A frequent oversight is inadequate reaction monitoring. Relying on a fixed reaction time from a literature precedent without confirming the consumption of starting materials via TLC can lead to prematurely stopping a slow-moving reaction, which is a primary cause of low conversion and yield.
-
References
-
Boloor, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]
-
Al-Ostath, R., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
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Technical Support Center: Optimizing Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of pyrazolopyridine synthesis and optimize your reaction conditions for higher yields and purity.
Introduction: The Challenge of Pyrazolopyridine Synthesis
Pyrazolopyridines are a critical class of N-heterocycles, forming the core of numerous pharmaceutical agents. While synthetically versatile, their preparation can be fraught with challenges, including low yields, side-product formation, and purification difficulties.[1] Classical synthesis methods often require harsh conditions, high temperatures, and long reaction times, which can lead to product degradation and increase costs.[2] This guide provides a systematic approach to troubleshooting and optimizing these reactions, grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during pyrazolopyridine synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Scenario 1: Low or No Product Yield
Question: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I'm observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in multi-component reactions for pyrazolopyridine synthesis are a frequent issue. The problem can typically be traced back to one of four key areas: reactant quality, catalyst efficiency, solvent effects, or reaction parameters.[3]
A. Causality & Diagnosis:
-
Reactant Purity: Impurities in your starting materials, such as the aminopyrazole, aldehyde, or dicarbonyl compound, can inhibit the catalyst or participate in competing side reactions.[3]
-
Catalyst Selection and Activity: The choice and concentration of the catalyst are paramount. Both acidic and basic catalysts are commonly used to facilitate deprotonation or enhance electrophilicity, respectively.[4] An inappropriate catalyst or insufficient loading can stall the reaction. Conversely, an overly aggressive catalyst can promote side-product formation.
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[3] A poor solvent choice can lead to low reactant concentration or unfavorable transition states.
-
Suboptimal Temperature and Time: Many pyrazolopyridine syntheses are sensitive to temperature.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.[6] Reaction time is also critical; stopping the reaction too early or letting it run too long can negatively impact yield.[3]
B. Troubleshooting Workflow:
Here is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in pyrazolopyridine synthesis.
C. Detailed Protocols & Solutions:
-
Protocol 1: Reactant Purity Verification
-
Assess the purity of all starting materials via NMR or LC-MS.
-
If impurities are detected, purify the reactants. For solid starting materials, recrystallization is often effective.
-
Ensure all reagents are dry, as water can interfere with many of the catalytic systems.
-
-
Protocol 2: Catalyst and Solvent Screening
-
Set up a parallel reaction screen with small-scale reactions.
-
Test a range of catalysts and solvents. A good starting point is to compare an acid catalyst (e.g., acetic acid), a base catalyst (e.g., triethylamine), and a neutral or organocatalyst (e.g., L-proline).[4]
-
Screen a variety of solvents with different polarities, such as ethanol, water, or even solvent-free conditions.[4][5]
-
Monitor each reaction by Thin Layer Chromatography (TLC) to track product formation and consumption of starting materials.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Acetic Acid | Triethylamine | L-proline | None |
| Solvent | Ethanol | Acetic Acid | Water | Solvent-free |
| Temperature | 80°C | 150°C | 60°C | 100°C |
| Typical Yield Range | 65-88% | 86-98% | Varies | Varies |
This table provides examples of starting conditions for optimization, with yield ranges reported in the literature for specific syntheses.[4]
Scenario 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing the desired pyrazolopyridine, but I am also getting significant side products, making purification difficult. How can I improve the selectivity and simplify purification?
Answer:
The formation of side products, particularly regioisomers, is a common challenge in pyrazolopyridine synthesis.[6] These impurities often have similar polarities to the desired product, complicating purification by standard column chromatography.
A. Causality & Diagnosis:
-
Incomplete Cyclization or Oxidation: In some multi-component syntheses, the reaction can stall at an intermediate stage, such as a dihydropyridine derivative, especially in the absence of an oxidant.[4]
-
Competing Reaction Pathways: The reactants may be able to combine in different ways, leading to the formation of isomeric products.
-
Product Degradation: As mentioned previously, harsh reaction conditions can lead to the degradation of the desired product into various impurities.
B. Mechanistic Considerations:
Many multi-component syntheses of pyrazolopyridines proceed through a series of key steps, including a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization and oxidation.[7] Understanding this pathway can help in diagnosing where the reaction is failing.
Caption: A generalized mechanistic pathway for a common multi-component pyrazolopyridine synthesis.
C. Detailed Protocols & Solutions:
-
Protocol 3: Optimizing for Selectivity
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature may favor the desired kinetic product over thermodynamic side products.
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. Experiment with different catalysts to find one that favors the desired isomer.
-
Ensure Complete Oxidation: If you are isolating a dihydropyridine intermediate, this may indicate a lack of an oxidant. In some cases, simply exposing the reaction to air is sufficient for the final oxidation step.[4]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction once the desired product is maximized and before significant side products begin to form.[6]
-
-
Protocol 4: Advanced Purification Techniques
-
Chromatography Optimization: If standard column chromatography is failing to separate isomers, try different solvent systems or use a high-performance flash chromatography system with a high-resolution column.[6][8]
-
Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.
-
Acid Salt Formation: For basic pyrazolopyridines, forming an acid addition salt can sometimes facilitate purification by crystallization, as the salt may have different solubility properties than the free base and impurities.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium acetate in the multi-component synthesis of pyrazolopyridines?
Ammonium acetate serves as the nitrogen source for the pyridine ring. In the reaction mechanism, it generates ammonia in situ, which participates in a key cyclization step.[1]
Q2: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted organic synthesis is a known method for accelerating pyrazole and pyrazolopyridine syntheses.[2] It can significantly reduce reaction times and, in some cases, improve yields. However, optimization of reaction time and temperature is still crucial to avoid product degradation.
Q3: My pyrazolopyridine product is unstable. How can I handle and store it?
Some pyrazolopyridine derivatives can be sensitive to light, air, or acid/base. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q4: Are there "greener" alternatives for pyrazolopyridine synthesis?
Absolutely. The development of more environmentally friendly synthetic methods is an active area of research. The use of water as a solvent, recyclable catalysts such as ionic liquids or magnetic nanocatalysts, and solvent-free reaction conditions are all examples of greener approaches to pyrazolopyridine synthesis.[1][4][10]
Q5: How can I confirm the regiochemistry of my product?
The definitive method for determining the regiochemistry of your pyrazolopyridine product is through X-ray crystallography. If suitable crystals cannot be obtained, advanced NMR techniques such as 2D NMR (COSY, HMBC, NOESY) can be used to elucidate the structure by observing correlations between different protons and carbons in the molecule.
References
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available from: [Link]
-
The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). ResearchGate. Available from: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available from: [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Preventing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We understand that navigating the synthesis of fused N-heterocycles can present unique challenges, chief among them being the control of regioselectivity.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter in the lab. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms, enabling you to make informed decisions and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of products. What are the common regioisomers in pyrazolo[3,4-b]pyridine synthesis and why do they form?
Answer: When synthesizing pyrazolo[3,4-b]pyridines from an N-unsubstituted 5-aminopyrazole, the formation of two primary regioisomers is a common challenge. These are the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine isomers.[1][2]
The root cause of this issue lies in the tautomeric nature of the pyrazole ring and the presence of two distinct nucleophilic nitrogen atoms (N1 and N2). During the cyclization step to form the fused pyridine ring, either of these nitrogens can participate in ring closure, leading to a mixture of products. The fundamental synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl system. The reaction proceeds through nucleophilic attack, cyclization, and subsequent dehydration/oxidation. The regiochemical outcome is determined by which pyrazole nitrogen attacks the carbonyl group during the intramolecular cyclization step.
Q2: How can I strategically control the reaction to obtain only one regioisomer?
Answer: Controlling regioselectivity is the most critical aspect of this synthesis. There are two primary strategies: modifying the pyrazole starting material or carefully selecting the electrophilic partner and reaction conditions.
-
Blocking the N1 Position (Most Effective Method): The most robust and common strategy is to use a 5-aminopyrazole that is already substituted at the N1 position (e.g., 1-phenyl-5-aminopyrazole or 1-methyl-5-aminopyrazole). This physically blocks one of the nucleophilic nitrogen atoms, leaving only the N2 nitrogen available for cyclization, thus leading exclusively to the 1H-pyrazolo[3,4-b]pyridine product. A significant portion of published syntheses employs this method to avoid the formation of regioisomers from the outset.[1]
-
Exploiting Electrophile Reactivity: When using an N-unsubstituted pyrazole is necessary, you can control the outcome by using an unsymmetrical 1,3-dicarbonyl compound with highly differentiated electrophilic centers. The reaction regioselectivity will depend on the relative electrophilicity of the two carbonyl groups.[1] For instance, in a compound like ethyl benzoylacetate, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial nucleophilic attack.
-
Principle: The reaction will favor the pathway where the more nucleophilic site of the pyrazole attacks the more electrophilic carbonyl carbon of your partner molecule. Under acidic conditions, which enhance electrophilicity, this effect can be pronounced.[1]
-
-
Using Symmetrical Electrophiles: A clever way to circumvent the problem entirely is to use a symmetrical 1,3-bis-electrophile. For example, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, proceeds without regioselectivity issues because the electrophilic partner is symmetrical.[1]
| Strategy | Principle | Outcome | Considerations |
| N1-Substituted Pyrazole | Blocks one reaction site completely. | Excellent regioselectivity; forms 1H-isomer. | Requires synthesis of the N1-substituted pyrazole precursor. |
| Differentiated Electrophile | Exploits differential reactivity of carbonyls. | Good to excellent regioselectivity. | Outcome depends on subtle electronic and steric factors. |
| Symmetrical Electrophile | Removes the possibility of isomeric outcomes. | Excellent regioselectivity. | Limits the diversity of substituents on the pyridine ring. |
Q3: My reaction is sluggish and yields are low. What role do catalysts and reaction conditions play?
Answer: Catalysts and reaction conditions are critical for both reaction rate and yield. The condensation can be performed under acidic, basic, or even neutral conditions, and each has a specific function.
-
Acid Catalysis: This is the most common approach. Protic acids (e.g., glacial acetic acid) or Lewis acids (e.g., ZrCl₄, SnCl₄) are frequently used.[3][4] The acid activates the carbonyl groups of the 1,3-dicarbonyl partner, making them more electrophilic and susceptible to nucleophilic attack by the aminopyrazole. Acetic acid often serves as both the catalyst and the solvent.
-
Base Catalysis: Bases can be used to assist in deprotonation steps, particularly in the formation of enolates or in the final aromatization step.[1] Some protocols report higher yields when a combination of acetic acid and a base like triethylamine is used.[1]
-
Temperature and Reaction Time: These reactions are typically run at elevated temperatures, often at the reflux temperature of the solvent (e.g., ethanol, acetic acid).[1] Microwave irradiation has also been successfully employed to shorten reaction times and, in some cases, improve yields.[5][6]
-
Atmosphere: The final step of the reaction is an oxidation to form the aromatic pyridine ring. This oxidation is often accomplished by atmospheric oxygen.[1] Running the reaction under an inert atmosphere may lead to the formation of a dihydropyridine intermediate, which would then require a separate oxidation step.[1]
Q4: I have a mixture of regioisomers. How can I distinguish them and purify the desired product?
Answer: Distinguishing and separating regioisomers requires careful analytical work and purification.
1. Analytical Differentiation: While it has been noted that the NMR spectra of the 1H and 2H isomers can be very similar, they are not identical.[1] Careful analysis, especially with high-field NMR, can reveal key differences.
-
¹H NMR: Look for subtle differences in the chemical shifts of the protons on the heterocyclic core. For example, in one study, the H-3 proton of a 1H-pyrazolo[3,4-b]pyridine appeared around δ 7.26-7.36 ppm, while the H-5 proton appeared further downfield at δ 7.89-8.48 ppm.[3] The exact shifts are highly dependent on the substitution pattern, but the relative positions can be a useful diagnostic handle.
-
¹³C NMR: The chemical shifts of the quaternary carbons at the ring fusion will differ between the two isomers.
-
2D NMR (NOESY/ROESY): If you have substituted the pyrazole at N1 (e.g., with a phenyl or methyl group), you can use a Nuclear Overhauser Effect experiment. An NOE between the N1-substituent and a proton on the newly formed pyridine ring (e.g., at C7) would unambiguously confirm the 1H-isomer structure.
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the definitive, unambiguous structure of a single isomer.
2. Purification:
-
Flash Column Chromatography: This is the most common method for separating regioisomers. The two isomers will likely have different polarities due to the different electronic environments of the pyrazole nitrogens, allowing for separation on silica gel. You may need to screen several solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.[3][7]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.
-
High-Performance Liquid Chromatography (HPLC): For analytical confirmation of purity and for preparative separation of small quantities, reverse-phase HPLC is an excellent tool.
Field-Proven Experimental Protocol
This protocol describes a highly regioselective synthesis of a 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine using a Lewis acid catalyst. The use of an N1-phenyl substituted aminopyrazole ensures that only the desired 1H-regioisomer is formed.
Reaction: ZrCl₄-Catalyzed Synthesis of 4-(4-N,N-dimethylaminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [3]
Materials:
-
(E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one (α,β-unsaturated ketone)
-
5-Amino-1-phenyl-pyrazole
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol (EtOH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
Water (H₂O), deionized
-
Brine, saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one (0.5 mmol, 1.0 eq) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature (25 °C).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.
-
Under a positive pressure of inert gas, add ZrCl₄ (0.15 mmol, 0.3 eq) to the reaction mixture.
-
Seal the reaction vessel and stir the mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.
-
To the residue, add CHCl₃ (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase twice more with CHCl₃ (2 x 15 mL).
-
Combine the organic extracts and wash them sequentially with water (20 mL) and brine (20 mL).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure target compound.
References
-
Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2194. [Link]
-
Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Zhang, Y., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Oncotarget, 9(4), 4881–4893. [Link]
-
Shaaban, M. R., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances. [Link]
-
Al-Awadi, N. A., et al. (2001). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 57(9), 1609-1614. [Link]
-
Al-Warhi, T., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. [Link]
-
Hassan, A. Y., et al. (2024). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. [Link]
-
Gad-Elkareem, M. A. M., et al. (2006). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Monatshefte für Chemie - Chemical Monthly, 137(10), 1349-1361. [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]
-
Tzioumaki, N., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(24), 5940. [Link]
-
Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1404-1421. [Link]
-
Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12, 14175. [Link]
-
Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research, 2002(9), 454-455. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for the purification of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. Achieving high purity is critical for successful downstream applications, and this guide provides in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling the purification of this compound and related N-heterocycles.
Q1: What are the likely impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. However, for multi-step syntheses common for pyrazolopyridines, you can anticipate several classes of impurities[1][2]:
-
Unreacted Starting Materials: Precursors from the final cyclization or substitution step may be present if the reaction has not gone to completion.
-
Reagents: Excess reagents, such as chlorinating agents (e.g., POCl₃) or bases (e.g., pyridine, triethylamine), can contaminate the crude product.
-
Solvents: Residual high-boiling point solvents like DMF or DMSO are common.
-
Side-Products: Isomeric byproducts, products of over-chlorination, or hydrolyzed species (where the chloro- group is replaced by a hydroxyl group) can form under certain reaction conditions. Monitoring the reaction by TLC or LC-MS is crucial to identify these[1].
Q2: What is the most effective initial purification strategy for this compound?
A2: For a solid crude product, a simple trituration or a carefully selected recrystallization is often the most efficient first step. This approach can rapidly remove a significant portion of both soluble and insoluble impurities with minimal product loss. If the compound is an oil or if recrystallization fails to yield the desired purity, column chromatography is the next logical step. The choice of technique depends on the physical properties of your compound and the nature of the impurities[3].
Q3: How does the basicity of the pyrazolopyridine ring system influence purification?
A3: The nitrogen atoms in the pyridine and pyrazole rings impart basic character to the molecule. This property can be exploited for purification using an acid-base extraction. By treating an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated, forming a salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer and can be separated. Subsequently, neutralizing the aqueous layer with a base will precipitate the pure product[4][5]. This technique is particularly effective for removing non-basic impurities.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual solvents or organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.
Section 2: Troubleshooting Guides & Detailed Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for the most common purification techniques applicable to this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the compound and its impurities in a given solvent at varying temperatures[6].
Q: My compound has "oiled out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solid melts or the solution becomes supersaturated at a temperature above the solvent's boiling point, preventing crystal lattice formation.
-
Causality: The solubility of the compound is too high in the chosen solvent, or the solution was cooled too rapidly.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) or more of the same hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization[3][7].
Q: Crystallization is not occurring, even after the solution has cooled. How can I induce crystallization?
A: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.
-
Solutions (in order of preference):
-
Scratch the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites[7].
-
Add a seed crystal: Introduce a tiny crystal of the pure compound into the solution. This acts as a template for crystal growth[7].
-
Reduce the volume: If there is too much solvent, the solution may not become supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again[7].
-
Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the compound's solubility.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one that dissolves the compound when hot but not when cold[6].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you may then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Troubleshooting
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent)[8][9].
Q: How do I select the right solvent system for my separation?
A: The key is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.3 on a TLC plate.
-
Causality: An Rf in this range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from impurities with different polarities.
-
Method: Use TLC to test various solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). If the compound stays at the baseline, the solvent is not polar enough. If it travels with the solvent front, the solvent is too polar[3].
Q: My compounds are eluting together from the column. How can I improve the separation?
A: Poor separation usually means the difference in affinity for the stationary phase is not being sufficiently exploited.
-
Causality: The mobile phase may be too polar, causing all compounds to move too quickly, or the chosen solvents may not have the right selectivity for your mixture.
-
Solutions:
-
Decrease Solvent Polarity: Use a higher proportion of the non-polar solvent in your mobile phase. This will increase the interaction of all compounds with the silica gel, exaggerating the differences in their elution times[10].
-
Change Solvents: If adjusting the ratio doesn't work, switch to a different solvent system. For example, replacing Ethyl Acetate with Dichloromethane can alter the selectivity of the separation[3].
-
Check Column Loading: Overloading the column (using more than 1-5% crude material by weight of silica) will lead to broad bands and poor separation[3].
-
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: As described above, identify an appropriate mobile phase using TLC.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Start with a less polar solvent system and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 3: Data & Workflow Visualization
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Application Notes |
| Hexanes / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent starting point for many N-heterocycles. Adjust ratio based on TLC. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Useful if the compound is too polar for Hex/EtOAc systems. |
| Toluene / Acetone (9:1 to 1:1) | Medium | Offers different selectivity compared to ester or alcohol-based systems. |
Table 2: Summary of Recrystallization Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | Solution too concentrated; Cooled too quickly. | Re-heat, add more solvent, cool slowly. |
| No Crystals Form | Solution not supersaturated; No nucleation sites. | Scratch flask, add seed crystal, reduce solvent volume. |
| Very Low Yield | Too much solvent used; Compound is highly soluble. | Reduce initial solvent volume; Cool to lower temperature. |
Workflow Diagrams
A logical workflow is critical for efficient and effective purification. The diagrams below outline a general strategy and a decision-making process.
Caption: Decision tree for selecting a primary purification method based on impurity type.
References
-
Belskaya, N. P., et al. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2019(4), M1092. [Link]
-
Matiychuk, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Chemistry, 5(1), 136-151. [Link]
-
ResearchGate. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
- Google Patents. (1998).
- Google Patents. (2009). Method for purifying pyrazoles.
-
ResearchGate. (2015). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives. [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]
-
El-Shehry, M. F., et al. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 21(11), 1466. [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
MDPI. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. [Link]
-
ResearchGate. (2018). Column chromatography and preparative TLC for isolation and purification of coumarins. [Link]
-
RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions. [Link]
- Google Patents. (1969). Method for recovery of pyridine bases.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ACS Publications. (2021). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation. [Link]
-
YouTube. (2020). How to remove pyridine from your reaction crude?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
-
Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]
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- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
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- 10. Purification [chem.rochester.edu]
Technical Support Center: Strategies for Solubilizing Pyrazolopyridine Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in drug discovery: the poor aqueous solubility of pyrazolopyridine compounds. Pyrazolopyridines are a vital class of heterocyclic compounds, structurally similar to purines, that show significant potential as anticancer agents and kinase inhibitors.[1] However, their therapeutic promise is often hindered by low water solubility, which can lead to compound precipitation, inaccurate assay results, and underestimated efficacy.[2][3]
This guide is designed to provide you with the causal understanding and actionable protocols needed to overcome these solubility hurdles, ensuring the integrity and reproducibility of your biological assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when working with pyrazolopyridine compounds.
Q1: Why are my pyrazolopyridine compounds so difficult to dissolve in aqueous buffers?
A: The low solubility of pyrazolopyridine derivatives is rooted in their physicochemical properties. These molecules often possess a rigid, planar structure with significant aromatic character, leading to strong crystal lattice energy. This means a substantial amount of energy is required to break apart the solid crystal and allow it to be solvated by water molecules. Furthermore, many derivatives have a high LogP (a measure of lipophilicity or "greasiness"), meaning they preferentially partition into non-polar environments rather than water.
Q2: I dissolved my compound in 100% DMSO to make a stock solution, but it precipitated when I diluted it into my cell culture media. What happened?
A: This is a classic phenomenon known as "solvent shock" or precipitation upon dilution.[4] While DMSO is an excellent organic solvent for many non-polar compounds, it is aprotic and highly miscible with water.[5][6] When you add a small volume of your concentrated DMSO stock to a large volume of aqueous media, the local solvent environment rapidly changes from organic to aqueous. The pyrazolopyridine compound, which was stable in DMSO, suddenly finds itself in a water-rich environment where its solubility limit is much lower, causing it to crash out of solution.[4] It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid cytotoxicity.[7][8]
Q3: Can I use gentle heating or sonication to help dissolve my compound?
A: Yes, these methods can be effective but must be used with caution. Gentle warming (e.g., to 37-50°C) can temporarily increase the solubility of a compound by providing the energy needed to overcome the crystal lattice forces.[9] Sonication uses ultrasonic waves to agitate the solvent and break apart compound aggregates, which can also aid dissolution.[9]
Causality Check: While these methods can get a compound into solution, they may create a supersaturated solution. This state is thermodynamically unstable, and the compound may precipitate out over time, especially upon cooling or with minor disturbances. Always visually inspect your solutions before use. Furthermore, be aware that excessive heat can degrade thermally sensitive compounds.
Q4: My compound seems to dissolve, but my assay results are inconsistent. Could this be a solubility issue?
A: Absolutely. Undissolved compound, even if not visible as frank precipitation, can exist as microscopic particles.[10] This leads to an inaccurate concentration of the active compound in your assay, causing poor reproducibility and potentially false-negative results.[10][11] The actual concentration of the drug that cells or enzymes are exposed to is much lower than what you calculated, leading to an underestimation of its potency.
Section 2: Troubleshooting Guide & In-Depth Solutions
This section provides a structured approach to diagnosing and solving solubility problems, complete with detailed protocols.
Problem: Compound Precipitation in Aqueous Media
This is the most frequent issue encountered. The key is to systematically explore formulation strategies that create a more stable solution.
Solution Workflow: A Step-by-Step Approach
The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy A: pH Adjustment for Weakly Basic Compounds
Expertise & Causality: Many pyrazolopyridine scaffolds contain nitrogen atoms that act as weak bases. The solubility of weakly basic drugs is highly pH-dependent, increasing significantly at lower pH values.[12][13][14] By lowering the pH of the solution to a point below the compound's pKa, the basic nitrogen becomes protonated (acquires a positive charge). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[15]
Protocol: Preparing a Stock Solution via pH Adjustment
-
Determine the pKa: If the pKa of your compound is unknown, it can be predicted using software (e.g., ChemAxon, Schrödinger) or found in literature for similar analogs.
-
Prepare an Acidic Diluent: Prepare a sterile-filtered acidic buffer, such as 100 mM citrate buffer (pH 3.0) or simply 10 mM HCl in water.
-
Initial Dissolution: Weigh out your compound and add a small amount of the acidic diluent to create a slurry.
-
Titrate and Dissolve: While vortexing, slowly add more acidic diluent dropwise until the compound fully dissolves. This creates a concentrated acidic stock solution (e.g., 10 mM).
-
Dilution into Assay Media: Perform serial dilutions of this acidic stock in your final assay buffer or cell culture media. The buffering capacity of the media should bring the final pH back into the physiological range (typically 7.2-7.4) required for biological assays.[4]
-
Self-Validation: After the final dilution, let the solution sit for 15-30 minutes and visually inspect for any signs of precipitation against a dark background. A Tyndall effect (light scattering) can indicate the presence of colloidal particles.
Strategy B: Co-Solvent Systems
Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic pyrazolopyridine molecules, thereby increasing their solubility. Common co-solvents used in biological assays include DMSO, ethanol, polyethylene glycol 400 (PEG-400), and N,N-Dimethylacetamide (DMA).
Data Presentation: Comparison of Common Co-Solvents
| Co-Solvent | Typical Final Conc. in Assay | Pros | Cons / Considerations |
| DMSO | < 0.5%[8] | Excellent solubilizing power for many compounds. | Can be cytotoxic at >1%.[8] Hygroscopic (absorbs water), which can cause compound precipitation from stock over time.[9][17] |
| Ethanol | < 1% | Biocompatible at low concentrations. Volatile. | Can interfere with some enzyme assays. Can affect cell membrane integrity.[5] |
| PEG-400 | 1-5% | Low toxicity, often used in in vivo formulations. | More viscous than DMSO or ethanol. |
| DMA | < 0.5% | Strong solubilizer. | Higher potential for toxicity compared to DMSO. |
Protocol: Preparing a Working Solution with a Co-Solvent
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.[7]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[7]
-
Intermediate Dilution (Crucial Step): To avoid "solvent shock," perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock 1:10 into your cell culture media or buffer.
-
Final Dilution: Use this intermediate dilution to make your final working concentrations. This stepwise dilution process gradually acclimates the compound to the aqueous environment, reducing the likelihood of precipitation.[7]
-
Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent(s) as your test samples to account for any effects of the solvent itself on the biological system.[8]
Strategy C: Cyclodextrin-Based Formulations
Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[18] This structure allows them to act as molecular "buckets." Poorly soluble, lipophilic pyrazolopyridine molecules can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[18][] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[18][20]
Visualization: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). Warming the solution slightly can help dissolve the cyclodextrin.
-
Add Compound: Add the powdered pyrazolopyridine compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by stirring overnight at room temperature or by sonicating the mixture for 30-60 minutes. The goal is to provide enough energy and time for the guest molecule to enter the cyclodextrin cavity.
-
Remove Undissolved Compound: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, undissolved compound.
-
Sterile Filter: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. This filtered solution is your stock solution of the inclusion complex.
-
Self-Validation: The concentration of the solubilized compound in the final stock solution should be determined analytically (e.g., by HPLC-UV or LC-MS) to ensure you are using an accurate concentration in your subsequent assays.
References
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). PMC - NIH. [Link]
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Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2013). PMC - NIH. [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]
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Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]
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(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Zenodo. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
(PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. ResearchGate. [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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What is the best way of storing a DMSO in a research lab? (2018). Quora. [Link]
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Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. MDPI. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023). NIH. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. BioProcess International. [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Strategies to Improve Solubility of Drug Candidates. American Chemical Society. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. [Link]
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Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for Heteroaryl Compounds
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction for heteroaryl systems. The synthesis of biheteroaryl and aryl-heteroaryl motifs is a cornerstone of modern drug discovery and materials science. However, the unique electronic properties and reactivity of heteroaromatic compounds introduce specific challenges not always encountered with simple aryl partners.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers, with both the theoretical understanding and practical solutions needed to overcome common hurdles. We will explore the "why" behind experimental choices, empowering you to rationally design and optimize your reaction conditions.
Section 1: The Catalyst System - Ligand and Palladium Source
The choice of palladium source and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand, is the single most important factor determining the success of a challenging heteroaryl coupling. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
Q1: My reaction is not working or gives very low yield. How do I choose the right ligand for my heteroaryl substrate?
A1: This is the most common issue. The "best" ligand is highly substrate-dependent. The key is to match the ligand's electronic and steric properties to the demands of your specific heteroaryl halide and boronic acid/ester.
Causality: Heteroaryl compounds present two primary challenges for the catalyst: potential coordination of the heteroatom (e.g., the nitrogen in pyridine) to the palladium center, which can act as a catalyst poison, and the electronic nature of the ring, which affects the rate of oxidative addition.[1] Modern ligands for heteroaryl coupling are typically bulky and electron-rich.
-
Bulkiness: Steric hindrance from the ligand serves two purposes. First, it promotes the reductive elimination step, which forms the desired C-C bond.[2] Second, it creates a "coordination pocket" around the palladium that can sterically discourage the binding of inhibitory heteroatoms.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step, especially for electron-rich or less reactive heteroaryl chlorides.[2]
Recommendations:
| Ligand Type | Recommended Ligands | Ideal For... | Mechanistic Rationale |
| Bulky Biarylphosphines | SPhos, RuPhos, XPhos | General-purpose, highly active for a broad range of electron-rich and electron-deficient heteroaryl chlorides and bromides.[3] | Excellent balance of steric bulk and electron-donating character. Promotes fast oxidative addition and prevents catalyst deactivation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very electron-rich substrates, sterically hindered couplings, and when phosphine ligands fail.[4] | NHCs are strong σ-donors, making the palladium center highly electron-rich and nucleophilic, which is ideal for activating stubborn C-Cl bonds.[2] |
| Bidentate Phosphines | dppf | Can be effective, but sometimes less general than monodentate ligands. Can influence site-selectivity in polyhalogenated systems.[5] | The defined bite angle can enforce a specific geometry. However, dissociation of one arm is often required for catalytic activity, complicating the system. |
Q2: Should I use a palladium precatalyst or generate the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?
A2: For challenging heteroaryl couplings, especially those involving unstable boronic acids, palladium precatalysts are strongly recommended .
Causality: Many heteroaryl boronic acids, particularly those of 5-membered rings like furans, thiophenes, and pyrroles, are highly susceptible to protodeboronation under basic reaction conditions.[3] This is a major pathway for yield loss. The goal is to have the cross-coupling reaction occur much faster than the decomposition of the boronic acid.
-
In situ generation: When using a source like Pd(OAc)₂, the formation of the active L-Pd(0) species can be slow and inefficient, with an induction period. During this lag time, your sensitive boronic acid is decomposing.
-
Precatalysts: Modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active L-Pd(0) species almost instantaneously upon addition of a base at room temperature.[3] This ensures that a high concentration of the active catalyst is available immediately, allowing the productive coupling to outcompete the protodeboronation side reaction.[3]
Caption: Precatalysts provide rapid access to the active catalyst, winning the race against boronic acid decomposition.
Section 2: Optimizing The Reaction Environment - Base and Solvent
The choice of base and solvent is not trivial; it dictates the rate of transmetalation, the solubility of reagents, and the stability of the boronic acid partner.
Q3: My yield is low and I see a lot of my boronic acid starting material has decomposed. What is the role of the base and which one should I use?
A3: The base is essential for the transmetalation step, but its strength and nature can also accelerate the destructive protodeboronation pathway.[3][4] The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4]
Causality & Recommendations:
-
Strong, aqueous bases (e.g., NaOH, K₂CO₃ in H₂O): While effective for transmetalation, the high concentration of hydroxide ions and water can aggressively promote protodeboronation, especially at elevated temperatures.[6]
-
Weaker, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃, KF): These are often the preferred choice for sensitive heteroaryl couplings. Potassium phosphate (K₃PO₄) is a particularly good choice as it is sufficiently basic to promote the reaction but generally leads to lower rates of protodeboronation compared to carbonates.[7]
-
Anhydrous Conditions: For extremely sensitive substrates, using anhydrous bases and solvents can be beneficial. A soluble organic base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions has been shown to be effective for challenging heteroaryl-heteroaryl couplings.[1]
| Base | Typical Solvent(s) | Best For... | Caution |
| K₃PO₄ | Dioxane, Toluene, THF | General use, good for sensitive heteroaryl boronic acids. | Can be slow with some unreactive substrates. |
| Cs₂CO₃ | Dioxane, DMF | Highly effective, often increases reaction rates. | Can be too harsh for some base-sensitive functional groups. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Robust, inexpensive, good for stable boronic acids. | Often accelerates protodeboronation of sensitive substrates. |
| KF | THF | Very mild base, ideal for substrates with base-labile groups (e.g., esters).[4] | May require higher temperatures or longer reaction times. |
Q4: My reaction mixture is a heterogeneous slurry and the yield is poor. Could this be a solvent issue?
A4: Absolutely. Poor solubility is a common and often underestimated problem in heteroaryl couplings.[1] Many heteroaryl compounds, especially those containing multiple nitrogen atoms, are highly polar and have poor solubility in common non-polar solvents like toluene. If your starting materials or the intermediate boronate complexes are not fully dissolved, the reaction kinetics will be severely hampered.
Causality & Recommendations:
-
Solubility of Reactants: The reaction can only occur in the solution phase. If a reactant is insoluble, its effective concentration is near zero.
-
Solubility of Intermediates: The in situ generated boronate complexes can also precipitate from solution, stalling the catalytic cycle.[1]
-
Solvent Choice:
-
Ethers (Dioxane, DME, THF): These are good general-purpose solvents with moderate polarity that can often dissolve a wide range of substrates. 1,2-dimethoxyethane (DME) was found to be a superior solvent in a study on anhydrous heteroaryl-heteroaryl couplings because it maintained homogeneous conditions.[1]
-
Aromatic Hydrocarbons (Toluene): Good for high-temperature reactions but may not be suitable for polar substrates.
-
Polar Aprotic Solvents (DMF, NMP): Use with caution. While they are excellent solvents, they can sometimes lead to undesired side reactions or make product isolation difficult.
-
Additives: In some cases, additives like trimethyl borate can be used to enhance the solubility of boronate complexes, leading to significant rate enhancements.[1]
-
Section 3: Troubleshooting Common Side Reactions
Even with an optimized catalyst system, base, and solvent, specific side reactions can plague heteroaryl couplings. Identifying them is the first step to mitigation.
Caption: Key reaction pathways in a Suzuki-Miyaura coupling, highlighting desired and undesired routes.
Q5: I am getting significant amounts of a side product where the boronic acid has been replaced by hydrogen. What is happening and how do I stop it?
A5: You are observing protodeboronation , the most common failure mode for Suzuki couplings of electron-rich or unstable heteroaryl boronic acids.[1]
Mechanism: This is a base- or acid-catalyzed cleavage of the C-B bond, replacing it with a C-H bond. It is particularly rapid for 2-furyl, 2-thienyl, and 2-pyrrolyl boronic acids, as well as some electron-rich azoles.[3]
Mitigation Strategies:
-
Use a Boronic Ester: Masking the boronic acid as an ester (e.g., pinacol, neopentyl glycol, or MIDA ester) is a highly effective strategy.[1] These esters are more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low. This "slow-release" approach feeds the catalytic cycle without building up a high concentration of the sensitive reagent.
-
Switch to a Milder Base: As discussed in Q3, move from strong bases like NaOH or K₂CO₃ to K₃PO₄ or KF.
-
Use a Precatalyst for Speed: A fast reaction is the best defense. Use a highly active precatalyst (see Q2) to ensure the cross-coupling rate is much faster than the protodeboronation rate.[3]
-
Lower the Reaction Temperature: Protodeboronation is often highly temperature-dependent. If your catalyst system is active enough, running the reaction at a lower temperature (e.g., 40-60 °C or even room temperature) can dramatically suppress this side reaction.[3]
Q6: My reaction is clean but stalls at ~50% conversion, even after extended time. What could be the cause?
A6: This often points to catalyst deactivation . The culprit is frequently the heteroaryl substrate or product itself.
Mechanism: The lone pair of electrons on a nitrogen or sulfur atom in your heteroaromatic ring can coordinate strongly to the palladium center.[1] This binding can be irreversible or can form a stable, off-cycle complex that is catalytically inactive. This is a form of product inhibition or substrate poisoning.
Mitigation Strategies:
-
Use a Bulkier Ligand: This is the most effective solution. A sterically demanding ligand like XPhos or a bulky NHC will physically block the heteroatom from accessing and poisoning the palladium center.[2]
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be a pragmatic solution to overcome partial deactivation and push the reaction to completion.
-
Consider Additives: For certain systems, additives have been shown to prevent catalyst poisoning. Trimethyl borate, for instance, has been reported to prevent catalyst deactivation by heteroatomic units.[1]
Section 4: A General Starting Protocol for Optimization
When faced with a new heteroaryl coupling, it is best to start with a set of conditions known for broad applicability and high activity.
Recommended Starting Protocol:
-
Reactants:
-
Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)
-
-
Catalyst System:
-
XPhos Pd G3 Precatalyst (2 mol %)
-
XPhos Ligand (2 mol % additional ligand can sometimes help)
-
-
Base:
-
K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
-
Solvent:
-
1,4-Dioxane or DME (0.1 - 0.2 M concentration)
-
-
Procedure:
-
To an oven-dried flask, add the heteroaryl halide, boronic acid/ester, base, and precatalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction to 80-100 °C and monitor by LC-MS or TLC.
-
This protocol provides a robust starting point. If issues arise, refer to the troubleshooting guide above to rationally adjust parameters based on the observed outcome.
References
-
Chepaikin, E. V., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
Pop, F. M., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Oldenhuis, N. J., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
West, T. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Pyrazolopyridine Synthesis: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolopyridines, a scaffold of significant interest in medicinal chemistry, is a journey often fraught with unexpected detours in the form of side reactions and synthetic challenges. This technical support guide, designed for the discerning researcher, moves beyond simple protocols to offer a deep dive into the causality of common issues and provides field-proven strategies for troubleshooting and optimization.
Troubleshooting Guide: Common Side Reactions and Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of various pyrazolopyridine isomers. Each issue is presented in a question-and-answer format, providing not just a solution, but a mechanistic understanding of the problem.
Issue 1: Poor Regioselectivity in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines with Unsymmetrical 1,3-Dicarbonyl Compounds
Question: My reaction of 3-aminopyrazole with an unsymmetrical β-ketoester is yielding a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Underlying Cause: The reaction between a 3-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can proceed through two different mechanistic pathways, depending on which nucleophilic center of the aminopyrazole (the amino group or the C4 of the pyrazole ring) attacks which electrophilic carbonyl group first.[1] This often results in a mixture of regioisomers. The ratio of these isomers is highly dependent on the relative electrophilicity of the two carbonyl groups and the reaction conditions.
Troubleshooting Protocol:
-
In Situ Generation of the Electrophile: A highly effective strategy to circumvent this issue is to generate the 1,3-CCC-biselectrophile in situ through a three-component reaction.[1]
-
Protocol: React the 3-aminopyrazole with an aldehyde and a ketone (or another enolizable carbonyl compound) in a one-pot synthesis. The initial Knoevenagel condensation between the aldehyde and the ketone forms a symmetric α,β-unsaturated carbonyl intermediate, which then reacts predictably with the aminopyrazole to yield a single regioisomer.[1]
-
Typical Conditions: Refluxing in ethanol with a catalytic amount of a weak acid or base (e.g., piperidine, acetic acid) is often sufficient.[1]
-
-
Exploiting Electronic Differences: If a pre-formed unsymmetrical 1,3-dicarbonyl must be used, carefully consider the electronic properties of the substituents. A significant difference in the electrophilicity of the two carbonyl carbons can favor the formation of one regioisomer. For example, a trifluoromethyl group will strongly activate the adjacent carbonyl for nucleophilic attack.
Visualizing the Solution: Regioselectivity Control
Caption: Controlling regioselectivity in pyrazolopyridine synthesis.
Issue 2: Formation of a Dihydropyrazolopyridine Intermediate
Question: My reaction is complete according to TLC, but after workup, I've isolated a dihydropyrazolopyridine instead of the expected aromatic product. What went wrong?
Underlying Cause: The final step in many pyrazolopyridine syntheses is an oxidation to form the aromatic pyridine ring.[1] This oxidation is sometimes spontaneous, relying on atmospheric oxygen as the oxidant.[1] If the reaction is performed under an inert atmosphere, or if the intermediate is not sufficiently exposed to air during workup, the dihydropyridine intermediate may be isolated.
Troubleshooting Protocol:
-
Controlled Oxidation: If spontaneous oxidation is unreliable, employ a specific oxidizing agent.
-
Mild Oxidation: Stirring the isolated dihydropyridine in a solvent like ethanol, open to the air, and gently heating can promote oxidation.[1]
-
Chemical Oxidants: For more robust oxidation, consider using:
-
Manganese dioxide (MnO₂): A common and effective oxidant for aromatizing heterocyclic rings.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent.
-
Potassium permanganate (KMnO₄) or Nitric acid have also been reported for the oxidation of dihydropyridines.
-
-
-
Reaction Atmosphere: If aiming for spontaneous oxidation, ensure the reaction is not performed under strictly anaerobic conditions. A gentle stream of air or simply performing the reaction in a vessel open to the atmosphere can be sufficient.
Visualizing the Workflow: Aromatization
Caption: Workflow for the aromatization of dihydropyrazolopyridines.
Issue 3: Unexpected C-N Acetyl Migration in Pyrazolo[4,3-b]pyridine Synthesis
Question: In my synthesis of a pyrazolo[4,3-b]pyridine derivative, I've isolated a significant amount of an N-acetylated hydrazone byproduct. How can I prevent this?
Underlying Cause: In certain synthetic routes towards pyrazolo[4,3-b]pyridines, particularly those involving a modified Japp-Klingemann reaction, an unusual C-to-N migration of an acetyl group can occur.[2] This rearrangement is often catalyzed by nucleophiles and can compete with the desired cyclization.
Troubleshooting Protocol:
-
Optimize the Base and Temperature: The choice of base and reaction temperature can significantly influence the rate of the desired cyclization versus the acetyl migration.
-
Milder Bases: Strong bases like NaOH or MeONa may promote side reactions with ester groups. Consider using milder, non-nucleophilic bases or nucleophilic amines like pyrrolidine or DBU, which have been shown to facilitate the desired cyclization.[2]
-
Temperature Control: The acetyl migration can be sensitive to temperature. Running the reaction at a controlled temperature (e.g., 40°C) may favor the desired pathway over the rearrangement.[2]
-
-
One-Pot Procedure: Combining the azo-coupling and cyclization steps into a one-pot procedure can minimize the lifetime of the intermediate prone to rearrangement.
Issue 4: Formation of Carboxamidine Byproducts
Question: I am attempting to introduce a 7-arylamino group onto a pyrazolo[3,4-c]pyridine-5-carbonitrile, but the major product is a carboxamidine. How can I favor the desired substitution?
Underlying Cause: The cyano group is susceptible to nucleophilic attack, especially when activated by the electron-withdrawing nature of the heterocyclic core. The incoming amine nucleophile can attack the cyano carbon, leading to the formation of a carboxamidine. This side reaction can be particularly prevalent when the desired nucleophilic aromatic substitution is slow.
Troubleshooting Protocol:
-
Protect the Cyano Group: If feasible, consider a synthetic route where the cyano group is introduced at a later stage, or temporarily protect it.
-
Optimize Reaction Conditions:
-
Lower Temperatures: Running the reaction at lower temperatures may disfavor the higher activation energy pathway leading to carboxamidine formation.
-
Less Nucleophilic Amines: If possible, using a less nucleophilic amine or a protected amine could reduce the extent of this side reaction.
-
Catalyst Choice: For palladium-catalyzed amination reactions, the choice of ligand and base can influence the relative rates of the desired and undesired reactions.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate regioisomers of pyrazolopyridines?
A1: The separation of regioisomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) often provides the best results. The use of additives like a small percentage of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very similar isomers, preparative HPLC, either in normal or reverse phase, may be necessary. Chiral HPLC is required for the separation of enantiomers.
-
Crystallization: Fractional crystallization can sometimes be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.
Q2: What are some alternatives to POCl₃ for the chlorination of pyrazolopyridinones?
A2: While phosphorus oxychloride (POCl₃) is a common reagent for this transformation, it can be harsh and lead to side reactions. Alternatives include:
-
Thionyl chloride (SOCl₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Oxalyl chloride: Can also be used, often with a DMF catalyst.
-
Phosphorus pentachloride (PCl₅): Sometimes used in conjunction with POCl₃ to increase its reactivity.[3]
-
Phosphorus tribromide (PBr₃): For the corresponding bromination.
Q3: How can I manage potentially exothermic reactions during pyrazolopyridine synthesis?
A3: Several steps in pyrazolopyridine synthesis can be exothermic, particularly cyclization and diazotization reactions.
-
Slow Addition of Reagents: Add reactive reagents dropwise, especially at the beginning of the reaction.
-
Cooling: Use an ice bath or other cooling system to maintain a constant, low temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Scale-Up Considerations: Be particularly cautious when scaling up reactions. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient. A pilot run on a small scale is always recommended to assess the exothermicity.
Q4: How can I differentiate between pyrazolopyridine isomers using NMR?
A4: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers.
-
Chemical Shifts: The electronic environment of protons and carbons will be different in each isomer, leading to distinct chemical shifts.
-
Coupling Constants: The coupling patterns (e.g., J-coupling) between adjacent protons can provide valuable structural information.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can be used to identify protons that are close in space, which can be crucial for confirming the regiochemistry. For instance, an NOE between a substituent on the pyrazole ring and a proton on the pyridine ring can help to definitively assign the structure.[4]
References
-
Valverde, E., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1883. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from [Link]
-
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Krasavin, M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 447-462. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
Sehmi, S. K., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 281-291. [Link]
-
ResearchGate. (2022). Optimization of the oxidation reaction conditions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]
-
ResearchGate. (2017). Can any one suggest an efficient method to distill POCl3 for chlorination?. Retrieved from [Link]
-
The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Retrieved from [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-52. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Pyrazolopyridines
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for one of the most versatile yet challenging C-C bond-forming reactions: the Suzuki-Miyaura coupling of pyrazolopyridine scaffolds. These nitrogen-rich heterocyclic cores are prevalent in medicinal chemistry, but their successful functionalization is often non-trivial. The inherent basicity of the pyridine nitrogen can lead to catalyst inhibition, and the electronic nature of the ring system can complicate the catalytic cycle.[1][2][3]
This document moves beyond standard protocols to offer a logical framework for catalyst selection, reaction optimization, and troubleshooting, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the Suzuki coupling of pyrazolopyridines in a direct question-and-answer format.
Scenario 1: Low to No Conversion of Starting Halide
Q: I've run my reaction overnight, and TLC/LC-MS analysis shows predominantly unreacted halo-pyrazolopyridine. What is the most likely cause?
A: This issue almost always points to a problem in the first step of the catalytic cycle: oxidative addition .[4] Several factors could be at play:
-
Catalyst Deactivation by Substrate: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[1] This is a very common issue with nitrogen-containing heterocycles.[3]
-
Insufficient Catalyst Activity: The C-X bond strength in your halo-pyrazolopyridine is critical. The reactivity order is I > Br > OTf >> Cl.[1][5] If you are using a less reactive aryl chloride, a simple catalyst system like Pd(PPh₃)₄ may be completely ineffective.
-
Poor Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. If this reduction is inefficient, you will have a low concentration of active catalyst.
Solutions & Optimization Steps:
-
Switch to a More Robust Ligand: To counteract catalyst inhibition by the pyridine nitrogen, use electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, accelerate the rate of both oxidative addition and reductive elimination, and sterically hinder the pyridine nitrogen from binding to the palladium.
-
Use a Palladium Pre-catalyst: Modern palladium pre-catalysts are designed for stability and efficient generation of the active Pd(0) species. They are often more reliable than using separate Pd sources and ligands.[6]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition, particularly for aryl chlorides.[7] However, be mindful that elevated temperatures can also accelerate side reactions.[7]
Scenario 2: Starting Material Consumed, but Product Yield is Low
Q: My starting halide is gone, but I am seeing a low yield of my desired coupled product and several byproducts. What are the common side reactions?
A: If the oxidative addition is successful, the problem likely lies with the stability of the organoboron reagent or competing reaction pathways. The two most common culprits are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[1] This reaction is often promoted by excess water, strong bases, or prolonged high temperatures.[1][6]
-
Homocoupling: The self-coupling of your boronic acid reagent to form a biaryl byproduct (Ar-Ar). This is typically caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[1][8]
Solutions & Optimization Steps:
-
Combat Protodeboronation:
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9]
-
Switch to a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to K₂CO₃ or Cs₂CO₃. For substrates with base-labile functional groups, anhydrous conditions with K₃PO₄ or using KF can be effective.[6][10]
-
Minimize Water: While a small amount of water is often necessary to dissolve the base and facilitate transmetalation, excess water can be detrimental.[11] Try reducing the ratio of water in your solvent system.
-
-
Prevent Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This is the most critical step to prevent homocoupling. The standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst and reagents.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst and ligand for my pyrazolopyridine substrate from the start?
A1: A systematic approach is best. For a novel pyrazolopyridine, start with a robust, general-purpose system and optimize from there. The key is to use a ligand that is both electron-rich to facilitate oxidative addition and bulky to promote the final reductive elimination step.
| Catalyst/Ligand System | Palladium Source | Ligand Type | Recommended For | Causality & Rationale |
| Buchwald Systems | Pd(OAc)₂ or Pd₂(dba)₃ / Buchwald Pre-catalysts | Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) | First-line choice for challenging heterocycles. Especially effective for aryl chlorides. | The bulky, electron-rich nature of these ligands accelerates the key steps of the catalytic cycle and provides steric shielding to prevent catalyst deactivation by the pyridine nitrogen.[3] |
| NHC Systems | PEPPSI™-type Pre-catalysts | N-Heterocyclic Carbenes (NHCs) | Good alternative for electron-deficient or sterically hindered substrates. | NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and thermally stable catalysts.[10] |
| Classic Systems | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Triphenylphosphine | Simple aryl bromides or iodides without significant steric hindrance or electronic deactivation. | PPh₃ is a less electron-rich ligand and can be ineffective for deactivated substrates like many pyrazolopyridines. Often a poor first choice for this substrate class.[12] |
Q2: What is the role of the base, and how do I choose the correct one?
A2: The base is not merely a spectator; it is essential for the transmetalation step. It reacts with the boronic acid (or its ester after hydrolysis) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[5][10]
| Base | Common Solvent | Strength | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Moderate/Strong | Standard, reliable choices for a wide range of substrates. Cesium carbonate is more soluble and basic, often giving better results but at a higher cost.[8] |
| K₃PO₄ | Toluene, Dioxane (often anhydrous) | Strong | Excellent for anhydrous conditions to suppress protodeboronation. Its high basicity can also accelerate sluggish couplings.[6] |
| KF | Dioxane/H₂O | Mild | Useful for substrates containing base-sensitive functional groups (e.g., esters).[10] |
Q3: How does the position of the halogen and the nitrogen atoms in the pyrazolopyridine ring affect the reaction?
A3: The electronics and sterics of the pyrazolopyridine ring are critical.
-
Nitrogen Proximity: A halogen ortho to the pyridine nitrogen (e.g., 2-chloro-pyrazolo[1,5-a]pyridine) can be particularly challenging. The proximity of the coordinating nitrogen atom can enhance catalyst inhibition. In these cases, a very bulky ligand like XPhos or tBuXPhos is often required to sterically block this interaction.
-
Electronic Effects: The pyrazolopyridine system is generally electron-deficient, which can slow down the oxidative addition step compared to more electron-rich aromatic systems. This reinforces the need for electron-donating ligands to boost the reactivity of the palladium catalyst.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps that your catalyst must efficiently navigate for a successful reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your Suzuki coupling experiment.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
General Experimental Protocol
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
Halo-pyrazolopyridine (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 eq) and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the boronic acid/ester (1.2-1.5 eq) and the palladium pre-catalyst (1-3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Wang, Z., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Cano, R., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 11970-11983. Retrieved from [Link]
-
Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 126(35), 11050-11059. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]
-
Saha, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. Retrieved from [Link]
-
Nacci, A., & Cioffi, N. (Eds.). (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Retrieved from [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit r/chemistry. (2014). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Liu, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8264-8270. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (2021). Optimum conditions for the Suzuki–Miyaura coupling reactiona. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Microwave-Assisted Synthesis of Pyrazolopyrimidines
Welcome to the technical support center for the microwave-assisted synthesis of pyrazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges in this powerful synthetic methodology.
Introduction: The Advantage of Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug discovery.[1] Unlike conventional heating methods that rely on slow heat transfer, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][3] This results in significantly shorter reaction times, often reducing processes that take hours or days to mere minutes.[1][4] For the synthesis of pyrazolopyrimidines, a critical scaffold in many bioactive compounds, this translates to higher yields, improved purity by minimizing side product formation, and a more environmentally friendly approach in line with the principles of green chemistry.[3][4][5]
The core principle of microwave heating involves the interaction of the oscillating electric field of the microwave with the dipole moment of polar molecules.[2] This interaction causes rapid molecular rotation, generating heat. In the presence of ionic species, an ionic conduction mechanism also contributes to the heating effect.[3] This efficient and direct energy transfer allows for precise temperature control and the ability to reach temperatures far above the solvent's boiling point in sealed vessels, which is often crucial for driving challenging reactions to completion.[1][6]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the microwave-assisted synthesis of pyrazolopyrimidines in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common frustration, but it can often be resolved by systematically evaluating several key parameters.
-
Causality: Inefficient energy absorption, suboptimal temperature, insufficient reaction time, or incorrect stoichiometry are the primary culprits. Microwave heating is highly dependent on the dielectric properties of the reactants and the solvent.[2][3] If the overall polarity of your reaction mixture is low, it will not heat efficiently.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. High-boiling point, polar solvents like DMF, DMSO, or ethanol are generally good choices as they absorb microwave energy effectively.[5] If your reactants have low polarity, consider adding a small amount of a high-dielectric solvent or an ionic liquid to act as a "heating element."[3] A solvent screen is often a worthwhile initial experiment.[6]
-
Temperature Optimization: A general rule of thumb is that for every 10°C increase in reaction temperature, the reaction rate approximately doubles.[2] Microwave synthesis allows for rapid heating to high temperatures.[2] Systematically increase the reaction temperature in 10-15°C increments to find the optimal point. Be mindful of potential reactant or product degradation at very high temperatures.
-
Reaction Time: While microwaves dramatically reduce reaction times, some reactions still require a sufficient duration for completion.[1] If you suspect an incomplete reaction, incrementally increase the irradiation time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.
-
Stoichiometry and Reagent Purity: Ensure the purity of your starting materials and verify the stoichiometry. Impurities can interfere with the reaction and generate side products. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.
-
Catalyst Choice and Loading: If your synthesis is catalyst-dependent, ensure you are using the appropriate catalyst and that it is active. The catalyst loading may also need optimization.
-
Question 2: I am observing significant side product formation. How can I improve the reaction's selectivity?
Answer: The formation of side products can often be mitigated by leveraging the precise temperature control offered by microwave reactors.
-
Causality: Side reactions often have different activation energy barriers compared to the desired reaction. The rapid and uniform heating provided by microwaves can sometimes favor the desired product by quickly passing through temperature ranges where side reactions are more likely to occur.[4] However, excessive temperatures or prolonged reaction times can also lead to decomposition or unwanted secondary reactions.
-
Troubleshooting Steps:
-
Temperature Profiling: Instead of a single high temperature, consider a two-step temperature profile. A lower initial temperature can favor the formation of a key intermediate, followed by a rapid ramp to a higher temperature to drive the final cyclization.
-
Reduce Reaction Time: The high temperatures achieved in microwave synthesis can sometimes lead to product degradation over time. Determine the minimum time required for the reaction to reach completion to avoid unnecessary exposure to harsh conditions.
-
Solvent Effects: The solvent can influence the reaction pathway. Experiment with solvents of different polarities and proticities to see if this affects the product distribution.
-
"Neat" (Solvent-Free) Conditions: In some cases, running the reaction without a solvent can lead to cleaner product formation and higher yields.[5] This is particularly effective when the reactants themselves are polar enough to absorb microwave energy.
-
Question 3: The pressure in the reaction vessel is exceeding the safe operating limits. What should I do?
Answer: High pressure is a common occurrence in sealed-vessel microwave synthesis, but it must be managed for safety.
-
Causality: The pressure inside the sealed vessel is a function of the solvent's vapor pressure at the reaction temperature. Solvents with low boiling points will generate significantly more pressure at elevated temperatures. The formation of gaseous byproducts can also contribute to pressure buildup.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a higher-boiling point solvent. For example, if you are using ethanol, consider switching to N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reduce Reaction Volume: Overfilling the reaction vessel can lead to dangerous pressure levels. As a rule of thumb, do not exceed 50-60% of the vessel's total volume.
-
Lower the Temperature: A lower reaction temperature will result in lower vapor pressure. This may require a corresponding increase in reaction time to achieve the desired conversion.
-
Check for Gas Evolution: If your reaction is known to produce gaseous byproducts (e.g., CO2, NH3), consider a staged heating profile or intermittent cooling and venting if your microwave system allows.
-
Frequently Asked Questions (FAQs)
Q: Can I use a domestic microwave oven for my synthesis? A: No. Laboratory microwave reactors are specifically designed with safety features such as pressure and temperature sensors, and uniform microwave field distribution, which are absent in domestic ovens.[1] Using a domestic microwave for chemical synthesis is extremely hazardous.
Q: How do I translate a conventional heating protocol to a microwave-assisted one? A: A general guideline is to start with the same solvent and reagent concentrations. For the temperature, a good starting point is 20-40°C above the boiling point of the solvent used in the conventional method. The reaction time will likely be significantly shorter, so start with a short irradiation time (e.g., 5-15 minutes) and monitor the reaction progress.[2]
Q: What is the importance of stirring in a microwave reaction? A: Efficient stirring is crucial for uniform temperature distribution throughout the reaction mixture. This prevents localized "hot spots" that can lead to decomposition and side product formation. Most modern microwave reactors have integrated magnetic stirring.
Q: Are there any specific safety precautions I should take? A: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure the microwave reactor is properly maintained and that the safety interlocks are functional. Never exceed the recommended pressure and temperature limits for the reaction vessels.
Experimental Protocols & Data
Representative Protocol: One-Pot Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidinone
This protocol is adapted from a published procedure and serves as a general guideline.[6]
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add β-ketonitrile (0.9 mmol, 1.0 equiv) and methanol (1 mL).
-
Add hydrazine (1.2 mmol, 1.3 equiv) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 5 minutes.
-
Allow the vessel to cool to a safe temperature.
-
Add acetic acid (0.5 mmol, 0.6 equiv) and the appropriate β-ketoester (0.9 mmol, 1.0 equiv) to the reaction mixture.
-
Reseal the vessel and irradiate at 150°C for an additional 2 hours.
-
After cooling, the product can be isolated using standard purification techniques such as crystallization or column chromatography.
Data Summary: Comparison of Microwave vs. Conventional Heating
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidinone 3a | Microwave | 150 | 2 h 5 min | 52 | [6] |
| Pyrazolo[1,5-a]pyrimidinone 3a | Conventional | Reflux | 2 h | 11 | [6] |
| Pyrazolo[1,5-a]pyrimidinone 3a | Conventional | Reflux | 18 h | 25 | [6] |
| Quinolines | Microwave | 200 | 20-25 min | 40-68 | [1] |
| Quinolines | Conventional | Reflux | 12 h | Lower yields | [1] |
| Thiazolopyrimidines | Microwave | - | 8 min | 69-88 | [4] |
| Thiazolopyrimidines | Conventional | - | 24 h | 42-55 | [4] |
Visualizing the Workflow and Logic
Experimental Workflow for Microwave Synthesis
Caption: A typical experimental workflow for microwave-assisted organic synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in microwave synthesis.
References
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC - NIH. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC - PubMed Central. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][7]triazines - MDPI. Available at: [Link]
-
Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][6]triazine and Imidazo[2,1-c][1][4][6]triazine - ResearchGate. Available at: [Link]
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Overcoming challenges in the synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine and is central to numerous kinase inhibitors and other pharmacologically active molecules.[1] However, its synthesis is not without challenges, from controlling regioselectivity to achieving efficient functionalization.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic campaigns.
Core Synthetic Strategy: A General Overview
The most common and versatile approach to 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines begins with a suitably substituted pyrimidine, which undergoes cyclization with a hydrazine derivative, followed by sequential functionalization at the C4 and C6 positions. The initial intermediate is often a dihalo-pyrazolo[3,4-d]pyrimidine, which serves as a linchpin for introducing diverse substituents.
Caption: General workflow for synthesizing 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Pyrazolo[3,4-d]pyrimidine Core Formation
Question 1: My initial cyclization reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with a hydrazine is giving a very low yield. What are the critical parameters to consider?
Answer: This is a common bottleneck. The success of this reaction hinges on the nature of your hydrazine and the reaction conditions, which must be tailored accordingly. The key is managing the nucleophilicity of the hydrazine and the stability of the intermediates.
-
Causality: Aromatic hydrazines (e.g., phenylhydrazine) are less nucleophilic than aliphatic hydrazines (e.g., methylhydrazine). Forcing conditions with aliphatic hydrazines can lead to side reactions, while conditions that are too mild for aromatic hydrazines will result in incomplete conversion.
-
Troubleshooting Steps & Scientific Rationale:
-
For Aromatic Hydrazines: These reactions often require higher temperatures (refluxing in solvents like ethanol or acetic acid) and typically proceed without an external base.[2][3] The aromatic hydrazine is sufficiently acidic that, upon condensation, the subsequent cyclization and dehydration are thermally driven. Adding a strong base can deprotonate other positions and lead to undesired products.
-
For Aliphatic Hydrazines: These are more reactive and the reaction should be performed at a lower temperature (e.g., room temperature) to avoid side reactions.[2][3] An external base (e.g., NaHCO₃, Et₃N) is often required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the aliphatic hydrazine.[2]
-
Solvent Choice: Anhydrous conditions are preferable. Protic solvents like ethanol are common, but for sensitive substrates, aprotic solvents like dioxane or DMF can be beneficial.
-
Work-up: The product often precipitates from the reaction mixture upon cooling or by adding water. If it doesn't, careful extraction is needed. Purification by column chromatography is not always necessary for this step if the product is clean.[2]
-
Section 2: Selective Substitution at C4 and C6 Positions
Question 2: I am trying to perform a sequential nucleophilic aromatic substitution (SNAr) on a 4,6-dichloro intermediate, but I end up with a mixture of the starting material, mono-substituted, and di-substituted products. How can I achieve selectivity for the C4 position?
Answer: This is a classic challenge of regioselectivity. The C4 position of the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core is electronically more deficient and thus more susceptible to nucleophilic attack than the C6 position. You can exploit this inherent reactivity difference by carefully controlling the reaction conditions.
-
Causality: The pyrazole ring's electron-withdrawing nature has a more pronounced effect on the C4 position, making it the kinetically favored site for substitution.
-
Troubleshooting Steps & Scientific Rationale:
-
Control Temperature: This is the most critical parameter. The first substitution with your primary nucleophile (e.g., an amine) should be conducted at a low temperature. Often, stirring at room temperature or even 0 °C is sufficient for the selective substitution at C4.[4] The higher activation energy required for substitution at C6 is not overcome at these temperatures.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the first nucleophile. Using a large excess will inevitably lead to the formation of the di-substituted product, even at lower temperatures.
-
Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS. Once the starting di-chloro material is consumed and the mono-substituted product is dominant, proceed with quenching or work-up.
-
Second Substitution: After isolating the 4-substituted-6-chloro intermediate, the second substitution can be performed under more forcing conditions, such as elevated temperatures (e.g., 80-120 °C), to overcome the lower reactivity of the C6 position.[4]
-
Caption: Troubleshooting decision tree for a failing cross-coupling reaction.
Section 3: Advanced Functionalization & Side Reactions
Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-pyrazolo[3,4-d]pyrimidine is failing. What are some common pitfalls?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. The pyrazolo[3,4-d]pyrimidine scaffold, with its multiple nitrogen atoms, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[5] Success requires careful optimization of several components.
-
Causality: The lone pairs on the pyrazole and pyrimidine nitrogens can coordinate to the palladium center, competing with the desired catalytic cycle. The choice of ligand is crucial to prevent this and to facilitate reductive elimination.
-
Troubleshooting - Parameter Optimization Table:
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Scientific Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Choice depends on the oxidative addition step. Pre-catalysts are often more robust. |
| Ligand | SPhos, XPhos, dppf | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote reductive elimination. Bidentate ligands can prevent catalyst deactivation.[6] |
| Base | K₂CO₃, Cs₂CO₃ (aqueous) | NaOtBu, K₃PO₄, LHMDS (anhydrous) | The base is critical for transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig). Base strength and solubility are key.[5][6] |
| Solvent | Dioxane/H₂O, DME, Toluene | Toluene, Dioxane (anhydrous) | The solvent must solubilize reactants and not interfere with the catalyst. Anhydrous conditions are critical for Buchwald-Hartwig. |
| Additives | - | - | In some cases, additives like phosphine oxides can stabilize the catalyst. |
| Special Tip | Microwave irradiation can significantly improve reaction rates and yields.[7] | Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Question 4: I am attempting an N-alkylation on the pyrazole ring and getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?
Answer: The N-alkylation of the pyrazole moiety is a well-known regioselectivity challenge. The outcome is highly dependent on the reaction conditions, which can be tuned to favor either the N1 (thermodynamic) or N2 (kinetic) product.
-
Causality: The N1 position is generally considered the thermodynamically more stable position. However, the N2 position can be more sterically accessible or favored under conditions involving specific counter-ions or reaction pathways.
-
Regioselectivity Guide Table: [8]
| Condition | Favored Isomer | Reagents & Conditions | Rationale |
| Aqueous Base | N1 (major) | Alkyl halide, K₂CO₃ or NaOH in H₂O/solvent mix | Under these equilibrating, protic conditions, the reaction tends toward the more stable thermodynamic N1 product. |
| Anhydrous, Strong Base | N2 (major) | Alkyl halide, NaH in anhydrous DMF or THF | The sodium cation of the initially formed anion may coordinate in a way that directs the alkylating agent to the N2 position (kinetic control). |
| Silylation | N1 (major) | Hexamethyldisilazane (HMDS) | Silyl groups have a high affinity for the N1 position, which can then be used as a directing group. |
| Acid Catalysis | N2 (major) | Dihydropyran, p-TsOH in Ethyl Acetate | This specific reaction to add a tetrahydropyranyl (THP) protecting group often shows high selectivity for the N2 position. |
Validated Experimental Protocols
Protocol 1: Selective Mono-amination at C4 of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from methodologies used in the synthesis of EGFR inhibitors.[4]
-
Reagent Preparation: Dissolve 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethanol (approx. 0.1 M concentration).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the flask to room temperature.
-
Nucleophile Addition: Add the desired amine (e.g., aniline) (1.1 eq) to the reaction mixture dropwise. If the amine hydrochloride salt is used, add a base like triethylamine (TEA) (2.5 eq) to liberate the free amine.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a larger volume of DCM or ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C6
This protocol is a general guideline based on efficient microwave-assisted methods.[5][7]
-
Reagent Preparation: In a microwave-safe reaction vial, combine the 6-chloro (or 6-bromo) pyrazolo[3,4-d]pyrimidine substrate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vial.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-140 °C for 15-60 minutes. Note: Optimization of time and temperature is crucial.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and pass it through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 6-aryl-pyrazolo[3,4-d]pyrimidine.
References
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Guesmi, S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
-
Nasr, T., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Khafagy, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
-
Morrill, C., et al. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Synthesis. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. Available at: [Link]
-
Ahamad, S., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
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Validation & Comparative
The Pyrazole Scaffold: A Versatile Nucleus for Diverse Biological Activities - A Comparative Analysis
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility allows for the generation of a vast library of analogues, each with finely tuned electronic and steric properties. This inherent adaptability has led to the discovery of pyrazole-based compounds exhibiting a broad spectrum of biological activities, making them privileged scaffolds in modern drug discovery. This guide provides a comparative analysis of pyrazole analogs across key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for their biological evaluation, offering researchers a comprehensive resource for the development of next-generation pyrazole-based therapeutics.
Anticancer Activity: Targeting the Pillars of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[1] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in signaling pathways to the disruption of cellular machinery essential for cancer cell growth.[2]
Comparative Efficacy of Anticancer Pyrazole Analogs
The anticancer potential of pyrazole analogs is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely adopted colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential drug candidates.[3] Below is a comparative table summarizing the IC50 values of representative pyrazole analogs against different cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| PTA-1 | Tubulin Polymerization Inhibitor | MDA-MB-231 (Breast) | 0.93 | Etoposide | - | [4] |
| Compound 7a | CDK-2 Inhibitor | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [5] |
| Compound 7b | CDK-2 Inhibitor | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [5] |
| Compound 3 | EGFR Inhibitor | - | 0.06 | Erlotinib | - | [6] |
| Compound 9 | VEGFR-2 Inhibitor | - | 0.22 | Sorafenib | - | [6] |
| Compound 12 | Dual EGFR/VEGFR-2 Inhibitor | HepG2 (Liver) | 0.31 | Erlotinib | 10.6 | [6] |
| Compound 6g | EGFR Inhibitor | - | 0.024 ± 0.002 | Erlotinib | 0.002 ± 0.001 | [7] |
| Compound 11 | COX-2, EGFR, Topo-1 Inhibitor | MCF-7 (Breast) | 2.85 | Doxorubicin | 13.32 | [8] |
| Compound 11 | COX-2, EGFR, Topo-1 Inhibitor | HT-29 (Colon) | 2.12 | 5-FU | 8.77 | [8] |
Analysis of Structure-Activity Relationship (SAR): The data highlights that minor structural modifications to the pyrazole core can lead to significant changes in anticancer potency and selectivity. For instance, the dual inhibition of EGFR and VEGFR-2 by compound 12 suggests that targeting multiple pathways can be a promising strategy.[6] The potent activity of compound 6g underscores the importance of specific substitutions on the pyrazole ring for high-affinity binding to the EGFR active site.[7] Furthermore, the multi-targeted approach of compound 11, inhibiting COX-2, EGFR, and Topoisomerase-1, demonstrates the potential of pyrazole scaffolds to create compounds with broad-spectrum anticancer activity.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the steps for determining the cytotoxic activity of pyrazole analogs using the MTT assay. This self-validating system ensures reproducibility and accuracy in assessing cell viability.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazole analog stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[3]
Visualization of Anticancer Mechanism: EGFR/VEGFR-2 Inhibition
Many pyrazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis. The following diagram illustrates this inhibitory mechanism.
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrazole analogs.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often by targeting essential microbial enzymes or disrupting cell wall synthesis.[9]
Comparative Efficacy of Antimicrobial Pyrazole Analogs
The antimicrobial activity of pyrazole analogs is typically assessed by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in an agar diffusion assay. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Source |
| Compound 5c | MRSA (Gram-positive) | 28 | Levofloxacin | 31 | [10] |
| Compound 5c | P. aeruginosa (Gram-negative) | 24 | Levofloxacin | 27 | [10] |
| Compound 21a | S. aureus (Gram-positive) | 22 | Chloramphenicol | - | [9] |
| Compound 21a | B. subtilis (Gram-positive) | 30 | Chloramphenicol | - | [9] |
| Compound 21a | E. coli (Gram-negative) | 27 | Chloramphenicol | - | [9] |
| Compound 21a | A. niger (Fungus) | 35 | Clotrimazole | - | [9] |
| Compound 21c | C. albicans (Fungus) | 25 | Clotrimazole | - | [9] |
Analysis of Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency of pyrazole analogs are heavily influenced by their substitution patterns. For example, the presence of a free carbothiohydrazide moiety in compounds 21a and 21c appears to be crucial for their broad-spectrum antimicrobial activity.[9] The high activity of compound 5c against both Gram-positive and Gram-negative bacteria suggests that the pyrazole-pyrimidine hybrid scaffold is a promising template for developing new antibiotics.[10] The differences in activity against Gram-positive and Gram-negative bacteria can often be attributed to variations in their cell wall structures.[9]
Experimental Protocol: Zone of Inhibition Assay (Agar Well Diffusion)
This protocol describes a standardized method for evaluating the antimicrobial activity of pyrazole analogs.
Materials:
-
Petri plates
-
Nutrient agar medium
-
Pure cultures of test microorganisms
-
Sterile swabs
-
Sterile cork borer
-
Pyrazole analog solutions of known concentrations
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the nutrient agar medium and pour it into sterile Petri plates. Allow the agar to solidify.
-
Inoculation: Inoculate the solidified agar plates with the test microorganism by evenly spreading a standardized inoculum over the surface using a sterile swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the pyrazole analog solution, the standard antibiotic, and the solvent control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indicator of the antimicrobial potency of the compound.
Visualization of Antimicrobial Mechanism: DNA Gyrase Inhibition
A key mechanism of action for some antimicrobial pyrazole analogs is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by pyrazole analogs.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11]
Comparative Efficacy of Anti-inflammatory Pyrazole Analogs
The in vivo anti-inflammatory activity of pyrazole analogs is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy. In vitro assays typically measure the IC50 values against COX-1 and COX-2 enzymes to determine potency and selectivity.
| Compound ID | In Vivo: Paw Edema Inhibition (%) | In Vitro: COX-2 IC50 (nM) | Standard Drug | Paw Edema Inhibition (%) / COX-2 IC50 (nM) | Source |
| Compound 1 | 96.31 (at 200 mg/kg) | - | Indomethacin | 57.66 (at 10 mg/kg) | [12] |
| Compound 3 | 99.69 (at 200 mg/kg) | - | Indomethacin | 57.66 (at 10 mg/kg) | [12] |
| PYZ10 | - | 0.0283 | Celecoxib | - | [11] |
| PYZ11 | - | 0.2272 | Celecoxib | - | [11] |
| PYZ31 | - | 19.87 | Celecoxib | 35.56 ± 1.02 | [11] |
| Compound 11 | - | 43 (in µM) | Celecoxib | - | [8] |
Analysis of Structure-Activity Relationship (SAR): The anti-inflammatory activity of pyrazole analogs is closely linked to their ability to selectively inhibit COX-2 over COX-1, which reduces gastrointestinal side effects. The data shows that compounds like PYZ10 and PYZ11 exhibit exceptionally potent COX-2 inhibition, surpassing that of the well-known drug celecoxib.[11] The high in vivo efficacy of compounds 1 and 3 in the carrageenan-induced paw edema model demonstrates their significant anti-inflammatory potential.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo protocol is a standard method for screening the anti-inflammatory activity of new compounds.
Materials:
-
Rodents (e.g., Wistar rats)
-
Carrageenan solution (1% in sterile saline)
-
Pyrazole analog suspension/solution
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the pyrazole analog.
-
Compound Administration: Administer the pyrazole analog or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A higher percentage of inhibition indicates greater anti-inflammatory activity.[13]
Visualization of Anti-inflammatory Mechanism: COX-2 Inhibition
The primary anti-inflammatory mechanism of many pyrazole analogs involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Caption: Selective inhibition of COX-2 by pyrazole analogs.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases pose a significant challenge to global health. Pyrazole derivatives have shown promise as neuroprotective agents by mitigating oxidative stress, reducing neuroinflammation, and inhibiting neuronal apoptosis.
Comparative Efficacy of Neuroprotective Pyrazole Analogs
The neuroprotective effects of pyrazole analogs are often evaluated in vitro using neuronal cell lines like SH-SY5Y, where cell viability is measured after exposure to a neurotoxin.
| Compound ID | Neurotoxin | Cell Line | % Cell Viability Increase | Standard | Source |
| Compound 3 | Supernatant from stimulated THP-1 cells | SH-SY5Y | >20% (at 100 µM) | - | [14] |
Analysis of Structure-Activity Relationship (SAR): The neuroprotective activity of pyrazole analogs is often linked to their antioxidant and anti-inflammatory properties. Compound 3 demonstrated a significant ability to protect neuronal cells from the cytotoxic effects of inflammatory mediators released from microglia-like cells, highlighting the potential of pyrazoles in combating neuroinflammation-induced neurodegeneration.[14]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes an in vitro method to assess the neuroprotective effects of pyrazole analogs against oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Culture medium
-
Neurotoxin (e.g., H₂O₂, 6-hydroxydopamine)
-
Pyrazole analog solutions
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach a suitable confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole analog for a specific duration (e.g., 24 hours).
-
Neurotoxin Exposure: Induce neuronal damage by exposing the cells to a neurotoxin for a defined period.
-
Cell Viability Assessment: After the neurotoxin exposure, assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the group treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.
Visualization of Neuroprotective Workflow
The following workflow illustrates the experimental design for evaluating the neuroprotective activity of pyrazole analogs.
Caption: Experimental workflow for neuroprotection assay.
Conclusion
The pyrazole scaffold represents a remarkably fruitful starting point for the design and development of novel therapeutic agents with a wide array of biological activities. The comparative analysis presented in this guide underscores the profound impact of structural modifications on the potency and selectivity of pyrazole analogs as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The provided experimental protocols offer a robust framework for the evaluation of new pyrazole derivatives, ensuring the generation of reliable and reproducible data. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the versatility of the pyrazole nucleus will undoubtedly continue to be harnessed to create the next generation of targeted and effective medicines.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Pyrazolopyrimidine Isomers
For researchers, scientists, and drug development professionals, the pyrazolopyrimidine scaffold represents a privileged heterocyclic system in the discovery of novel anticancer agents.[1] Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding sites of numerous protein kinases, many of which are critical regulators of cancer cell proliferation, survival, and metastasis.[2][3][4] This guide provides an in-depth comparison of the anticancer activities of key pyrazolopyrimidine isomers, supported by experimental data and detailed protocols for validation. We will explore the causal relationships behind experimental choices and provide a framework for the rigorous evaluation of these promising compounds.
The Landscape of Pyrazolopyrimidine Isomers in Oncology
The arrangement of nitrogen atoms within the fused pyrazole and pyrimidine rings gives rise to several isomers, each with a unique pharmacological profile.[5][6] The most extensively studied isomers in cancer research include pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, with others such as pyrazolo[4,3-d]pyrimidine and pyrazolo[5,1-b]pyrimidine also demonstrating therapeutic potential.[5][7] The subtle shifts in nitrogen positioning significantly impact the molecule's ability to interact with target proteins, leading to variations in potency and selectivity.[5]
Comparative Anticancer Activity of Key Isomers
The anticancer potential of pyrazolopyrimidine isomers is most effectively demonstrated through a comparative analysis of their activity against a panel of cancer cell lines and their inhibitory effects on specific molecular targets.
Pyrazolo[3,4-d]pyrimidine: A Prolific Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine core is arguably the most investigated isomer, forming the backbone of numerous potent kinase inhibitors.[8][9][10][11] Its derivatives have shown remarkable efficacy against a wide range of cancer types by targeting key oncogenic kinases.
Key Molecular Targets and In Vitro Efficacy:
Derivatives of this isomer are known to inhibit a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many epithelial cancers, EGFR is a prime target for anticancer therapies.[12] Novel phenylpyrazolo[3,4-d]pyrimidine analogs have demonstrated potent, dual inhibitory effects on both wild-type EGFR and the T790M mutant, as well as VEGFR2, with IC50 values in the low micromolar to nanomolar range.[8]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are frequently dysregulated in cancer.[2][13] Pyrazolo[3,4-d]pyrimidine derivatives have been successfully designed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis.[2][3]
-
Src Tyrosine Kinase: This non-receptor tyrosine kinase plays a significant role in cancer cell proliferation, invasion, and metastasis.[14] Pyrazolo[3,4-d]pyrimidines have been developed as potent Src inhibitors.[10][14]
Comparative Cytotoxicity Data for Pyrazolo[3,4-d]pyrimidine Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Primary Target(s) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidines | MCF-7 (Breast) | 0.3 - 24 | EGFR, VEGFR2 | [8] |
| HCT116 (Colon) | Variable | EGFR, VEGFR2 | [8] | |
| HePG-2 (Liver) | Variable | EGFR, VEGFR2 | [8] | |
| N-aryl pyrazolo[3,4-d]pyrimidines | Caco-2 (Colon) | Micromolar range | Proliferation Inhibition | [9] |
| A549 (Lung) | Micromolar range | Proliferation Inhibition | [9] | |
| HT1080 (Fibrosarcoma) | Micromolar range | Proliferation Inhibition | [9] | |
| HeLa (Cervical) | Micromolar range | Proliferation Inhibition | [9] | |
| Hydrazone-substituted pyrazolo[3,4-d]pyrimidines | 57 different cell lines | 0.326 - 4.31 | Broad Antitumor | [10] |
| Piperazine-linked pyrazolo[3,4-d]pyrimidines | MDA-MB-231 (Breast) | 5.5 - 11 | General Cytotoxicity | [15] |
| MCF-7 (Breast) | 5.5 - 11 | General Cytotoxicity | [15] |
Pyrazolo[1,5-a]pyrimidine: A Rising Star in Targeted Therapy
While not as extensively explored as the [3,4-d] isomer, pyrazolo[1,5-a]pyrimidines are gaining significant attention, particularly as inhibitors of Tropomyosin Receptor Kinases (Trks).[6] This isomer also exhibits a broad range of biological activities, including anticancer effects.[5]
Key Molecular Targets and In Vitro Efficacy:
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized in the development of:
-
Trk Inhibitors: Fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors. Larotrectinib and Entrectinib, two FDA-approved Trk inhibitors, feature a pyrazolo[1,5-a]pyrimidine core, highlighting the importance of this isomer in targeting these kinases.[6]
Due to the proprietary nature of drug development, specific IC50 values for these approved drugs against a wide panel of cell lines are not always publicly available in comparative academic studies. However, their clinical efficacy underscores the potential of this scaffold.
A Framework for In-House Validation of Anticancer Activity
To rigorously validate the anticancer activity of novel pyrazolopyrimidine isomers, a multi-tiered experimental approach is essential. This process typically moves from broad cytotoxicity screening to specific mechanism-of-action studies.
Experimental Workflow for Anticancer Activity Validation
Caption: A stepwise workflow for validating the anticancer activity of novel compounds.
Detailed Experimental Protocols
1. Cell Viability/Proliferation Assays (MTT/XTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[16][17] The XTT assay is often preferred as it produces a soluble formazan, simplifying the protocol.[17]
-
Protocol (XTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyrimidine isomer and a vehicle control. Incubate for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 4-24 hours, depending on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Assays
-
Rationale: A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[18]
-
Methods:
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a widely used method to detect and quantify apoptotic cells.[19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Western Blotting for Apoptosis Markers: This technique allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases (e.g., caspase-3) and PARP, as well as changes in the expression of Bcl-2 family proteins.[20][21]
-
3. Cell Cycle Analysis
-
Rationale: Many anticancer agents, particularly kinase inhibitors, exert their effects by arresting the cell cycle at specific checkpoints.[2]
-
Method (Flow Cytometry):
-
Treat cells with the test compound for a specified time.
-
Harvest and fix the cells in ethanol.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
4. Kinase Inhibition Assays
-
Rationale: Given that pyrazolopyrimidines are known kinase inhibitors, it is crucial to determine their specific molecular targets.
-
Method (In Vitro Enzymatic Assays): These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. They are typically performed in a cell-free system and can be adapted for high-throughput screening.
Signaling Pathways Targeted by Pyrazolopyrimidine Isomers
The anticancer effects of pyrazolopyrimidine isomers are mediated through the inhibition of key signaling pathways that drive tumorigenesis.
EGFR/VEGFR Signaling Pathway Inhibition
Sources
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
Comparing kinase inhibitory activity of different pyrazolopyridine derivatives
A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
This guide provides a comparative analysis of the kinase inhibitory activity of different pyrazolopyridine derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into the structural classes, target specificity, and inhibitory potency of these compounds, supported by experimental data and protocols.
Introduction: The Significance of Pyrazolopyridines in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This has made them one of the most important classes of drug targets. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its unique chemical architecture allows it to mimic the adenine region of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain. This guide will explore the structure-activity relationships (SAR) of various pyrazolopyridine derivatives and provide a framework for evaluating their inhibitory potential.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrazolopyridine derivatives inhibit kinases is through competitive inhibition with respect to ATP. The nitrogen atoms within the pyrazolopyridine core form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the binding and subsequent hydrolysis of ATP, thereby blocking the phosphotransferase reaction. The specific substitutions on the pyrazolopyridine core determine the inhibitor's potency and selectivity for different kinases.
Comparative Analysis of Pyrazolopyridine Derivatives
The versatility of the pyrazolopyridine scaffold has led to the development of numerous derivatives with varying selectivity and potency against different kinase families. Below, we compare the inhibitory activities of several key examples.
SRC Family Kinase Inhibitors
The SRC family of non-receptor tyrosine kinases are key regulators of cell proliferation, differentiation, and survival. The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of pyrazolopyridine, has been extensively explored for SRC inhibition. For instance, PP1 and its derivatives are well-characterized SRC inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which is central to immune system regulation. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Several pyrazolopyridine-based compounds have been developed as potent JAK inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of Select Pyrazolopyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Primary Indication/Use | Reference |
| Ruxolitinib | JAK1 | 3.3 | Myelofibrosis, Polycythemia Vera | |
| JAK2 | 2.8 | |||
| Tofacitinib | JAK1 | 1 | Rheumatoid Arthritis, Psoriatic Arthritis | |
| JAK2 | 20 | |||
| JAK3 | 5 | |||
| Gandotinib (LY2784544) | JAK2 (V617F) | 3 | Myeloproliferative Neoplasms | |
| JAK2 (WT) | 6 | |||
| Momelotinib | JAK1 | 11 | Myelofibrosis | |
| JAK2 | 18 | |||
| Filgotinib | JAK1 | 10 | Rheumatoid Arthritis, Ulcerative Colitis | |
| JAK2 | 28 |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
The JAK-STAT Signaling Pathway
To understand the therapeutic impact of JAK inhibitors, it is essential to visualize their role within the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. Pyrazolopyridine inhibitors block the initial phosphorylation step by inhibiting JAK activity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolopyridine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory activity of pyrazolopyridine derivatives, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to higher kinase inhibition.
Experimental Workflow
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Detailed Step-by-Step Methodology
Objective: To determine the IC50 value of a pyrazolopyridine derivative against a target kinase.
Materials:
-
Target kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Test compound (pyrazolopyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.
-
Rationale: A wide concentration range is crucial for generating a full dose-response curve, which is necessary for accurate IC50 determination.
-
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition, maximum activity) and wells without kinase (for 100% inhibition, background).
-
Kinase Addition: Prepare a solution of the kinase in the assay buffer. Add 10 µL of the kinase solution to each well (except the 100% inhibition controls).
-
Rationale: Pre-incubating the kinase with the inhibitor allows the compound to bind to the kinase's active site before the reaction is initiated.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibition. Add 10 µL of this mix to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the 0% inhibition wells).
-
Signal Detection: Add 25 µL of the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Development: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Perspectives
Pyrazolopyridine derivatives have proven to be a highly successful scaffold for the development of potent and selective kinase inhibitors, leading to several approved drugs for a range of diseases. The comparative analysis reveals that subtle structural modifications can significantly alter the potency and selectivity profile of these compounds, highlighting the importance of rational drug design. Future efforts will likely focus on developing next-generation pyrazolopyridine inhibitors with improved selectivity to minimize off-target effects, as well as exploring their potential against novel kinase targets. The experimental framework provided in this guide offers a robust method for the continued evaluation and development of this important class of therapeutic agents.
References
-
Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Clinical Cancer Research URL: [Link]
-
Title: Tofacitinib (CP-690,550): a potent and selective Janus kinase inhibitor for the treatment of autoimmune and inflammatory diseases. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The JAK2 inhibitor gandotinib (LY2784544) is a potent and selective agent in preclinical models. Source: Blood Advances URL: [Link]
-
Title: Momelotinib: an emerging treatment for myelofibrosis. Source: Journal of Hematology & Oncology URL: [Link]
-
Title: Filgotinib, a selective JAK1 inhibitor, in clinical development for the treatment of rheumatoid arthritis. Source: Expert Opinion on Investigational Drugs URL: [Link]
The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core for Diverse Inhibitor Design
A Comparative Guide to Structure-Activity Relationships of Pyrazolo[4,3-c]pyridine Inhibitors for Researchers and Drug Development Professionals
The pyrazolo[4,3-c]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to serve as a foundation for potent and selective inhibitors of various biological targets. Its rigid structure and multiple points for substitution allow for the fine-tuning of pharmacological properties, leading to the development of compounds with diverse therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine inhibitors targeting distinct protein classes, offering insights into the rational design of next-generation therapeutics.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine system is an isomeric form of the more extensively studied pyrazolo[3,4-b]pyridine scaffold. While both are bioisosteres of purines and have been explored as kinase inhibitors, the unique arrangement of nitrogen atoms in the pyrazolo[4,3-c]pyridine core offers a different vector space for substituent placement, enabling novel interactions with target proteins. This distinction has led to the discovery of potent inhibitors for targets beyond the kinome, such as protein-protein interactions (PPIs).
This guide will delve into the SAR of two distinct classes of pyrazolo[4,3-c]pyridine inhibitors: those targeting the PEX14-PEX5 protein-protein interaction and those inhibiting the receptor-interacting protein 1 (RIP1) kinase. By comparing the SAR for these different target classes, we can elucidate the key structural features that govern potency and selectivity for each.
Comparative Structure-Activity Relationship (SAR) Analysis
The strategic placement of substituents on the pyrazolo[4,3-c]pyridine core is paramount in determining the inhibitory activity and selectivity of the resulting compounds. Below, we compare the SAR for two distinct biological targets.
Inhibitors of the PEX14-PEX5 Protein-Protein Interaction
The interaction between PEX14 and PEX5 is crucial for the import of proteins into peroxisomes, a vital process for the metabolism of certain parasites like Trypanosoma.[1][2] Inhibition of this PPI is a promising strategy for developing novel anti-trypanosomal agents. Structure-based design has led to the development of potent pyrazolo[4,3-c]pyridine-based inhibitors of this interaction.[2]
A key interaction for these inhibitors is the placement of aromatic moieties into two hydrophobic pockets on the surface of PEX14, mimicking the binding of a tryptophan and a phenylalanine/tyrosine residue from PEX5. The pyrazolo[4,3-c]pyridine scaffold serves as a rigid linker to optimally position these aromatic substituents.
Key SAR Observations for PEX14-PEX5 Inhibitors:
-
R3 Position: A phenyl group at the R3 position is crucial for occupying the tryptophan-binding pocket on PEX14. Modifications to this group generally lead to a decrease in potency.
-
R4 Position: A larger aromatic system, such as a naphthalene ring, at the R4 position effectively fills the phenylalanine/tyrosine-binding pocket. The substitution pattern on the naphthalene ring is critical, with methoxy groups enhancing activity.[2]
-
R7 Position: Small alkyl groups or a hydrogen atom at the R7 position are well-tolerated.
-
N1-Position: Substitution at the N1-position with a methyl group can improve physicochemical properties without significantly impacting inhibitory activity.
| Compound | R3 | R4 | R7 | IC50 (µM) vs. TbPEX14-PEX5[2] |
| 1 | Phenyl | H | H | >100 |
| 2 | Phenyl | 1-Naphthyl | H | 1.2 |
| 3 | Phenyl | 2-Naphthyl | H | 0.8 |
| 4 | Phenyl | 4-Methoxy-1-naphthyl | H | 0.3 |
Inhibitors of Receptor-Interacting Protein 1 (RIP1) Kinase
RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases and neurodegeneration. The discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent and selective RIP1 kinase inhibitors highlights the versatility of this scaffold.[3]
The SAR for these kinase inhibitors is distinct from that of the PPI inhibitors, emphasizing different substitution patterns to achieve optimal interactions within the ATP-binding pocket of RIP1.
Key SAR Observations for RIP1 Kinase Inhibitors: [3]
-
Core Structure: The 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core is essential for activity.
-
N1-Position: An unsubstituted N1-H is critical for forming a key hydrogen bond with the hinge region of the kinase.
-
R3 Position: A substituted phenyl ring at the R3 position is a major determinant of potency. Electron-withdrawing groups, such as trifluoromethyl, and ortho-substituents are favored.
-
R6 Position: A cyclopropylmethyl group at the R6 position provides a good balance of potency and pharmacokinetic properties, including brain penetration.
| Compound | R3 | R6 | RIP1 IC50 (nM)[3] |
| 5 | Phenyl | H | 1200 |
| 6 | 2-Trifluoromethylphenyl | H | 89 |
| 7 | 2-Trifluoromethylphenyl | Cyclopropylmethyl | 3.1 |
| 8 | 2,6-Difluorophenyl | Cyclopropylmethyl | 2.5 |
Experimental Protocols
Biochemical Assay: PEX14-PEX5 Interaction Assay (Isothermal Titration Calorimetry)
This protocol describes a biophysical method to quantify the binding affinity between the PEX14 and PEX5 proteins in the presence of an inhibitor.
Materials:
-
Purified recombinant PEX14 N-terminal domain (e.g., residues 16-80).
-
Purified recombinant PEX5 N-terminal domain (e.g., residues 1-110).
-
Isothermal Titration Calorimeter (ITC).
-
Assay buffer: 20 mM sodium phosphate, 100 mM NaCl, pH 6.5.
-
Pyrazolo[4,3-c]pyridine inhibitor stock solution in DMSO.
Procedure:
-
Prepare a solution of PEX5 (e.g., 35 µM) in the assay buffer.
-
Prepare a solution of PEX14 (e.g., 600 µM) in the assay buffer containing the desired concentration of the inhibitor. The final DMSO concentration should be matched in the PEX5 solution.
-
Load the PEX5 solution into the sample cell of the ITC instrument.
-
Load the PEX14/inhibitor solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, injection volume, spacing between injections).
-
Initiate the titration experiment, injecting the PEX14/inhibitor solution into the PEX5 solution.
-
Analyze the resulting data by fitting to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Cell-Based Assay: MTT Assay for Cytotoxicity
This protocol outlines a colorimetric assay to assess the effect of pyrazolo[4,3-c]pyridine inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Pyrazolo[4,3-c]pyridine inhibitor stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazolo[4,3-c]pyridine inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold is a highly adaptable platform for the design of potent and selective inhibitors against a range of biological targets. The comparative SAR analysis of PEX14-PEX5 PPI inhibitors and RIP1 kinase inhibitors reveals that distinct substitution patterns are required to achieve optimal activity against these different target classes. For PEX14-PEX5 inhibitors, bulky aromatic groups at the R3 and R4 positions are key for occupying hydrophobic pockets, while for RIP1 kinase inhibitors, an unsubstituted N1-H for hinge binding and a substituted phenyl at R3 are critical. These findings underscore the importance of a deep understanding of the target's binding site topology in guiding the rational design of pyrazolo[4,3-c]pyridine-based therapeutics. The experimental protocols provided herein offer a starting point for researchers to evaluate the activity of their own novel pyrazolo[4,3-c]pyridine derivatives.
References
-
Brana, M. F., Cacho, M., Garcia, M. L., & Ramos, A. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(21), 6843-6846. [Link]
-
Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015). Chemical Biology & Drug Design, 86(5), 1137-1146. [Link]
-
Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Popowicz, G. M. (2020). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 protein-protein interaction with trypanocidal activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]
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Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). ResearchGate. [Link]
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In vivo efficacy studies of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine derivatives
An In-depth Technical Guide to the In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
Foreword for the Research Professional
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways implicated in cancer and inflammatory diseases. This guide provides a comprehensive analysis of the in vivo efficacy of select pyrazolo[3,4-d]pyrimidine derivatives, moving beyond a mere compilation of data to offer a critical comparison of their performance in preclinical models. Our focus is to dissect the experimental nuances and mechanistic underpinnings that contribute to the observed therapeutic outcomes, thereby providing actionable insights for researchers, scientists, and drug development professionals. We will delve into specific case studies, comparing derivatives investigated for their anti-inflammatory and anticancer properties, and provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings.
Comparative In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives has been substantiated in various animal models. Below, we compare the in vivo efficacy of representative compounds in both oncology and inflammation paradigms.
Anticancer Efficacy in a Neuroblastoma Xenograft Model
A notable example of a pyrazolo[3,4-d]pyrimidine derivative with demonstrated in vivo anticancer activity is Si306, a c-Src tyrosine kinase inhibitor. Its efficacy was evaluated in an orthotopic mouse model of neuroblastoma, a pediatric cancer known for its aggressive nature. For this study, neuroblastoma cells were implanted into the adrenal gland of immunodeficient mice. Treatment with Si306, particularly when encapsulated in immunoliposomes targeting the GD2 antigen on neuroblastoma cells, resulted in a significant improvement in survival.[1]
Table 1: Comparative Anticancer Efficacy of a Pyrazolo[3,4-d]pyrimidine Derivative in a Neuroblastoma Model
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Si306 (free drug) | Orthotopic neuroblastoma mouse model | Intravenous injection | Median survival | Moderate increase in survival compared to control |
| GD2-LP[Si306] (immunoliposome) | Orthotopic neuroblastoma mouse model | Intravenous injection | Median survival | Significant increase in survival compared to free drug and untargeted liposomes[1] |
The enhanced efficacy of the immunoliposome formulation highlights the importance of targeted delivery in maximizing the therapeutic index of potent small molecules like Si306.[1]
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
In the realm of inflammation, novel pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to modulate key inflammatory mediators. A study exploring a series of these compounds as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) provides valuable in vivo data from a carrageenan-induced paw edema model in rats, a classic assay for acute inflammation.
Table 2: Comparative Anti-inflammatory Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Compound 7e | Carrageenan-induced paw edema in rats | Oral administration | Reduction in paw edema | Most effective among the tested series, with minimal gastric ulceration[2] |
| Compound 8e | Carrageenan-induced paw edema in rats | Oral administration | Reduction in paw edema | Significant anti-inflammatory activity[2] |
| Celecoxib (Reference) | Carrageenan-induced paw edema in rats | Oral administration | Reduction in paw edema | Standard COX-2 inhibitor response |
Compound 7e emerged as a particularly promising candidate, demonstrating superior anti-inflammatory effects with a favorable gastrointestinal safety profile, a critical consideration for anti-inflammatory drug development.[2]
Mechanistic Insights: Targeting Key Signaling Pathways
The therapeutic effects of pyrazolo[3,4-d]pyrimidine derivatives are rooted in their ability to modulate specific signaling pathways.
In oncology, derivatives like Si306 function as ATP-competitive inhibitors of kinases such as c-Src.[1] The inhibition of c-Src disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-Src signaling pathway by Si306.
In the context of inflammation, the targeted inhibition of COX-2 and 5-LOX by pyrazolo[3,4-d]pyrimidine derivatives effectively curtails the production of pro-inflammatory prostaglandins and leukotrienes.[2] This dual-inhibition mechanism is advantageous as it can lead to a broader anti-inflammatory effect compared to selective COX-2 inhibitors.
Experimental Protocols: A Guide to Reproducible In Vivo Studies
The integrity of preclinical data hinges on the meticulous execution of experimental protocols. Below are detailed methodologies for the in vivo models discussed.
Protocol 1: Orthotopic Neuroblastoma Xenograft Model
This protocol outlines the key steps for evaluating the in vivo anticancer efficacy of a test compound against neuroblastoma.
Workflow Diagram:
Caption: Workflow for an orthotopic neuroblastoma xenograft study.
Step-by-Step Methodology:
-
Cell Culture: Human neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y) are cultured under standard conditions. For tracking, cells can be transduced with a luciferase reporter gene.
-
Animal Acclimatization: Immunodeficient mice (e.g., NOD-scid gamma) are acclimatized for at least one week before any procedures.
-
Orthotopic Tumor Implantation: Mice are anesthetized, and a small incision is made to expose the adrenal gland. A suspension of neuroblastoma cells is then injected into the adrenal gland.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging if luciferase-expressing cells are used.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Si306) and vehicle control are administered according to the planned dosing schedule (e.g., intravenous injection).[1]
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Body weight and general health of the animals are monitored throughout the study.
-
Post-Mortem Analysis: At the end of the study, tumors can be excised for histological and molecular analysis to confirm the mechanism of action.
Protocol 2: Carrageenan-Induced Paw Edema Model
This protocol details the procedure for assessing the acute anti-inflammatory activity of a test compound.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups and treated orally with the test compounds (e.g., compounds 7e and 8e), a reference drug (e.g., celecoxib), or the vehicle.[2]
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal, and the percentage inhibition of edema is determined by comparing the treated groups to the vehicle control group.
-
Gastric Ulceration Assessment: At the end of the experiment, animals are euthanized, and their stomachs are examined for any signs of ulceration.[2]
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics for cancer and inflammatory diseases. The in vivo studies highlighted in this guide underscore the potential of these derivatives to achieve significant therapeutic effects in preclinical models. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and half-life. Furthermore, the exploration of novel derivatives with improved selectivity and potency against their respective targets will be crucial for their successful clinical translation. The use of advanced drug delivery systems, as demonstrated with Si306, also presents a viable strategy to improve the therapeutic window of this promising class of compounds.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolopyridine-Based Kinase Inhibitors
Introduction: The Privileged Scaffold and the Selectivity Imperative
The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, celebrated for its role as a versatile hinge-binding motif in a multitude of kinase inhibitors.[1][2] Its rigid, planar structure and capacity for crucial hydrogen bond interactions with the kinase hinge region have propelled numerous pyrazolopyridine-based compounds into clinical trials and even to market approval, including selpercatinib and glumetinib.[1][2] These inhibitors target a wide range of kinases, from Src family kinases (SFKs) to RET and MET, which are implicated in various cancers.[1][3]
However, the very feature that makes this scaffold so effective—its ability to mimic the ATP hinge-binding motif—also presents its greatest challenge: selectivity. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[4][5] Consequently, an inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to off-target effects that can compromise efficacy and cause toxicity.[4][6]
Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a supplementary check; it is a cornerstone of the drug development process. This guide provides an in-depth comparison of state-of-the-art methodologies for profiling these inhibitors, offering not just protocols but the strategic rationale behind their application.
The Strategic Imperative: Why Comprehensive Profiling Matters
Before delving into methodologies, we must understand the causality behind the need for profiling. A kinase inhibitor's activity profile dictates its therapeutic window and potential liabilities. An incomplete understanding can lead to:
-
Misinterpretation of Phenotype: A cellular effect might be attributed to the intended target (on-target) when it is actually caused by an unknown off-target kinase.
-
Unexpected Toxicity: Inhibition of essential "housekeeping" kinases can lead to adverse events in clinical trials.
-
Synergistic Efficacy (Polypharmacology): In some cases, off-target inhibition can be beneficial. Profiling can uncover these opportunities, turning a "side effect" into a therapeutic advantage.
This guide will compare three orthogonal, industry-standard approaches to build a complete selectivity picture:
-
Biochemical Profiling (In Vitro Binding): Measures direct physical interaction between the inhibitor and a purified kinase panel.
-
Cellular Target Engagement: Confirms that the inhibitor binds its intended target within the complex milieu of a living cell.
-
Functional Cellular Profiling (Phosphoproteomics): Measures the downstream functional consequences of kinase inhibition in a cellular context.
Part 1: Biochemical Profiling — The Foundational Screen
The first step is to understand the inhibitor's intrinsic binding affinity across a broad swath of the kinome. This is typically accomplished through high-throughput screening against a large panel of purified kinases.
Featured Technology: Competition Binding Assays (e.g., KINOMEscan®)
Competition binding assays are a gold standard for initial, broad selectivity screening.[7] They are ATP-independent, which is a critical advantage as they measure the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by the assay's ATP concentration.[8]
Principle of the Assay: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound (your pyrazolopyridine inhibitor).[8] The inhibitor competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag. A strong "hit" (potent inhibitor) will result in less kinase captured on the support.[8]
Caption: Workflow for a competition binding kinase profiling assay.
Data Interpretation & Comparison
The output is typically a list of Kd values or "% Inhibition at a given concentration" for each kinase in the panel. This allows for a direct comparison of inhibitor selectivity.
Table 1: Comparative Biochemical Profile of Three Hypothetical Pyrazolopyridine Src Inhibitors
| Kinase Target | PZP-SRC-01 (Kd, nM) | PZP-SRC-02 (Kd, nM) | PZP-SRC-03 (Kd, nM) |
| SRC (On-Target) | 5.2 | 8.1 | 25.3 |
| LCK | 8.9 | 15.2 | 450.1 |
| FYN | 12.5 | 22.7 | 675.8 |
| ABL1 | 250.6 | 850.3 | >10,000 |
| VEGFR2 | 1,200 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
Expert Insight: From this data, PZP-SRC-01 is the most potent but also shows significant activity against other Src Family Kinases (SFKs) like LCK and FYN, and moderate off-target activity on ABL1. PZP-SRC-02 is slightly less potent but shows improved selectivity against ABL1. PZP-SRC-03 is the least potent but demonstrates exceptional selectivity, with over 15-fold selectivity for SRC over other SFKs and minimal off-target binding. The choice of which compound to advance depends on the therapeutic goal. For an immuno-oncology application where LCK inhibition is also desired, PZP-SRC-01 might be interesting.[1] For a highly specific anti-cancer agent, PZP-SRC-03 is the superior candidate despite its lower on-target potency.
Part 2: Cellular Target Engagement — Verifying the Hit in a Live-Cell Context
A compound that binds a purified enzyme in a test tube may not necessarily engage its target in the complex, crowded environment of a cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for verifying target engagement in intact cells or cell lysates.[9]
Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization. When a protein is heated, it denatures and aggregates out of solution. The binding of a ligand (the pyrazolopyridine inhibitor) stabilizes the protein's structure, increasing the temperature required to denature it.[10] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if the drug has bound and stabilized its target.[9]
This protocol is a self-validating system, including controls to ensure the observed thermal shift is specific to the drug-target interaction.
-
Cell Culture & Lysis:
-
Culture a relevant cell line (e.g., SW620 colorectal cancer cells) to ~80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen) to release cellular proteins.[11]
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris. Collect the supernatant (soluble proteome).[11]
-
-
Inhibitor Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat aliquots with the pyrazolopyridine inhibitor (e.g., 10 µM PZP-SRC-03) or a vehicle control (e.g., 0.1% DMSO). Include a known SRC inhibitor like Dasatinib as a positive control.
-
Incubate at room temperature for 30 minutes to allow for binding.[11]
-
-
Thermal Challenge:
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A PCR thermocycler provides precise temperature control.[12]
-
Causality: The 3-minute heating time is a critical parameter. It must be long enough to induce denaturation of the unbound protein but short enough to maintain a detectable soluble fraction of the stabilized protein.
-
-
Separation and Detection:
-
Centrifuge the heated samples again (20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.[11]
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble SRC kinase in each sample by Western Blot or ELISA. Run a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for SRC at each temperature for the vehicle, positive control, and test compound.
-
Plot the percentage of soluble SRC relative to the non-heated control against temperature to generate a "melting curve." A shift in the curve to the right indicates thermal stabilization and confirms target engagement.
-
Part 3: Functional Profiling — Mapping the Downstream Consequences
Confirming that an inhibitor binds its target is crucial, but understanding the functional impact on cellular signaling pathways is the ultimate goal. Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of the changes in protein phosphorylation throughout the cell following inhibitor treatment.[13][14]
Principle of the Assay: This "bottom-up" proteomic approach involves treating cells with the inhibitor, lysing them, and digesting the entire proteome into peptides.[13] Phosphopeptides are then selectively enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] By comparing the abundance of thousands of phosphopeptides between inhibitor-treated and vehicle-treated cells, we can identify substrates of the targeted kinase and discover off-target effects.[15]
Caption: A typical bottom-up phosphoproteomics workflow.
Analysis of PZP-SRC-03-treated cells should reveal a significant decrease in the phosphorylation of known SRC substrates. For example, SRC is a non-receptor tyrosine kinase that plays a key role in signaling pathways controlling cell proliferation, motility, and survival.[16][17] It often acts downstream of receptor tyrosine kinases and upstream of pathways like MAPK and PI3K.[18][19][20]
Caption: Simplified SRC signaling pathway showing the point of intervention.
If the phosphoproteomic data for PZP-SRC-03 shows downregulation of phosphosites on FAK, STAT3, and components of the PI3K/MAPK pathways, it provides strong functional validation of on-target activity. Conversely, if phosphorylation of substrates for unrelated kinases (e.g., CDK or Aurora kinase substrates) is significantly altered, it points to the off-target activities that biochemical screening may have missed and warrants further investigation.
Conclusion: An Integrated Approach to Selectivity
No single method provides a complete picture of a kinase inhibitor's selectivity. True scientific integrity is achieved by integrating orthogonal approaches.
-
Start Broad (Biochemical): Use competition binding assays to survey the kinome, identify potent off-targets, and guide initial structure-activity relationships.
-
Confirm in situ (Cellular Engagement): Employ CETSA to validate that your compound engages the intended target at relevant concentrations within the native cellular environment.
-
Assess Function (Phosphoproteomics): Use global phosphoproteomics to map the functional consequences of target engagement, confirm on-target pathway modulation, and uncover unexpected off-target signaling effects.
By layering these datasets, researchers and drug development professionals can build a comprehensive and reliable cross-reactivity profile, enabling informed decisions to advance the most promising and safest pyrazolopyridine-based kinase inhibitors toward the clinic.
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Priya, S., Laha, S., & Das, T. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1195-1221. Available from: [Link]
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White, F. M. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in molecular biology (Clifton, N.J.), 790, 203–216. Available from: [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 237–251. Available from: [Link]
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Lowell, C. A., & Mayadas, T. N. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor perspectives in biology, 4(10), a008582. Available from: [Link]
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Cuitino, M. C., & Amzel, L. M. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC bioinformatics, 14, 239. Available from: [Link]
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Sugiyama, N., & Ishihama, Y. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International journal of molecular sciences, 24(1), 191. Available from: [Link]
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Priya, S., Laha, S., & Das, T. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]
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Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Lee, K. A., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Available from: [Link]
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Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available from: [Link]
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Rosell, G., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available from: [Link]
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Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9–25. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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Priya, S., Laha, S., & Das, T. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]
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Dvornik, I., et al. (2023). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. Available from: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available from: [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]
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Wlodarchak, N. Q., & Xing, Y. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International journal of molecular sciences, 24(9), 7859. Available from: [Link]
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Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]
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Rosell, G., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. Available from: [Link]
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Fremeau, R. T., Jr., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(11), 3042–3050. Available from: [Link]
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A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the myriad of privileged structures, the isomeric pyrazolopyridine scaffolds have garnered significant attention, particularly for their utility in the design of kinase inhibitors. This guide provides a detailed head-to-head comparison of two prominent isomers: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine. We will delve into their distinct chemical properties, synthetic accessibility, and documented biological activities, supported by experimental data and detailed protocols to inform researchers in their scaffold selection process.
Core Structural and Physicochemical Differences
The fundamental difference between the pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds lies in the arrangement of the nitrogen atoms within the fused bicyclic system. This seemingly subtle variation in heteroatom placement has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.
The pyrazolo[3,4-b]pyridine scaffold is structurally analogous to purine bases like adenine and guanine, which has made it a popular choice for targeting ATP-binding sites in enzymes, particularly kinases.[1] The arrangement of nitrogen atoms in this scaffold presents a unique hydrogen bond donor-acceptor pattern that can effectively mimic the interactions of the natural purine substrates.
Conversely, the pyrazolo[4,3-c]pyridine system offers a different spatial arrangement of its nitrogen atoms, which can lead to alternative binding modes and selectivity profiles. The choice between these scaffolds is therefore not arbitrary but a strategic decision based on the specific topology and amino acid composition of the target protein's active site.
Synthetic Accessibility: A Comparative Overview
Both scaffolds are accessible through various synthetic routes, often starting from appropriately substituted pyrazole or pyridine precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern on the final molecule.
Synthesis of Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2] This approach allows for the introduction of diversity at multiple positions of the scaffold.
Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of pyrazolo[4,3-c]pyridines can be more challenging. One established route involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. For instance, a sequence involving nucleophilic aromatic substitution (SNAr) on a 2-chloro-3-nitropyridine followed by a modified Japp-Klingemann reaction has been reported to be effective.[1]
Biological Activity and Therapeutic Applications: A Head-to-Head Analysis
Both scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules, particularly in the realm of oncology. Their ability to act as "hinge-binding" motifs in kinase inhibitors is a shared and highly valued characteristic.
Pyrazolo[3,4-b]pyridine: A Scaffold for Diverse Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a well-established scaffold in the development of inhibitors for a wide range of kinases. Its purine-like structure allows it to effectively compete with ATP for binding in the kinase active site.[1]
Table 1: Examples of Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Findings | Reference |
| 3,5-disubstituted derivatives | CDK1 | Potent and selective inhibition of CDK1, leading to anti-proliferative effects in human tumor cell lines. | [3] |
| 1H-pyrazolo[3,4-b]pyridines | FGFR | Identification of potent and selective FGFR kinase inhibitors with significant antitumor efficacy in xenograft models. | [4] |
| Substituted derivatives | TRK | Discovery of nanomolar inhibitors of Tropomyosin receptor kinase A (TRKA) with good plasma stability. | [5] |
| Various derivatives | Topoisomerase IIα | Development of potent anti-leukemic agents that induce DNA damage and apoptosis. | [6] |
The versatility of the pyrazolo[3,4-b]pyridine scaffold is evident from the diverse range of kinases it can be tailored to inhibit.[7] The substitution pattern around the core ring system can be systematically modified to achieve desired potency and selectivity.[2]
Pyrazolo[4,3-c]pyridine: Targeting Specific Kinases and Protein-Protein Interactions
While perhaps less explored than its isomer, the pyrazolo[4,3-c]pyridine scaffold has also demonstrated significant therapeutic potential. Its unique arrangement of nitrogen atoms can be exploited to achieve novel binding interactions and target selectivity.
A notable example of a drug candidate featuring this scaffold is Glumetinib (SCC244) , a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase.[8] c-Met is a well-validated target in oncology, and its dysregulation is implicated in the progression of various cancers. Glumetinib has shown subnanomolar potency against c-Met kinase activity and has been investigated in clinical trials.[9][10]
Beyond kinase inhibition, the pyrazolo[4,3-c]pyridine scaffold has also been successfully employed to target protein-protein interactions (PPIs). For instance, derivatives of this scaffold have been developed as the first small-molecule inhibitors of the PEX14-PEX5 interaction, which is crucial for glycosome biogenesis in Trypanosoma parasites, demonstrating trypanocidal activity.[11]
Table 2: Examples of Pyrazolo[4,3-c]pyridine-based Bioactive Compounds
| Compound Class | Target | Key Findings | Reference |
| Glumetinib (SCC244) | c-Met Kinase | Highly potent and selective inhibitor with anti-tumor activity in MET-dependent cancer models. | [8][10] |
| Substituted derivatives | PEX14-PEX5 PPI | First-in-class inhibitors with trypanocidal activity, demonstrating the scaffold's utility beyond kinase inhibition. | [11] |
| Sulfonamide derivatives | Carbonic Anhydrases | Showed interesting inhibition activity towards cytosolic and bacterial carbonic anhydrase isoforms. | [12] |
Experimental Protocols
To facilitate further research and development with these scaffolds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a reported multi-component reaction for the synthesis of substituted pyrazolo[3,4-b]pyridines.[6]
Materials:
-
Appropriately substituted 5-aminopyrazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile) (1.0 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalyst, 0.1 mmol)
Procedure:
-
To a 50 mL round-bottom flask, add the 5-aminopyrazole (1.0 mmol), aromatic aldehyde (1.0 mmol), and active methylene nitrile (1.0 mmol) in ethanol (20 mL).
-
Add piperidine (0.1 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
General Procedure for a Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the inhibitory activity of compounds against a target kinase using a luminescence-based ATP detection assay.[3]
Materials:
-
Kinase enzyme (e.g., CDK1/Cyclin B)
-
Kinase substrate (e.g., histone H1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase buffer.
-
In the wells of the microplate, add the kinase buffer, the test compound solution (or DMSO for control), and the kinase enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The inhibitory activity is calculated as the percentage decrease in kinase activity (and thus an increase in luminescence) in the presence of the compound compared to the DMSO control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
Both the pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds are undeniably valuable assets in the medicinal chemist's toolbox. The pyrazolo[3,4-b]pyridine core, with its purine-like character, has a long and successful history in the development of a diverse range of kinase inhibitors. Its synthetic accessibility and well-understood structure-activity relationships make it a reliable choice for many kinase targets.
The pyrazolo[4,3-c]pyridine scaffold, while historically less explored, has emerged as a powerful alternative, leading to highly selective inhibitors such as Glumetinib and demonstrating utility in targeting challenging protein-protein interactions. Its distinct electronic and steric properties offer opportunities for novel intellectual property and for overcoming resistance mechanisms that may develop against inhibitors based on more conventional scaffolds.
The choice between these two isomeric systems should be a data-driven decision, informed by the specific structural features of the biological target. As our understanding of the structural biology of drug targets continues to grow, so too will our ability to rationally design and select the optimal heterocyclic scaffold for a given therapeutic challenge. The continued exploration of both the pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine chemical space is certain to yield the next generation of innovative medicines.
References
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El-Naggar, M., et al. (2020). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 25(23), 5698. [Link]
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Teixidó, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(5), 1069. [Link]
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Krasavin, M., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 22(16), 8565. [Link]
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Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 332-343. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11213-11231. [Link]
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Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]
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Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opinion on Therapeutic Patents, 23(3), 281-298. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1371. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1371. [Link]
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Ai, J., et al. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 17(4), 737-748. [Link]
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Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1549-1552. [Link]
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Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 611-616. [Link]
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Lee, S. H., & Lee, J. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 856-874. [Link]
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Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(18), 4293. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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PubChem. (n.d.). Gumarontinib. [Link]
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Schöffski, P., et al. (2015). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. Clinical Cancer Research, 21(10), 2246-2254. [Link]
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
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Benchmarking Novel Pyrazolopyridine Compounds Against Known JAK Inhibitors: A Comparative Guide
The landscape of kinase inhibitor discovery is in a perpetual state of evolution, with the pyrazolopyridine scaffold emerging as a privileged structure in the design of targeted anticancer and anti-inflammatory agents.[1][2] This is largely due to its structural similarity to purine, allowing it to act as an antagonist in numerous biological processes.[1][3] This guide provides an in-depth, objective comparison of novel pyrazolopyridine compounds targeting the Janus kinase (JAK) family against established, clinically relevant JAK inhibitors.
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases pivotal for transducing cytokine signaling.[4][5] Dysregulation of the JAK-STAT pathway is a hallmark of various inflammatory diseases and cancers, making these kinases highly attractive therapeutic targets.[5][6] Consequently, a number of JAK inhibitors have received regulatory approval and serve as crucial benchmarks for new chemical entities.[4]
This guide is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating new pyrazolopyridine-based JAK inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform inhibitor selection and optimization.
I. Rationale for Benchmarking: Selecting the Right Comparators
The selection of appropriate benchmark inhibitors is critical for a meaningful comparative analysis. The chosen compounds should represent the current standard of care or well-characterized inhibitors with known selectivity profiles. For this guide, we have selected a panel of FDA-approved JAK inhibitors that offer a spectrum of selectivity across the JAK family, providing a robust baseline for comparison.
Table 1: Selected Benchmark JAK Inhibitors
| Inhibitor | FDA Approval | Primary Target(s) | Key Therapeutic Areas |
| Ruxolitinib | 2011 | JAK1/JAK2[4][7] | Myelofibrosis[8] |
| Tofacitinib | 2012 | Pan-JAK (preference for JAK1/JAK3)[4] | Rheumatoid Arthritis, Alopecia Areata[9] |
| Baricitinib | 2017 | JAK1/JAK2[4][7] | Rheumatoid Arthritis, Alopecia Areata[9][10] |
| Upadacitinib | 2019 | JAK1[4][11] | Rheumatoid Arthritis, Crohn's Disease[10] |
| Fedratinib | 2019 | JAK2[4][7] | Myelofibrosis |
| Ritlecitinib | 2023 | JAK3 (irreversible)[12] | Alopecia Areata[9][12] |
The rationale for selecting these comparators lies in their diverse selectivity profiles. Ruxolitinib and Baricitinib are potent JAK1/JAK2 inhibitors, while Upadacitinib is highly selective for JAK1.[4][7][11] Tofacitinib acts as a pan-JAK inhibitor, and Fedratinib shows a preference for JAK2.[4][7] Ritlecitinib's irreversible inhibition of JAK3 provides a unique mechanistic comparator.[12] This diversity allows for a comprehensive assessment of a new pyrazolopyridine compound's potency and selectivity.
II. Experimental Design for Robust Benchmarking
A multi-tiered approach is essential for a thorough evaluation of novel inhibitors. This should encompass biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess activity in a more physiologically relevant context.
A. Biochemical Assays: Quantifying Enzymatic Inhibition
The primary goal of biochemical assays is to determine the half-maximal inhibitory concentration (IC50) of the novel compounds against each JAK family member. This provides a direct measure of the compound's potency and selectivity at the enzymatic level.
Caption: Workflow for biochemical IC50 determination of JAK inhibitors.
This protocol outlines a common method for determining the IC50 of a test compound against a specific JAK kinase.
-
Compound Preparation: Prepare a serial dilution of the novel pyrazolopyridine compound and the benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Mixture: In a 384-well plate, combine the recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and ATP at a concentration close to its Km value. The use of ATP at its Km is crucial for accurately determining the potency of ATP-competitive inhibitors.
-
Initiation of Reaction: Add the diluted compounds to the reaction mixture and incubate at room temperature for a predetermined period (e.g., 60 minutes).
-
Detection: Terminate the kinase reaction and quantify the amount of ADP produced, which is directly proportional to enzyme activity. Commercially available kits such as ADP-Glo™ (Promega) or Transcreener® ADP² Assay (BellBrook Labs) are widely used for this purpose.[13] These assays provide a luminescent or fluorescent readout.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
B. Cellular Assays: Assessing Biological Potency
Cell-based assays are critical for confirming that a compound's biochemical potency translates into activity within a cellular environment. These assays measure the inhibition of JAK-STAT signaling downstream of cytokine stimulation.
Caption: Workflow for cellular p-STAT inhibition assay.
This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells for IL-3-induced p-STAT5) in appropriate media.
-
Compound Incubation: Seed the cells in a 96-well plate and treat with a serial dilution of the test compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-3, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT5-Alexa Fluor 647).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the median fluorescence intensity (MFI) of the p-STAT signal.
-
Data Analysis: Normalize the MFI values to the vehicle-treated control and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
III. Comparative Data Analysis
The data generated from the biochemical and cellular assays should be compiled into a clear and concise table to facilitate a direct comparison of the novel pyrazolopyridine compounds with the known inhibitors.
Table 2: Comparative Inhibitory Profile of Pyrazolopyridine Compound 'X' and Benchmark Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Cellular p-STAT5 IC50 (nM) |
| Pyrazolopyridine X | 15 | 250 | >1000 | >1000 | 50 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | 14 |
| Tofacitinib | 15 | 71 | 45 | 472 | 35 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | 20 |
| Upadacitinib | 0.76 | 19 | 224 | 118 | 5 |
| Fedratinib | 105 | 3 | >1000 | 1005 | 672 |
| Ritlecitinib | 200 | >1000 | 10 (irreversible) | >1000 | 150 |
Note: IC50 values for benchmark inhibitors are representative and may vary depending on assay conditions.[15][16]
IV. Visualizing the Mechanism: The JAK-STAT Signaling Pathway
A clear understanding of the signaling pathway being targeted is fundamental. The following diagram illustrates the canonical JAK-STAT signaling cascade.
Caption: The canonical JAK-STAT signaling pathway.
Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[17][18] Small molecule inhibitors, such as the pyrazolopyridine compounds discussed, typically bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STATs and thereby blocking downstream signaling.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrazolopyridine-based JAK inhibitors. By employing a combination of robust biochemical and cellular assays and comparing against a panel of clinically relevant inhibitors, researchers can effectively characterize the potency and selectivity of their compounds.
The hypothetical data for "Pyrazolopyridine X" in Table 2 suggests a moderately potent and selective JAK1 inhibitor. Its biochemical profile is most similar to Tofacitinib in terms of JAK1 potency, but with greater selectivity over JAK2 and JAK3. Its cellular potency is also within a reasonable range for a lead compound.
Further characterization of promising compounds should include kinome-wide selectivity profiling to identify potential off-target effects, as well as in vivo studies to assess pharmacokinetic properties and efficacy in disease models. The pyrazolopyridine scaffold continues to be a versatile starting point for the development of next-generation kinase inhibitors, and a rigorous benchmarking strategy is paramount for identifying candidates with the greatest therapeutic potential.[19][20]
VI. References
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FDA Approves JAK Inhibitors Targeting JAK-STAT Pathway for Myelofibrosis Treatment. (2026, January 12). GeneOnline.
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JAK Inhibitors Market Assessment And Pipeline Insights. (n.d.). DelveInsight.
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022, May 1). Scilit.
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Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022, December 12). ACS Publications.
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FDA-Approved JAK Inhibitors. (2025, April 21). National Alopecia Areata Foundation.
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JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs.
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central.
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Janus kinase (JAK) Inhibitors Competitive Landscape Report. (n.d.). DelveInsight.
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022, May 1). MDPI.
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
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Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. (2023, December 13). MDPI.
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JAK Inhibition | JAK Inhibitor Review. (n.d.). Selleck Chemicals.
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Jak-Stat Signaling Pathway. (n.d.). Sino Biological.
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
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Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023, November 2). Blood (ASH Publications).
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The JAK/STAT Pathway. (n.d.). PubMed Central.
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JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024, October 29). PubMed Central.
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JAK-STAT signaling pathway. (2023, October 15). YouTube.
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IC50 Determination. (n.d.). edX.
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). ScienceDirect.
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A Technical Guide to Assessing the Kinase Selectivity of Pyrazolo[4,3-c]pyridine Derivatives
The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth analysis of the methodologies used to assess the selectivity of pyrazolo[4,3-c]pyridine derivatives against a panel of kinases, supported by experimental data and detailed protocols.
The Critical Role of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share a structurally conserved ATP-binding site. While potent inhibition of a primary target kinase is essential for therapeutic efficacy, off-target inhibition can lead to undesirable side effects and toxicity. Therefore, a thorough assessment of an inhibitor's selectivity across the kinome is a critical step in the drug development process. This guide will explore the experimental approaches to quantify the selectivity of pyrazolo[4,3-c]pyridine-based kinase inhibitors, providing researchers with the tools to make informed decisions in their drug discovery programs.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach, employing both biochemical and cellular assays, is necessary to build a comprehensive selectivity profile of a pyrazolo[4,3-c]pyridine derivative.
Biochemical Assays: A Direct Measure of Kinase Inhibition
Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes. These assays are fundamental for determining the intrinsic potency of a compound and for broad kinase panel screening.
Radiometric assays are considered the gold standard for quantifying kinase activity due to their direct and sensitive nature.[1] These assays measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[1]
Experimental Protocol: [³²P] Radiometric Filter-Binding Assay [2][3]
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable peptide or protein substrate, and the pyrazolo[4,3-c]pyridine inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination: Stop the reaction by adding a solution containing EDTA or phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter membrane extensively to remove any unbound radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Fluorescence-based assays offer a non-radioactive, high-throughput alternative for assessing kinase activity.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used for their robustness and sensitivity.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the pyrazolo[4,3-c]pyridine inhibitor, a europium (Eu)-labeled anti-tag antibody specific for the kinase, the kinase of interest, and a fluorescently labeled ATP-competitive tracer.
-
Assay Plate Setup: In a low-volume 384-well plate, add the test compound or control.
-
Kinase/Antibody Addition: Add the mixture of the kinase and the Eu-labeled antibody to each well.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for at least one hour to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor fluorophore and one for the acceptor).
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6][7]
Experimental Protocol: ADP-Glo™ Kinase Assay [4][5]
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, ATP, and the pyrazolo[4,3-c]pyridine inhibitor.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and also provides the necessary components (luciferase and luciferin) for a luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the generated luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
Data Analysis: Determine the kinase inhibition and calculate IC50 values by correlating the luminescence signal with the inhibitor concentration.
Cellular Assays: Assessing Target Engagement in a Physiological Context
Cellular assays are crucial for confirming that a compound can engage its target kinase within a living cell and for assessing its functional consequences.
CETSA is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the pyrazolo[4,3-c]pyridine inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Pellet the aggregated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Comparative Selectivity of Pyrazolopyridine Derivatives
The selectivity of pyrazolopyridine derivatives is highly dependent on the specific isomer of the core scaffold and the nature and position of its substituents. The following table summarizes the inhibitory activity of several pyrazolopyridine derivatives against a panel of kinases, illustrating the diverse selectivity profiles that can be achieved with this scaffold.
| Compound ID | Scaffold | Primary Target(s) | IC50 (nM) | Kinase Panel and Selectivity Notes | Reference |
| Compound 1 | Pyrazolo[3,4-c]pyridazine | CDK1/cyclin B | Potent (specific IC50 not provided) | Shown to have selectivity for the CDK family.[8] | [8] |
| Compound 10g | 1H-Pyrazolo[3,4-b]pyridine | ALK-L1196M | <0.5 | Also potent against ALK-wt and ROS1 (<0.5 nM). Displays excellent selectivity over c-Met.[9] | [9] |
| Glumetinib (Compound 11) | 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Potent (specific IC50 not provided) | Developed as a selective c-Met inhibitor.[6] | [6] |
| Compound 7 | Pyrazolo[4,3-d]pyrimidine | CDK2 | Potent (specific IC50 not provided) | Bioisostere of roscovitine with a protein kinase selectivity profile consistent with CDK inhibition.[10] | [10] |
| Unnamed Compound | 3H-pyrazolo[4,3-f]quinoline | Haspin | 14 | A library of compounds was synthesized, with some showing potent Haspin inhibition.[10] | [10] |
| Compound 1 | 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | No detectable inhibition of p38 (>20 µM).[5] | [5] |
Structure-Activity Relationship (SAR) and Selectivity
The kinase selectivity of pyrazolo[4,3-c]pyridine and its related isomers is dictated by the specific interactions between the inhibitor and the amino acid residues within the ATP-binding pocket of the kinase.
-
Core Scaffold: The pyrazolopyridine core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. Different isomers of the pyrazolopyridine scaffold can present distinct hydrogen bond donor and acceptor patterns, leading to preferential binding to certain kinase families.
-
Substituents: The substituents on the pyrazolopyridine core explore different sub-pockets of the ATP-binding site. Bulky or hydrophobic groups can enhance potency and selectivity by occupying specific hydrophobic pockets. Conversely, the introduction of polar groups can facilitate interactions with specific amino acid residues, thereby fine-tuning the selectivity profile. For example, in a series of 1H-pyrazolo[3,4-b]pyridine inhibitors of ALK, the substituents were crucial for overcoming resistance mutations like L1196M by establishing favorable interactions within the mutated kinase domain.[9]
Visualizing Experimental Workflows
dot
Caption: Workflow for assessing kinase inhibitor selectivity.
dot
Caption: Radiometric filter-binding kinase assay workflow.
Conclusion
The assessment of kinase selectivity is a data-driven process that requires a combination of robust biochemical and cellular assays. The pyrazolo[4,3-c]pyridine scaffold and its isomers offer a rich chemical space for the development of potent and selective kinase inhibitors. By systematically applying the methodologies outlined in this guide, researchers can effectively characterize the selectivity profiles of their compounds, a critical step towards the development of safe and effective kinase-targeted therapies. The interplay between the core scaffold, substituent modifications, and the specific architecture of the kinase active site ultimately governs the selectivity of these promising inhibitors.
References
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
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Barghash, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31896-31913. Available at: [Link]
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Bautista, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3021-3025. Available at: [Link]
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Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Available at: [Link]
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Głogowska, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(21), 7285. Available at: [Link]
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Hassan, A. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1614. Available at: [Link]
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Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. Available at: [Link]
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Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Biomedical Science, 29(1), 69. Available at: [Link]
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Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. Available at: [Link]
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Sintim, H. O., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic Chemistry, 79, 258-264. Available at: [Link]
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Lee, S., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3732-3736. Available at: [Link]
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Havlicek, L., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3533-3546. Available at: [Link]
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Karra, A. S., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779. Available at: [Link]
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Jove. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. Available at: [Link]
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Lemeer, S., et al. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 181-189. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Lee, S., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3732-3736. Available at: [Link]
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Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. Available at: [Link]
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Sintim, H. O., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic Chemistry, 79, 258-264. Available at: [Link]
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Havlicek, L., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3533-3546. Available at: [Link]
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Bautista, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3021-3025. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the ADMET Properties of Novel Pyrazolopyridine Compounds
Introduction: Navigating the Challenges of Pyrazolopyridine Drug Discovery
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential across a range of diseases, from oncology to neurodegenerative disorders. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which fall under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Early and comprehensive ADMET profiling is no longer a "nice-to-have" but a critical component of any successful drug discovery program.[1][2][3] It allows for the early identification of liabilities, guiding medicinal chemistry efforts to mitigate risks and improve the overall developability of a compound series.
This guide provides a framework for the systematic evaluation of the ADMET properties of novel pyrazolopyridine compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and demonstrate how to synthesize data for a holistic assessment. Our focus is on generating a robust, comparative dataset that enables clear decision-making in the lead optimization phase.
The Integrated ADMET Workflow: An Overview
A successful ADMET evaluation strategy integrates in silico, in vitro, and physicochemical assessments in a tiered approach. This allows for the rapid screening of a large number of compounds in the early stages and a more in-depth characterization of the most promising candidates.
Caption: Integrated ADMET screening cascade for pyrazolopyridine compounds.
Part 1: Foundational Physicochemical and Permeability Assessment
The journey of a drug through the body begins with its fundamental physicochemical properties. These characteristics govern its ability to dissolve and cross biological membranes, profoundly influencing its absorption and distribution.[4][5][6]
Thermodynamic and Kinetic Solubility
Why it matters: Poor solubility is a major hurdle for oral drug absorption. A compound must be in solution to be absorbed. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions. Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a solid state (like a DMSO stock), which is relevant for initial screening. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more predictive of in vivo dissolution.
Comparative Data for Hypothetical Pyrazolopyridine Analogs:
| Compound | Structure | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) |
| PZP-001 | Pyrazolopyridine core | 150 | 120 |
| PZP-002 | R1 = OMe | 85 | 60 |
| PZP-003 | R2 = Cl | 25 | 15 |
| Verapamil | Reference Drug | >200 | >200 |
Lipophilicity (logD)
Why it matters: Lipophilicity, measured as the distribution coefficient (logD) at a physiological pH of 7.4, is a key determinant of a compound's ability to cross cell membranes. However, it's a balancing act; excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. For pyrazolopyridines, which often have a basic nitrogen, understanding the logD is crucial for predicting their distribution into various tissues.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Why it matters: The PAMPA assay is a cost-effective, high-throughput method to assess a compound's passive permeability across an artificial membrane.[7][8][9] This provides an early indication of its potential for oral absorption. By measuring permeability at different pH values, we can also infer the likely site of absorption in the gastrointestinal tract.
Experimental Protocol: PAMPA
-
Preparation of the Lipid Membrane: A solution of lecithin in dodecane is carefully added to the filter of a 96-well donor plate and allowed to impregnate the filter, forming an artificial lipid membrane.
-
Compound Preparation: Test compounds are dissolved in a buffer at the desired pH (e.g., pH 5.0, 6.2, and 7.4) to a final concentration of 100 µM.
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The donor plate is then placed on top of the acceptor plate.
-
Incubation: The "sandwich" plate is incubated for 4-16 hours at room temperature with gentle shaking.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Comparative Permeability Data:
| Compound | Pe (10⁻⁶ cm/s) at pH 7.4 | Permeability Class |
| PZP-001 | 8.2 | High |
| PZP-002 | 5.5 | High |
| PZP-003 | 0.8 | Low |
| Propranolol | >10 | High (Control) |
| Atenolol | <1 | Low (Control) |
Part 2: Cell-Based Assays for a Deeper Dive into ADME
While PAMPA provides valuable information on passive diffusion, it doesn't capture the complexities of active transport and efflux, which are critical for predicting in vivo drug absorption.[7] For this, we turn to cell-based assays.
Caco-2 Permeability Assay
Why it matters: The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[10][11][12] This assay allows us to measure both passive and active transport, including the identification of substrates for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp(B-A) / Papp(A-B)) suggests that the compound is actively pumped out of the cells, which can limit its oral bioavailability.
Experimental Workflow: Caco-2 Bidirectional Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Comparative Caco-2 Data:
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate? |
| PZP-001 | 6.5 | 7.1 | 1.1 | No |
| PZP-002 | 4.8 | 15.2 | 3.2 | Yes |
| PZP-003 | 0.5 | 0.6 | 1.2 | No |
| Talinolol | <1 | >10 | >10 | Yes (Control) |
Part 3: Metabolism and Safety Assessment
Early assessment of metabolic stability and potential toxicity is crucial to avoid late-stage attrition.
Human Liver Microsomal (HLM) Stability
Why it matters: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of a majority of drugs.[13] The HLM stability assay provides a measure of a compound's intrinsic clearance, which is its susceptibility to metabolism.[14] Compounds that are rapidly metabolized may have a short half-life in vivo, potentially requiring frequent dosing.
Experimental Protocol: HLM Stability Assay
-
Reaction Mixture Preparation: Human liver microsomes are pre-warmed with buffer.
-
Initiation: The reaction is initiated by adding the cofactor NADPH. The test compound (typically at 1 µM) is then added.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[13][14]
-
Analysis: The samples are analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative HLM Stability Data:
| Compound | t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |
| PZP-001 | 45 | 30.8 | Moderate |
| PZP-002 | 12 | 115.5 | High |
| PZP-003 | >60 | <23.1 | Low |
| Verapamil | 8 | >173 | High (Control) |
Cytotoxicity Assessment
Why it matters: It is essential to ensure that a compound is not generally toxic to cells at concentrations relevant to its therapeutic activity. A common initial screen is to assess cytotoxicity in a human liver cell line, such as HepG2, as the liver is a common site of drug-induced toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.[15]
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is read on a plate reader, and the concentration that causes 50% cell death (IC50) is calculated.
hERG Inhibition Assay
Why it matters: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[16][17] Regulatory agencies mandate hERG testing for all new drug candidates. Early screening for hERG liability is therefore a critical de-risking step.
Comparative Safety Data:
| Compound | HepG2 Cytotoxicity IC50 (µM) | hERG Inhibition IC50 (µM) | Therapeutic Index (hERG IC50 / Target IC50) |
| PZP-001 | >50 | 25 | >100 |
| PZP-002 | 42 | 8 | ~30 |
| PZP-003 | >50 | >30 | >150 |
| Astemizole | >50 | 0.009 | <1 (Control) |
Part 4: The Role of In Silico Modeling
In silico ADMET prediction tools, often based on machine learning algorithms and quantitative structure-activity relationship (QSAR) models, play a vital role in modern drug discovery.[18][19][20][21][22][23] They allow for the rapid, cost-effective screening of large virtual libraries of compounds before synthesis, helping to prioritize which compounds to make and test. While not a replacement for experimental data, these models can effectively flag potential liabilities and guide the design of compounds with more favorable ADMET properties.
Synthesizing the Data: A Comparative Analysis of the Pyrazolopyridine Series
Let's synthesize the data for our hypothetical pyrazolopyridine analogs:
-
PZP-001: This compound presents a promising profile. It has good solubility and high permeability, is not an efflux substrate, and demonstrates moderate metabolic stability. Crucially, it has a low risk of cytotoxicity and hERG inhibition, suggesting a good safety margin. This compound would be a strong candidate to advance.
-
PZP-002: The methoxy group has introduced some liabilities. While permeability is still high, it is now an efflux substrate, which could limit its oral bioavailability. More concerning is its increased metabolic clearance and a lower hERG IC50 value. Medicinal chemistry efforts for this analog should focus on modifications that reduce P-gp efflux and hERG activity.
-
PZP-003: The chloro substituent has resulted in poor solubility and low permeability, making it a less desirable candidate for oral administration. While it is metabolically stable and has a good safety profile, its poor absorption properties would likely need to be addressed through significant structural modifications or formulation strategies.
Conclusion
The systematic and comparative evaluation of ADMET properties is fundamental to the successful development of novel pyrazolopyridine compounds. By integrating in silico, physicochemical, and in vitro assays in a logical workflow, drug discovery teams can make informed decisions, prioritize the most promising candidates, and efficiently guide lead optimization efforts. This data-driven approach not only increases the probability of success but also accelerates the delivery of new, safe, and effective medicines to patients.
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A Comparative Guide to the Synthetic Routes of the Pyrazolopyridine Core
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As a fused bicyclic system containing both pyrazole and pyridine rings, it offers a unique three-dimensional structure with a rich electron distribution, making it an ideal pharmacophore for interacting with a wide range of biological targets.[1] Derivatives of pyrazolopyridine have demonstrated a remarkable breadth of pharmacological activities, including kinase inhibition for anticancer therapies, anti-inflammatory effects, and antiviral properties.[2] The specific arrangement of nitrogen atoms within the core allows for eight distinct isomers (e.g., 1H-pyrazolo[3,4-b]pyridine, 1H-pyrazolo[1,5-a]pyridine), each with a unique electronic and steric profile, further expanding its chemical space for drug discovery.
Given its importance, the efficient and versatile synthesis of the pyrazolopyridine core is a critical objective for synthetic and medicinal chemists. Over the years, a variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent and transition-metal-catalyzed methodologies. This guide provides an in-depth comparison of the principal synthetic routes, evaluating them based on mechanism, substrate scope, operational simplicity, and overall efficiency, supported by experimental data and detailed protocols.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, which combine three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[3][4] The Hantzsch pyridine synthesis and its variations are cornerstone MCRs frequently adapted for pyrazolopyridine synthesis.[5][6]
Mechanism and Causality
The general mechanism for the MCR synthesis of the common 1H-pyrazolo[3,4-b]pyridine isomer is a domino sequence initiated by a Knoevenagel condensation.[7] An aldehyde and an active methylene compound (e.g., ethyl cyanoacetate, malononitrile) condense, typically under base catalysis, to form an electron-deficient alkene (a Knoevenagel adduct).[2][7] Concurrently, or in a subsequent step, a 5-aminopyrazole derivative performs a nucleophilic Michael addition to this adduct.[2] The resulting intermediate is now primed for intramolecular cyclization, where the exocyclic amino group attacks one of the nitrile or ester groups. A final dehydration and oxidation/aromatization step yields the stable pyrazolopyridine ring system.[2]
The choice of catalyst (often a mild base like triethylamine or piperidine, or an acid like acetic acid) is critical; it must be strong enough to facilitate the initial condensation without promoting unwanted self-condensation of the aldehyde or ketone.[2][8] The final oxidation step is often spontaneous, driven by the thermodynamic stability of the aromatic product, and can be facilitated by air or mild oxidants.[2]
Caption: Workflow for a typical MCR synthesis of pyrazolopyridines.
Advantages & Limitations
The primary advantage of MCRs is their operational simplicity and convergence. Complex scaffolds are built in a single step from readily available starting materials, which is ideal for constructing libraries of analogues for structure-activity relationship (SAR) studies.[3] Many MCRs can be performed under "green" conditions, using aqueous solvents or even solvent-free protocols, often accelerated by microwave irradiation.[7][9]
However, regioselectivity can be a challenge if unsymmetrical reagents are used. The final oxidation step can sometimes be sluggish or require specific reagents, and in some cases, the initially formed dihydropyridine is isolated instead of the fully aromatic product.[2][5]
Representative Experimental Protocol: Microwave-Assisted MCR
This protocol describes the synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[7][9]
-
Reagent Preparation : In a 10 mL microwave process vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol, 1 eq.), ethyl 2-cyanoacetate (1 mmol, 1 eq.), benzaldehyde (1 mmol, 1 eq.), and ammonium acetate (1 mmol, 1 eq.).
-
Solvent and Catalyst : Add water (4 mL) as the solvent and triethylamine (TEA, 0.5 eq.) as the base catalyst.
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80-100°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation : After completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous medium. Collect the solid by vacuum filtration.
-
Purification : Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual starting materials. The product is often obtained in high purity without the need for column chromatography.[7]
[3+2] Cycloaddition Reactions
For certain isomers, such as pyrazolo[1,5-a]pyridines, the most effective synthetic strategy involves a [3+2] cycloaddition. This approach constructs the pyrazole ring onto a pre-existing pyridine scaffold.[10][11]
Mechanism and Causality
This reaction typically involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridine precursor.[10] This ylide acts as a 1,3-dipole. It then reacts with a dipolarophile, such as an alkyne or a strained alkene, in a concerted or stepwise cycloaddition to form a bicyclic intermediate.[12][13] Subsequent aromatization, often through oxidation, yields the final pyrazolo[1,5-a]pyridine product.[11]
The choice of oxidizing agent and reaction conditions is key to driving the reaction towards the aromatic product. Metal-free conditions using oxidants like TEMPO or even molecular oxygen have been successfully developed, offering a greener alternative to traditional methods.[11][13]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized heterocyclic compounds like 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine are critical operational components that safeguard our personnel and facilities. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound, grounded in established safety principles and regulatory standards.
Foundational Step: Hazard Assessment and Characterization
Before any handling or disposal occurs, a thorough understanding of the potential hazards is paramount. Based on aggregated data from the structurally similar parent compound, 4-chloro-1H-pyrazolo[4,3-c]pyridine, we can anticipate a similar hazard profile.[1] This initial assessment dictates all subsequent safety and disposal procedures.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale and Immediate Implications |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Ingestion can cause significant adverse health effects. Strict hygiene practices, such as prohibiting eating or drinking in the lab, are essential.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Direct contact can lead to skin irritation. The use of appropriate chemical-resistant gloves is mandatory. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | The compound poses a significant risk to vision upon eye contact. Sealed safety goggles or a face shield are required. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Inhalation of the dust or aerosols can irritate the respiratory tract. All handling should be performed in a certified chemical fume hood. |
Incompatibilities: As a pyridine derivative, this compound should be stored separately from strong acids and oxidizing agents to prevent potentially vigorous or exothermic reactions.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the hazard assessment, the following minimum PPE is required when handling this compound in any form—pure, in solution, or as waste.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[5][6] Dispose of contaminated gloves immediately as hazardous waste.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory to protect against accidental spills.[5]
-
Respiratory Protection: For situations with a risk of aerosol generation outside of a fume hood, a full-face respirator with appropriate cartridges (e.g., ABEK-P2 for EU or OV/AG/P99 for US) should be used.[6]
Core Disposal Protocol: From Generation to Collection
Disposing of this compound requires a systematic approach to prevent contamination and ensure regulatory compliance. Never dispose of this chemical down the drain or in the general trash.[7]
Step 1: Waste Segregation Immediately upon generation, segregate waste into dedicated, compatible containers. Do not mix with other waste streams unless compatibility has been verified by your institution's Environmental Health & Safety (EHS) office.
-
Solid Waste: Collect pure compound, contaminated weigh boats, and spatulas in a clearly labeled, wide-mouth container made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof, and pressure-rated waste container.[8] Leave at least 10% headspace to allow for vapor expansion.[8]
-
Contaminated Materials: All disposable PPE, absorbent pads, and cleaning materials used during handling or spill cleanup must be collected in a designated hazardous waste bag or container.
Step 2: Proper Labeling Proper labeling is a critical safety and regulatory requirement. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The approximate quantity or concentration of the waste.
-
Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[9]
-
The date of waste accumulation.
Step 3: Interim Storage Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area must be:
-
Well-ventilated, preferably within a fume hood.
-
Away from heat sources, sparks, or open flames.
-
Equipped with secondary containment to capture any potential leaks.
Emergency Procedures: Spill and Exposure Response
Accidental Release (Spill) Measures:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.[6]
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: For small spills, cover with a non-flammable, inert absorbent material like sand, vermiculite, or diatomaceous earth.[10][11]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6] Avoid creating dust.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, secure the area, and contact your institution's EHS or emergency response team immediately.
First Aid Measures for Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]
Final Disposal Pathway and Workflow
The ultimate disposal of this compound must be handled by professionals.
Step 1: Coordinate with EHS Arrange for the collection of your properly labeled and sealed waste containers through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
Step 2: Manifest and Transport Ensure all regulatory paperwork, such as the Uniform Hazardous Waste Manifest, is completed accurately.[12] Disposal must be carried out by a hauler registered with the Environmental Protection Agency (EPA) or equivalent authority.[12]
Step 3: Method of Destruction The recommended disposal method for this class of chlorinated, nitrogen-containing heterocyclic compounds is controlled high-temperature incineration at a licensed chemical destruction plant.[5] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural flow for the safe disposal of this compound.
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Mastering the Protocol: A Guide to Safely Handling 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development. Among these, heterocyclic compounds like 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine represent a critical class of scaffolds for potent therapeutics. As researchers and scientists, our primary responsibility extends beyond achieving research milestones to ensuring the absolute safety of ourselves and our colleagues. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounding every recommendation in established safety principles and authoritative data.
Hazard Identification: Understanding the Compound's Profile
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[2]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation (H335).[2]
The signal word for these hazards is "Warning" .[1] This profile dictates a stringent set of precautions. The presence of a chloro- group on a pyridine-like structure suggests that upon combustion, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas may be liberated.[3]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is not merely a recommendation; it is an operational necessity. Each component serves a distinct and critical function in mitigating the identified risks.
Engineering Controls: The First Line of Defense
All manipulations of solid or dissolved this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This primary engineering control is essential to minimize the inhalation of airborne particles and potential vapors.
Personal Protective Equipment Summary
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5][6] | The inner glove protects against incidental contamination during outer glove removal. Nitrile offers good resistance to many heterocyclic compounds.[6] For prolonged handling or solvent use, consult manufacturer compatibility charts; butyl rubber gloves may offer superior protection.[4] Gloves must be changed every 30 minutes or immediately if compromised.[5] |
| Eye & Face Protection | ANSI Z87.1-approved chemical splash goggles.[7][8] | Protects against splashes and airborne particles entering the eye.[7] When handling larger quantities (>1 liter) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[8] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood (e.g., during transport or spill cleanup) or if aerosolization is possible.[9][10] A standard surgical mask is insufficient.[9] |
| Body Protection | Long-sleeved, fully-buttoned laboratory coat with tight-fitting cuffs.[5] | Prevents skin contact on the arms and body.[6] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. |
Operational Protocol: From Weighing to Quenching
This step-by-step workflow integrates safety measures at every critical point of the experimental process.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation and Weighing:
-
Before entering the lab, ensure you are familiar with the location and operation of the emergency shower and eyewash station.
-
Don all required PPE as detailed in the table above.
-
Perform all weighing operations of the solid compound on a disposable weigh boat inside a chemical fume hood to contain any dust.
-
-
Reaction Setup and Execution:
-
When dissolving the compound or adding it to a reaction vessel, maintain the fume hood sash at the lowest practical height.
-
Keep reaction vessels closed to the extent possible to prevent the release of vapors.
-
Use compatible materials for all equipment. Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[4]
-
-
Post-Reaction Workup and Decontamination:
-
Quench reactions carefully, anticipating potential exotherms.
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A standard laboratory detergent followed by appropriate solvent rinses (collected as waste) is typically effective.
-
Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat, goggles, and inner gloves. Wash hands thoroughly with soap and water after all work is complete.
-
Emergency Procedures: Spill and Exposure Response
Skin Exposure: Immediately remove contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).[3]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[12]
-
Ventilate the area and wash the spill site once the material has been removed.
Disposal Plan: A Commitment to Environmental Stewardship
Chemical waste disposal is governed by strict regulations to protect our environment.[13]
Waste Segregation is Critical:
-
Chlorinated Organic Waste: All disposable materials contaminated with this compound, as well as solutions containing the compound, must be collected in a dedicated, clearly labeled hazardous waste container for chlorinated/halogenated organic waste .[14][15]
-
Incompatible Wastes: Never mix chlorinated waste with other waste streams, particularly reactive substances like strong oxidizers or acids, unless it is part of a planned quenching procedure.[14][15]
-
Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[12][16] Chlorinated organic liquids are generally prohibited from drain disposal.[16]
All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.
This guide is intended to provide a comprehensive framework for safety. Always consult your institution's specific chemical hygiene plan and the most current safety data available. Prudent practice in the laboratory is a continuous process of risk assessment and diligent execution of safety protocols.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
